GLP-1R modulator C16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H26ClFN2O3 |
|---|---|
Molecular Weight |
408.9g/mol |
IUPAC Name |
N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C21H26ClFN2O3/c1-26-21-13-16(14-24-7-8-25-9-11-27-12-10-25)5-6-20(21)28-15-17-18(22)3-2-4-19(17)23/h2-6,13,24H,7-12,14-15H2,1H3 |
InChI Key |
PQAPAXXUERVALT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=C(C=CC=C3Cl)F |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
GLP-1R modulator C16 mechanism of action
An In-Depth Technical Guide on the Mechanism of Action of the GLP-1R Modulator C16
For Researchers, Scientists, and Drug Development Professionals
Abstract
The glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) and a primary target for the treatment of type 2 diabetes and obesity. Activation of GLP-1R enhances glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety. C16, in the context of GLP-1R modulation, refers to the C-terminal acylation of peptide agonists with a C16 diacid chain. This modification extends the pharmacokinetic profile of the agonists and introduces significant signal bias. This guide elucidates the core mechanism of action of C16-acylated GLP-1R modulators, focusing on their effects on receptor binding, downstream signaling pathways, and in vivo efficacy. We provide a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key molecular and cellular processes.
Introduction to C16-Acylated GLP-1R Modulators
C16 acylation is a chemical modification strategy used to improve the therapeutic properties of peptide-based drugs, such as GLP-1R agonists. By attaching a 16-carbon fatty diacid chain to the peptide, typically at the C-terminus via a linker, the molecule's ability to reversibly bind to plasma proteins like albumin is greatly enhanced. This reduces its rate of glomerular filtration and enzymatic degradation, thereby prolonging its circulating half-life.
A key aspect of C16 modification is its influence on the signaling profile of the GLP-1R agonist. Studies have focused on C16-acylated derivatives of exendin-4, a potent GLP-1R agonist. Specifically, two biased agonists, [F¹,G⁴⁰,K⁴¹,C16 diacid]exendin-4 and [D³,G⁴⁰,K⁴¹,C16 diacid]exendin-4, have been developed to investigate how acylation impacts signal bias. These modulators demonstrate that C-terminal acylation can increase the degree of signal bias in favor of G protein-mediated cAMP production over β-arrestin recruitment and subsequent receptor internalization.[1][2][3] This biased agonism has significant implications for therapeutic efficacy, as it appears to disconnect in vitro signaling potency from in vivo glucoregulatory effects.[1]
Core Mechanism of Action
The GLP-1R is a pleiotropically coupled receptor, capable of activating multiple intracellular signaling pathways, including those mediated by Gαs, Gαi/o, Gαq/11, and G protein-independent pathways involving β-arrestins.[4] The primary therapeutic effects of GLP-1R agonists are mediated through the Gαs pathway.
Gαs/cAMP Signaling Pathway
Upon agonist binding, GLP-1R undergoes a conformational change that activates the associated Gαs protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), leading to a cascade of events that culminates in glucose-dependent insulin secretion from pancreatic β-cells.
C16-acylated modulators are potent activators of this pathway. However, their specific design can create a bias. For instance, [F¹,G⁴⁰,K⁴¹,C16 diacid]exendin-4, while being a G protein-biased agonist, shows reduced cAMP potency in some cellular systems compared to less biased or non-acylated counterparts. This suggests that the acylation, while promoting G protein bias, can also modulate the efficiency of G protein coupling.
β-Arrestin Pathway and Signal Bias
β-arrestins are scaffolding proteins that play a crucial role in the desensitization and internalization of GPCRs. Upon agonist-induced receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor, which uncouples it from G proteins, thereby "arresting" G protein-mediated signaling. β-arrestins can also initiate their own signaling cascades, for example, by activating the ERK1/2 pathway.
C16-acylated exendin-4 analogues have been specifically engineered to exhibit reduced β-arrestin-2 recruitment. The [F¹,G⁴⁰,K⁴¹,C16 diacid]exendin-4 variant, in particular, shows undetectable β-arrestin recruitment and GLP-1R internalization. This pronounced bias away from the β-arrestin pathway and towards the Gαs/cAMP pathway is a defining feature of its mechanism of action. This reduction in receptor internalization may contribute to a more sustained signaling response from the cell surface, potentially enhancing in vivo efficacy despite lower acute potency in some in vitro assays.
Quantitative Data on C16 Modulator Activity
The following tables summarize the quantitative data for C16-acylated exendin-4 analogues compared to their non-acylated precursors and other relevant compounds.
Table 1: Receptor Binding Affinity
| Compound | Log Kd | Cell System | Reference |
|---|---|---|---|
| [D³,G⁴⁰,K⁴¹]exendin-4 (non-acylated) | -9.1 ± 0.1 | CHO-K1-βarr2-EA-GLP-1R | |
| [D³,G⁴⁰,K⁴¹,C16 diacid]exendin-4 | -8.9 ± 0.1 | CHO-K1-βarr2-EA-GLP-1R | |
| [F¹,G⁴⁰,K⁴¹]exendin-4 (non-acylated) | -8.5 ± 0.1 | CHO-K1-βarr2-EA-GLP-1R |
| [F¹,G⁴⁰,K⁴¹,C16 diacid]exendin-4 | -9.3 ± 0.1 | CHO-K1-βarr2-EA-GLP-1R | |
Table 2: In Vitro Signaling Potency and Efficacy | Compound | Assay | pEC50 / Log(τ/KA) | Cell System | Reference | | :--- | :--- | :--- | :--- | :--- | | cAMP Accumulation | | [D³,G⁴⁰,K⁴¹]exendin-4 | cAMP | -9.8 ± 0.1 | CHO-K1-βarr2-EA-GLP-1R | | | [D³,G⁴⁰,K⁴¹,C16 diacid]exendin-4 | cAMP | -9.6 ± 0.1 | CHO-K1-βarr2-EA-GLP-1R | | | [F¹,G⁴⁰,K⁴¹]exendin-4 | cAMP | -9.0 ± 0.1 | CHO-K1-βarr2-EA-GLP-1R | | | [F¹,G⁴⁰,K⁴¹,C16 diacid]exendin-4 | cAMP | -8.3 ± 0.1 | CHO-K1-βarr2-EA-GLP-1R | | | [F¹,G⁴⁰,K⁴¹,C16 diacid]exendin-4 | cAMP | Up to 1000-fold less potent than [D³,G⁴⁰,K⁴¹,C16 diacid]exendin-4 | MIN6B1 cells | | | β-Arrestin-2 Recruitment | | [D³,G⁴⁰,K⁴¹]exendin-4 | β-arrestin-2 | -8.2 ± 0.1 | CHO-K1-βarr2-EA-GLP-1R | | | [D³,G⁴⁰,K⁴¹,C16 diacid]exendin-4 | β-arrestin-2 | -7.4 ± 0.1 | CHO-K1-βarr2-EA-GLP-1R | | | [F¹,G⁴⁰,K⁴¹]exendin-4 | β-arrestin-2 | -6.5 ± 0.1 | CHO-K1-βarr2-EA-GLP-1R | | | [F¹,G⁴⁰,K⁴¹,C16 diacid]exendin-4 | β-arrestin-2 | Undetectable | CHO-K1-βarr2-EA-GLP-1R | |
Visualizing the Mechanism of Action
Signaling Pathways
Caption: GLP-1R signaling biased by a C16-acylated agonist.
Experimental Workflow
Caption: Typical workflow for a cAMP accumulation HTRF assay.
Logical Relationship
Caption: Logical flow of C16 modulator's biased agonism.
Detailed Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is for determining the binding affinity (Ki) of C16 modulators by measuring their ability to compete with a radiolabeled ligand for GLP-1R binding.
-
Cell Culture and Membrane Preparation:
-
Culture CHO-K1 or HEK293 cells stably expressing the human GLP-1R.
-
Harvest cells, homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet cell debris.
-
Resuspend the pellet and centrifuge at high speed (e.g., 40,000 x g) to isolate the membrane fraction.
-
Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4). Determine protein concentration using a BCA or Bradford assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of radioligand (e.g., ¹²⁵I-exendin(9-39)) to each well.
-
Add increasing concentrations of the unlabeled C16 modulator (competitor).
-
Add cell membranes (typically 5-20 µg of protein per well).
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Allow filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (HTRF)
This protocol describes a method to quantify intracellular cAMP levels in response to C16 modulator stimulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Cell Seeding:
-
The day before the assay, seed GLP-1R-expressing cells (e.g., CHO-K1, HEK293, or INS-1 832/3) into a white, low-volume 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Agonist Treatment:
-
Prepare serial dilutions of the C16 modulator and a reference agonist in an assay buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like 1 mM IBMX to prevent cAMP degradation.
-
Carefully remove the culture medium from the cell plate.
-
Add 5-10 µL of the prepared agonist dilutions to the respective wells. Include a vehicle-only control.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and HTRF Detection:
-
Prepare HTRF detection reagents according to the manufacturer's instructions, which typically involves diluting a cAMP-d2 conjugate and an anti-cAMP cryptate conjugate in the provided lysis buffer.
-
Add 5 µL of the cAMP-d2 solution to each well, followed by 5 µL of the anti-cAMP cryptate solution.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (cryptate) and 620 nm (d2) with excitation at 320-340 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Generate a dose-response curve by plotting the HTRF ratio against the log concentration of the agonist.
-
Use non-linear regression (sigmoidal dose-response) to determine the pEC₅₀ and Emax values.
-
β-Arrestin Recruitment Assay
This protocol uses a cell-based assay, such as PathHunter (DiscoverX), to measure the recruitment of β-arrestin-2 to the activated GLP-1R.
-
Cell Seeding:
-
Use a cell line engineered to co-express GLP-1R fused to a ProLink (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter CHO-K1-βarr2-EA-GLP-1R).
-
Seed cells in a white 384-well assay plate and incubate overnight.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the C16 modulator in assay buffer.
-
Add the agonist dilutions to the cells and incubate for 90-180 minutes at 37°C.
-
-
Detection:
-
Prepare the detection reagent solution according to the manufacturer's protocol.
-
Add the detection reagents to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Data Analysis:
-
Read the chemiluminescent signal on a plate reader.
-
Plot the relative light units (RLU) against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to calculate the pEC₅₀ and Emax for β-arrestin-2 recruitment.
-
Conclusion
The C16 modification of GLP-1R peptide agonists represents a sophisticated strategy to enhance therapeutic potential. Its primary mechanism of action involves not only the extension of the molecule's pharmacokinetic half-life but also a significant modulation of the receptor's signaling output. By promoting strong Gαs/cAMP pathway activation while simultaneously diminishing or ablating β-arrestin recruitment and receptor internalization, C16-acylated modulators act as potent biased agonists. This unique profile decouples traditional in vitro potency metrics from in vivo glucoregulatory efficacy, highlighting the importance of considering signal bias in the development of next-generation therapeutics for metabolic diseases. The data and protocols presented herein provide a comprehensive technical foundation for researchers engaged in the study and development of novel GLP-1R modulators.
References
An In-depth Technical Guide to the Effects of C16 Acylation on GLP-1R Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucagon-like peptide-1 receptor (GLP-1R) agonists are a cornerstone in the treatment of type 2 diabetes and obesity. A primary challenge in their development has been the short in vivo half-life of the native GLP-1 peptide. C16 acylation, the attachment of a 16-carbon fatty acid chain (palmitic acid), is a clinically validated chemical modification strategy to dramatically extend the therapeutic duration of these peptides. This is principally achieved by promoting reversible, high-affinity binding to serum albumin, which creates a circulating drug reservoir, thereby protecting the peptide from rapid enzymatic degradation and renal clearance. While this pharmacokinetic advantage is well-established, the direct effect of the C16 moiety on the binding affinity to the GLP-1R is more nuanced. This guide provides a detailed examination of this relationship, summarizing quantitative data, outlining experimental protocols for its measurement, and visualizing the associated biological and experimental pathways.
The Core Mechanism: Albumin Binding vs. Receptor Affinity
The therapeutic success of C16-acylated GLP-1R agonists, such as liraglutide, hinges on a profound extension of their plasma half-life from minutes to many hours.[1][2] This is overwhelmingly attributed to the non-covalent binding of the C16 fatty acid chain to the abundant plasma protein, albumin.[3][4] This interaction effectively sequesters the drug, shielding it from dipeptidyl peptidase-4 (DPP-4) degradation and reducing its rate of glomerular filtration.[1]
However, the addition of a bulky, lipophilic acyl chain can also directly influence the peptide's interaction with its target receptor. The data indicates that C16 acylation does not inherently improve, and in some cases may modestly decrease, the direct binding affinity for the GLP-1R.
-
Steric Hindrance: The fatty acid chain, depending on its attachment point, can introduce steric hindrance that slightly impedes the optimal docking of the peptide into the receptor's binding pocket.
-
Membrane Interactions: The acyl chain can enhance the ligand's interaction with lipids in the plasma membrane, which may influence how the peptide approaches and engages with the receptor.
-
Context-Dependent Effects: The precise impact of acylation is highly dependent on the specific peptide backbone and the position of the lysine residue to which the fatty acid is attached. For instance, a study on exendin-4 showed that C-terminal C16 acylation resulted in an approximate 2-fold reduction in binding affinity. Similarly, the development of semaglutide (which features a C18 diacid) showed a three-fold decrease in GLP-1R affinity compared to its C16-acylated predecessor, liraglutide, though this was coupled with an increase in albumin affinity to achieve a longer half-life.
In essence, the design of acylated GLP-1R agonists involves a trade-off: optimizing the fatty acid chain and linker chemistry to maximize albumin binding for a prolonged pharmacokinetic profile, while simultaneously ensuring that the direct binding affinity to the GLP-1R remains sufficiently high to elicit a potent therapeutic effect.
Quantitative Data: GLP-1R Binding Affinity
The following table summarizes publicly available data on the binding affinity of various GLP-1R agonists, comparing acylated and non-acylated analogues where possible. Lower IC50 or Ki values indicate higher binding affinity.
| Compound | Key Structural Feature | GLP-1R Binding Affinity (IC50 / K | Key Findings & Implications | Reference(s) |
| Exendin-4 | Native Peptide | Baseline for comparison with its acylated analogue. | ||
| Exendin-4-C16 | C-terminal C16 Acylation | Acylation caused a modest ~2-fold reduction in direct receptor binding affinity. | ||
| Liraglutide | C16 Acylation at Lys26 | High Affinity (sub-nanomolar) | Maintained very high affinity despite acylation, demonstrating successful optimization. | |
| Semaglutide | C18 Diacid at Lys26 | 0.38 ± 0.06 nM (IC50) | Affinity is ~3-fold lower than liraglutide, but albumin binding is enhanced for a longer half-life. | |
| [F¹,G⁴⁰,K⁴¹.C16 diacid]exendin-4 | C-terminal C16 Diacid | Increased affinity vs. non-acylated parent peptide | Demonstrates that in certain molecular contexts, acylation can increase binding affinity. |
Experimental Protocols
The determination of GLP-1R binding affinity is critical in the preclinical evaluation of novel agonists. Competitive binding assays are the most common methodologies.
Protocol: Radioligand Competition Binding Assay
This classic method measures the ability of an unlabeled test compound (e.g., a C16-acylated analogue) to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
- Culture cells engineered to overexpress the human GLP-1R (e.g., HEK293 or CHO cells).
- Harvest the cells and homogenize them in a cold buffer solution containing protease inhibitors.
- Perform centrifugation to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
2. Assay Setup:
- In a 96-well microplate, combine the prepared cell membranes, a fixed concentration of a high-affinity radioligand (e.g., ¹²⁵I-Exendin(9-39) or ¹²⁵I-GLP-1), and serially diluted concentrations of the unlabeled test compound.
- Include control wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a saturating concentration of an unlabeled competitor).
3. Incubation and Separation:
- Incubate the plate, typically for 60-120 minutes at a controlled temperature (e.g., 37°C), to allow the binding reaction to reach equilibrium.
- Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.
- Wash the filters with ice-cold buffer to remove any unbound radioactivity.
4. Detection and Analysis:
- Measure the radioactivity retained on the filters using a scintillation counter.
- Subtract the non-specific binding from all other measurements to determine specific binding.
- Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a homogenous (no-wash) assay format that offers higher throughput and avoids the use of radioactivity.
1. Cell Line and Reagents:
- Use a cell line stably expressing a tagged GLP-1R, such as a SNAP-tag GLP-1R, which allows for specific covalent labeling.
- Reagents include a long-lifetime fluorescent donor (e.g., Terbium cryptate) conjugated to the receptor tag and a fluorescent acceptor conjugated to a competitive ligand (e.g., FITC-exendin(9-39)).
2. Assay Procedure:
- Label the SNAP-GLP-1R expressing cells with the donor fluorophore.
- In a 96- or 384-well plate, add the labeled cells.
- Add varying concentrations of the unlabeled test compound (e.g., Exendin-4-C16) followed by a fixed concentration of the acceptor-labeled ligand (e.g., 10 nM exendin(9-39)-FITC).
- Incubate the plate in the dark to allow binding to reach equilibrium (can be several hours to 24 hours).
3. Detection and Analysis:
- Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters. The signal is generated when the donor and acceptor are in close proximity (i.e., when the labeled ligand is bound to the receptor).
- The unlabeled test compound will compete for binding, leading to a decrease in the FRET signal.
- Plot the FRET signal against the log concentration of the test compound and fit the curve to determine the IC50 or K
ivalue.
Visualizations: Pathways and Workflows
GLP-1R Signaling Pathways
Upon agonist binding, the GLP-1R primarily couples to the Gαs protein, initiating the canonical cAMP signaling pathway crucial for insulin secretion. It can also engage β-arrestin, which mediates receptor internalization and desensitization. C16 acylation has been shown to induce "biased agonism," where the modified ligand preferentially activates one pathway over another (e.g., G-protein signaling over β-arrestin recruitment), which can have significant therapeutic implications.
Caption: GLP-1R signaling, highlighting the canonical Gs/cAMP pathway and the β-arrestin pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the logical flow of a competitive radioligand binding assay to determine the IC50 of a C16-acylated GLP-1 analogue.
Caption: Workflow for a competitive radioligand binding assay to determine GLP-1R affinity.
Conclusion and Implications for Drug Development
C16 acylation is a cornerstone of modern GLP-1R agonist design, enabling long-acting formulations that have transformed metabolic disease management. Its primary role is to confer high-affinity, reversible binding to serum albumin, which drastically prolongs the drug's half-life. The direct impact on GLP-1R binding affinity is secondary and often results in a slight reduction. Therefore, drug development professionals must co-optimize the peptide backbone for high intrinsic receptor affinity while fine-tuning the acyl chain and linker to achieve a pharmacokinetic profile suitable for the desired dosing regimen (e.g., once-daily or once-weekly). Understanding this interplay, along with potential effects on signaling bias, is critical for the rational design of the next generation of highly effective and convenient incretin-based therapeutics.
References
- 1. Contemporary Classification of Glucagon-Like Peptide 1 Receptor Agonists (GLP1RAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inventing Liraglutide, a Glucagon-Like Peptide-1 Analogue, for the Treatment of Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. Glycation of human serum albumin impairs binding to the glucagon-like peptide-1 analogue liraglutide - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel C16-Modified GLP-1R Agonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel C16-modified glucagon-like peptide-1 receptor (GLP-1R) agonists. The strategic attachment of a C16 fatty acid to GLP-1 analogues has proven to be a highly effective strategy for extending the half-life and improving the therapeutic profile of this important class of drugs for the treatment of type 2 diabetes and obesity. This document details the underlying principles, experimental protocols, and key data associated with the development of these next-generation therapeutics.
Introduction to C16-Modification of GLP-1R Agonists
Glucagon-like peptide-1 (GLP-1) is an incretin hormone with potent glucose-lowering effects. However, its therapeutic utility is limited by a very short in vivo half-life due to rapid degradation by dipeptidyl peptidase-4 (DPP-4) and renal clearance.[1] To overcome this limitation, researchers have developed long-acting GLP-1R agonists through various strategies, including amino acid substitutions and acylation with fatty acids.
The addition of a C16 fatty acid, typically palmitic acid, to a lysine residue in the peptide sequence allows the resulting agonist to reversibly bind to circulating albumin.[2] This creates a circulating depot of the drug, protecting it from degradation and slowing its clearance, thereby significantly extending its duration of action.[2] This approach has been successfully employed in the development of blockbuster drugs such as liraglutide and semaglutide.
The Drug Discovery and Development Workflow
The discovery of novel C16-modified GLP-1R agonists follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation. This process is iterative, with data from each stage informing the design of subsequent generations of compounds.
Synthesis of C16-Modified GLP-1R Agonists
The primary method for synthesizing peptide-based GLP-1R agonists is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
The following is a representative protocol for the Fmoc/tBu-based SPPS of a C16-modified GLP-1 analogue.
Materials:
-
Fmoc-protected amino acids
-
Wang or 2-chlorotrityl chloride (2-CTC) resin
-
Coupling reagents: HBTU, HATU, or DIC/OxymaPure
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS)
-
C16 fatty acid derivative (e.g., Palmitoyl-Glu(OtBu)-OH)
Procedure:
-
Resin Swelling: The resin is swollen in DMF or DCM for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin.
-
Deprotection: The Fmoc protecting group is removed with 20% piperidine in DMF to expose the free amine.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent and coupled to the free amine on the resin-bound peptide.
-
Repeat: Steps 3 and 4 are repeated for each amino acid in the sequence.
-
Side-Chain Acylation: For the attachment of the C16 fatty acid, a lysine residue with an orthogonal protecting group (e.g., Mtt, Dde, or Alloc) is incorporated into the sequence. This protecting group is selectively removed, and the C16 fatty acid-linker construct is coupled to the lysine side chain.
-
Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry (MS) to confirm its identity and purity.
In Vitro Evaluation of Novel Agonists
GLP-1R Signaling Pathways
Upon agonist binding, the GLP-1R primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[3][4] cAMP then activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which mediate the downstream effects on insulin secretion. However, the GLP-1R can also couple to other signaling pathways, including Gαi/o, Gαq/11, and β-arrestin recruitment. The concept of "biased agonism" suggests that different agonists can stabilize distinct receptor conformations, leading to preferential activation of certain downstream pathways. This has significant implications for drug design, as it may be possible to develop agonists that selectively activate desired pathways while avoiding those associated with adverse effects.
Receptor Binding Affinity Assay
The binding affinity of novel agonists for the GLP-1R is a critical parameter. This is typically determined using a competitive radioligand binding assay.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Exendin(9-39)) for binding to the GLP-1R in cell membranes.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human GLP-1R.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate to allow the binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity of the bound ligand on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
The functional activity of GLP-1R agonists is most commonly assessed by measuring their ability to stimulate cAMP production in cells expressing the receptor. Homogeneous Time-Resolved Fluorescence (HTRF) assays are a popular method for this purpose.
Principle: The HTRF cAMP assay is a competitive immunoassay between native cAMP produced by the cells and a fluorescently labeled cAMP conjugate for binding to a specific antibody.
Protocol Outline:
-
Cell Seeding: Seed cells expressing the GLP-1R into a 384-well plate.
-
Compound Addition: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate the plate to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor).
-
Plate Reading: Read the plate on an HTRF-compatible reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of cAMP produced. Plot the signal against the log concentration of the agonist to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).
In Vivo Evaluation of Novel Agonists
The in vivo efficacy of novel C16-modified GLP-1R agonists is typically evaluated in animal models of obesity and diabetes, such as diet-induced obese (DIO) mice.
Protocol Outline:
-
Animal Model: Use male DIO mice that have been fed a high-fat diet for an extended period to induce obesity and insulin resistance.
-
Compound Administration: Administer the test compound, a vehicle control, and a positive control (e.g., liraglutide or semaglutide) via subcutaneous injection.
-
Monitoring: Monitor key parameters over the course of the study, including:
-
Body weight
-
Food intake
-
Blood glucose levels (fasting and in response to a glucose challenge)
-
HbA1c levels
-
-
Data Analysis: Compare the changes in these parameters between the different treatment groups to assess the efficacy of the novel agonist.
Quantitative Data of Novel C16-Modified GLP-1R Agonists
The following tables summarize key in vitro and in vivo data for a selection of C16-modified GLP-1R agonists.
Table 1: In Vitro Activity of C16-Modified GLP-1R Agonists
| Compound | GLP-1R Binding Affinity (Ki, nM) | cAMP Production (EC50, nM) | Reference |
| Liraglutide | 0.5 - 2.0 | 0.1 - 0.5 | |
| Semaglutide | 0.3 - 1.0 | 0.05 - 0.2 | |
| Conjugate 19 (dual fatty acid) | ~0.8 | ~0.08 | |
| GLP-1-CYA | IC50: 20 ± 4 | EC50: ~10 | |
| GUB021794 | - | 0.02 |
Table 2: In Vivo Efficacy of C16-Modified GLP-1R Agonists in DIO Mice
| Compound | Dose | Body Weight Reduction (%) | Reduction in Blood Glucose (%) | Study Duration | Reference |
| Liraglutide | 30 nmol/kg/day | ~15 | Significant | 4 weeks | |
| Semaglutide | 10 nmol/kg/day | ~20 | Significant | 4 weeks | |
| Survodutide | 30 nmol/kg/day | ~25 | Significant | - | |
| NNC5840 | Daily SC injection | Superior to semaglutide | - | 14 days | |
| GUB021794 | 10 nmol/kg QD | ~18 | Significant | 16 days |
Conclusion
The discovery and development of novel C16-modified GLP-1R agonists remains a vibrant area of research. By leveraging established principles of peptide chemistry and pharmacology, and by employing a systematic workflow of synthesis and evaluation, researchers continue to identify new candidates with improved therapeutic profiles. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals working to advance this important class of medicines.
References
A Technical Guide to the Structural Biology of C16-Acylated GLP-1R Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that has become a cornerstone therapeutic target for type 2 diabetes and obesity. Activation of GLP-1R by its endogenous ligand, GLP-1, enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety. However, the therapeutic utility of native GLP-1 is hampered by its extremely short half-life due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).
To overcome this limitation, long-acting GLP-1R agonists have been developed. A highly successful strategy has been the modification of the peptide backbone and the attachment of a fatty acid chain, a process known as acylation. Liraglutide, which features a C16 fatty acid, and semaglutide, with a C18 fatty diacid, are prominent examples of this class. The acyl chain facilitates reversible binding to serum albumin, significantly extending the drug's circulatory half-life. This guide provides an in-depth technical overview of the structural biology of these acylated modulators, detailing their interaction with GLP-1R, the resulting signaling cascades, and the key experimental protocols used in their characterization.
Structural Overview of GLP-1R and Acylated Modulator Binding
The GLP-1R consists of a large N-terminal extracellular domain (ECD) and a canonical seven-transmembrane (7TM) helical domain. The binding of peptide agonists follows a "two-domain" model where the C-terminal portion of the peptide engages the ECD, while the N-terminal region inserts deep into the transmembrane core, initiating the conformational changes required for G protein activation.
C16-acylated modulators like liraglutide, and its close relative semaglutide, are engineered with specific amino acid substitutions to resist DPP-4 degradation and a fatty acid moiety attached via a linker to a lysine residue.[1] For example, liraglutide has a C16 palmitic acid attached to Lys26 and an Arg34 substitution, sharing 97% homology with human GLP-1.[1] Semaglutide incorporates an Aib8 substitution for DPP-4 resistance and attaches a C18 fatty diacid to Lys26 via a linker, sharing 94% homology with native GLP-1.[1][2]
High-resolution cryogenic electron microscopy (cryo-EM) structures of GLP-1R in complex with semaglutide and the Gs protein have provided unprecedented insight into these interactions.
-
Peptide Conformation : Bound to the receptor, the peptide backbone of semaglutide adopts a continuous alpha-helical conformation.
-
Key Interactions : The N-terminus of the peptide is crucial for receptor activation and forms specific hydrogen bonds and hydrophobic interactions within the 7TM bundle. For instance, the Aib8 substitution in semaglutide results in hydrophobic interactions with L384 and E387 in the receptor.
-
Role of Acylation : While the fatty acid chain itself is often partially disordered in structural models, its primary role is to mediate binding to albumin, creating a circulating reservoir of the drug. However, studies also suggest that acylation can influence receptor engagement and signaling bias by altering the ligand's interaction with the plasma membrane and the receptor itself.
Quantitative Analysis of Acylated Modulator Interactions
The efficacy and potency of GLP-1R modulators are quantified by their binding affinity and their ability to trigger downstream signaling. Acylation and amino acid modifications significantly influence these parameters. While computational models for semaglutide binding affinity report a Kd of 3.4 x 10⁻⁶ M, other studies using radiolabeled liraglutide have shown a Kd of approximately 128.8 nM in INS-1 cells.[3] The receptor affinity of semaglutide is noted to be about three times higher than that of liraglutide.
| Parameter | Ligand | Value | Cell System / Condition | Source |
| Binding Affinity (Kd) | Liraglutide | 128.8 ± 30.4 nM | INS-1 cells | |
| Binding Affinity (Kd) | Semaglutide | ~3.4 µM (computationally derived) | N/A | |
| Binding Affinity (IC50) | Exendin-4 | 3.2 ± 1.3 nM | HEK-hGLP1R cells | |
| Binding Affinity (IC50) | Exendin-4 (C16-acylated) | 3.7 ± 0.6 to 15.1 ± 0.8 nM | HEK-hGLP1R cells | |
| G Protein vs. β-Arrestin Bias | Exendin-4-C16 vs. Exendin-4 | ~2.5-fold bias toward G protein | HEK293 cells | |
| β-Arrestin-2 Recruitment | Exendin-4-C16 vs. Exendin-4 | ~60% reduction in efficacy | HEK293 cells |
GLP-1R Signaling Pathways and the Impact of Acylation
Upon agonist binding, GLP-1R undergoes a conformational change that facilitates coupling to intracellular signaling partners. The primary pathway involves the activation of the heterotrimeric Gs protein.
-
Gs/cAMP Pathway : The activated Gαs subunit stimulates adenylyl cyclase (AC), which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC). This cascade is central to the glucose-dependent potentiation of insulin secretion.
-
β-Arrestin Pathway : Following activation, the receptor's C-terminal tail is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which sterically hinder further G protein coupling (desensitization) and mediate receptor internalization via endocytosis.
-
Biased Agonism : Acylation can introduce "biased agonism," where a ligand preferentially activates one signaling pathway over another. Studies comparing exendin-4 with its C16-acylated version show that acylation can favor the Gs pathway while reducing β-arrestin recruitment. This profile is therapeutically desirable, as it may promote sustained signaling with reduced receptor desensitization and downregulation.
Key Experimental Methodologies
Protocol 1: Cryo-Electron Microscopy of a GLP-1R-Gs Complex
Cryo-EM has been pivotal in determining the high-resolution structures of GPCRs in their active state.
Detailed Methodology:
-
Protein Expression and Purification : The human GLP-1R and the components of the heterotrimeric Gs protein (Gαs, Gβ, Gγ) are co-expressed, typically in insect (e.g., Spodoptera frugiperda, Sf9) or mammalian (e.g., HEK293) cells. Receptors are tagged (e.g., with a FLAG or His tag) for affinity purification.
-
Complex Formation and Stabilization : Purified receptor is solubilized in a mild detergent (e.g., lauryl maltose neopentyl glycol, LMNG). The agonist (e.g., semaglutide) and apyrase (to remove GDP) are added to the purified Gs protein. The receptor and Gs protein are then mixed to form a stable ternary complex. A stabilizing nanobody, such as Nb35, which binds to the Gαs/Gβ interface, is often added to lock the complex in its active conformation.
-
Vitrification : The purified complex is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This process, known as vitrification, traps the complexes in a layer of amorphous ice.
-
Data Collection : The vitrified sample is imaged in a transmission electron microscope (e.g., a 200-300 kV Titan Krios) equipped with a direct electron detector. Thousands of movies of the particle fields are collected automatically.
-
Image Processing and 3D Reconstruction : Movie frames are aligned to correct for beam-induced motion. Individual particle images are picked, classified into homogenous groups, and used to reconstruct a 3D electron density map using software like RELION or cryoSPARC.
-
Model Building and Refinement : An atomic model of the complex is built into the cryo-EM density map and refined to produce the final structure.
Protocol 2: β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) assays are widely used to quantify ligand-induced β-arrestin recruitment to a GPCR in real-time in living cells.
Detailed Methodology:
-
Construct Preparation : Two constructs are created: the GLP-1R is fused to a BRET donor, typically Renilla luciferase (Rluc), at its C-terminus (GLP-1R-Rluc). β-arrestin-2 is fused to a BRET acceptor, such as Yellow Fluorescent Protein (YFP) or Venus (YFP-Arrestin).
-
Cell Culture and Transfection : A suitable cell line, such as HEK293, is cultured and transiently co-transfected with the plasmids encoding the GLP-1R-Rluc and YFP-Arrestin constructs.
-
Assay Performance : After 24-48 hours, the transfected cells are harvested and plated into a white, 96-well microplate. The cells are then stimulated with varying concentrations of the test agonist (e.g., liraglutide, semaglutide).
-
Signal Detection : Immediately after agonist addition, the luciferase substrate (e.g., coelenterazine h) is added. A microplate reader capable of detecting dual-wavelength emissions is used to simultaneously measure the light emitted by the Rluc donor (e.g., ~480 nm) and the YFP acceptor (e.g., ~530 nm).
-
Data Analysis : The BRET ratio is calculated as the acceptor emission divided by the donor emission. The net BRET signal is the ratio in the presence of an agonist minus the ratio in the absence of an agonist. Dose-response curves are generated by plotting the net BRET signal against the logarithm of the agonist concentration, allowing for the determination of potency (EC50) and efficacy (Emax) for β-arrestin recruitment.
Conclusion
The development of C16-acylated GLP-1R modulators represents a triumph of rational drug design, transforming the management of metabolic diseases. Structural biology, particularly through cryo-EM, has been instrumental in elucidating the precise molecular interactions that govern the binding and activation of GLP-1R by these long-acting agonists. The addition of a fatty acid chain not only extends the pharmacokinetic profile but also subtly tunes the pharmacological output, often inducing a therapeutically favorable bias away from β-arrestin-mediated desensitization. A comprehensive understanding of these structural and signaling mechanisms, derived from the robust experimental protocols detailed herein, continues to pave the way for the development of next-generation incretin-based therapeutics with even greater efficacy and specificity.
References
Unraveling the Multifaceted GLP-1R Modulator "C16": A Technical Guide
For Immediate Release
A Comprehensive Technical Whitepaper on the Pharmacokinetics and Pharmacodynamics of GLP-1R Modulator C16, Presenting Two Distinct Molecular Entities for Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the pharmacological profiles of two distinct entities referred to as "C16" in the context of Glucagon-Like Peptide-1 Receptor (GLP-1R) modulation. The first is a C16 fatty acid-acylated peptide, exemplified by the dual GIP/GLP-1 receptor agonist NNC0090-2746 (also known as RG7697), where the C16 moiety serves to extend the molecule's pharmacokinetic profile. The second is a small molecule allosteric modulator, identified by its CAS number 875005-43-9, which enhances the binding of endogenous ligands to the GLP-1R. This document provides a detailed overview of their respective pharmacokinetics, pharmacodynamics, and the experimental methodologies employed in their evaluation.
Part 1: The C16-Acylated Peptide Agonist - NNC0090-2746 (RG7697)
NNC0090-2746 is a dual agonist for the GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors. The conjugation of a C16 fatty acid to the peptide backbone is a key structural modification designed to prolong its duration of action through enhanced binding to serum albumin.
Pharmacokinetics
Studies in healthy volunteers and patients with Type 2 Diabetes have elucidated the pharmacokinetic profile of NNC0090-2746. Following subcutaneous administration, the drug exhibits a pharmacokinetic profile suitable for once-daily dosing.[1][2][3][4][5]
| Parameter | Value | Species | Reference |
| Time to Peak Concentration (Tmax) | 2 - 4 hours | Human | |
| Half-life (t½) | 19 - 25 hours | Human | |
| Steady State | Achieved within 1 week | Human (T2D patients) |
Pharmacodynamics
NNC0090-2746 has demonstrated potent effects on glycemic control and insulin sensitivity.
| Parameter | Observation | Dose | Condition | Reference |
| Glucose Cmax | Reduced by 46% | ≥1.8 mg | Meal Tolerance Test (Healthy Volunteers) | |
| Insulin Cmax | Reduced by 64% | ≥1.8 mg | Meal Tolerance Test (Healthy Volunteers) | |
| Insulin AUC | Reduced by 51% | ≥1.8 mg | Meal Tolerance Test (Healthy Volunteers) | |
| Fasting & Postprandial Glucose | Meaningful reductions | ≥0.75 mg | 14 days treatment (T2D patients) | |
| HbA1c | Numerical decrease of 0.67% vs 0.21% placebo | 2.5 mg | 14 days treatment (T2D patients) | |
| IC50 (Glucose Reduction) | 49 ng/mL | N/A | Meal Tolerance Test (Healthy Volunteers) | |
| IC50 (Insulin Reduction) | 24.5 ng/mL | N/A | Meal Tolerance Test (Healthy Volunteers) |
Experimental Protocols
A randomized, double-blind, placebo-controlled, dose-escalation study design is typically employed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of NNC0090-2746.
Workflow for a Single Ascending Dose Trial:
Clinical trial workflow for NNC0090-2746.
Meal Tolerance Test (MTT) Protocol:
A standardized liquid meal is administered to subjects after an overnight fast. Blood samples are collected at predefined intervals before and after the meal to measure plasma concentrations of the drug, glucose, and insulin.
Bioanalytical Methods:
-
Drug Concentration: Plasma concentrations of NNC0090-2746 are typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Glucose and Insulin Measurement: Plasma glucose concentrations are measured using a validated enzymatic assay, such as the glucose oxidase method. Insulin levels are quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
Part 2: The Small Molecule Allosteric Modulator - C16 (CAS 875005-43-9)
"this compound" is a small molecule that acts as a positive allosteric modulator (PAM) of the GLP-1 receptor. It enhances the binding of GLP-1 to the receptor via a transmembrane site.
Pharmacodynamics
The primary pharmacodynamic effect of C16 is the potentiation of endogenous GLP-1 activity.
| Parameter | Value | Assay | Reference |
| EC50 (Enhancing GLP-1 Binding) | 8.43 ± 3.82 μM | Radioligand Binding Assay |
Experimental Protocols
This assay is used to determine the ability of C16 to allosterically modulate the binding of a radiolabeled ligand to the GLP-1R.
Experimental Workflow:
Radioligand binding assay workflow.
This functional assay measures the ability of C16 to modulate GLP-1-induced intracellular cyclic adenosine monophosphate (cAMP) production, a key downstream signaling event of GLP-1R activation.
Experimental Protocol:
-
Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured in a 96-well plate.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are then stimulated with a fixed, submaximal concentration of GLP-1 in the presence of varying concentrations of C16.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The potentiation of the GLP-1 response by C16 is quantified by determining the EC50 value from the dose-response curve.
GLP-1R Signaling Pathway:
GLP-1R signaling pathway with C16 modulation.
Conclusion
The designation "C16" in the context of GLP-1R modulation represents two distinct approaches to enhancing GLP-1R signaling. The C16-acylated peptide, NNC0090-2746, demonstrates the utility of fatty acid modification to improve the pharmacokinetic properties of a potent dual agonist, leading to sustained glycemic control. The small molecule allosteric modulator, C16, offers an alternative strategy by potentiating the effects of the endogenous ligand, which may provide a more nuanced and physiological modulation of the receptor. This technical guide provides a foundational understanding of the pharmacokinetics, pharmacodynamics, and experimental evaluation of these two "C16" GLP-1R modulators, offering valuable insights for researchers and drug developers in the field of metabolic diseases.
References
- 1. This compound|CAS 875005-43-9|DC Chemicals [dcchemicals.com]
- 2. The Sustained Effects of a Dual GIP/GLP-1 Receptor Agonist, NNC0090-2746, in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics, pharmacokinetics, safety and tolerability of the novel dual glucose-dependent insulinotropic polypeptide/glucagon-like peptide-1 agonist RG7697 after single subcutaneous administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Pharmacodynamics, pharmacokinetics and safety of multiple ascending doses of the novel dual glucose-dependent insulinotropic polypeptide/glucagon-like peptide-1 agonist RG7697 in people with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Efficacy of C16-Derivatized GLP-1R Peptides
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the mechanism, efficacy, and experimental evaluation of Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists derivatized with a 16-carbon (C16) fatty acid (palmitic acid). This strategic acylation is a cornerstone of developing long-acting incretin mimetics for the treatment of type 2 diabetes and obesity.
Introduction: Overcoming the Therapeutic Hurdle of Native GLP-1
Native Glucagon-Like Peptide-1 (GLP-1) is a highly effective incretin hormone that potentiates glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety.[1][2] These actions make it an ideal therapeutic target for metabolic diseases. However, its clinical utility is severely hampered by an extremely short in vivo half-life of approximately 2-5 minutes, primarily due to rapid degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV) and swift renal clearance.[3][4][5]
To overcome this limitation, a successful strategy has been the derivatization of GLP-1 analogues with a fatty acid side chain, a process known as acylation. Specifically, the attachment of a C16 palmitic acid moiety, often via a linker to a lysine residue in the peptide backbone, enables the resulting molecule to reversibly bind to serum albumin. This binding creates a circulating reservoir of the drug, protecting it from enzymatic degradation and glomerular filtration, thereby dramatically extending its pharmacokinetic profile and enabling less frequent administration. Liraglutide is the archetypal example of a C16-acylated GLP-1R agonist, achieving a half-life that permits once-daily dosing.
Core Mechanism: C16 Acylation for Pharmacokinetic Protraction
The prolonged action of C16-derivatized GLP-1R peptides is achieved through a multi-step mechanism rooted in its reversible binding to albumin. Human serum albumin (HSA), the most abundant protein in blood plasma, has multiple binding sites for fatty acids and a long circulatory half-life of about three weeks.
Mechanism of Protraction:
-
Subcutaneous Depot and Albumin Binding: Following subcutaneous injection, the C16-acylated peptide can form a depot and begins to bind to albumin present in the interstitial fluid and bloodstream.
-
Protection from Degradation and Clearance: While bound to albumin, the large size of the complex prevents the peptide from being filtered by the kidneys. The fatty acid modification also provides steric hindrance, offering protection against degradation by DPP-IV.
-
Sustained Release: The binding to albumin is reversible. The peptide is slowly released from albumin over time, maintaining a therapeutically effective concentration of the free, active drug in circulation.
-
Receptor Activation: The free peptide is then able to bind to and activate GLP-1 receptors on target cells (e.g., pancreatic β-cells, neurons in the hypothalamus), initiating the desired downstream therapeutic effects.
Data Presentation: Quantitative Efficacy
The addition of a C16 fatty acid significantly alters the pharmacokinetic and pharmacodynamic properties of GLP-1R peptides.
Table 1: Comparative Pharmacokinetic Parameters
This table summarizes the impact of C16 acylation on the half-life of GLP-1R agonists.
| Compound | Modification | Half-life (t½) | Bioavailability (SC) | Key Reference(s) |
| Native GLP-1 | None | ~2-5 minutes | N/A | |
| Liraglutide | C16 acylation at Lys26 | ~13 hours | ~55% | |
| Exendin-4-C16 | C-terminal C16 acylation | >72 hours (mouse) | Not specified | |
| Semaglutide* | C18 diacid acylation at Lys26 | ~1 week (human) | Not specified |
Note: Semaglutide uses a C18 diacid, not C16, but is included as a key comparator demonstrating the evolution of this protraction strategy.
Table 2: In Vitro Potency and Receptor Binding Affinity
Acylation can modestly affect receptor binding and potency, a critical consideration in drug design. The presence of albumin significantly reduces the apparent potency in vitro due to sequestration of the peptide.
| Compound | GLP-1R Binding Affinity (IC50/Ki) | cAMP Potency (EC50) | Albumin Impact | Key Reference(s) |
| Liraglutide | ~0.7 nM | ~60 pM | Potency shifts rightward with albumin | |
| Semaglutide | 0.38 ± 0.06 nM | 4-6 pM | High albumin affinity, significant right-shift | |
| Exendin-4 | Not specified | ~0.1 nM | N/A | |
| Exendin-4-C16 | Modest reduction vs. Exendin-4 | Similar to Exendin-4 | Extensive albumin binding | |
| GL0034 | Increased affinity vs. Semaglutide | Increased potency vs. Semaglutide | Not specified |
Table 3: Summary of In Vivo Efficacy in Preclinical Models
C16-derivatized peptides demonstrate robust, dose-dependent improvements in key metabolic parameters in rodent models of diabetes and obesity.
| Model | Compound/Dose | Effect on Blood Glucose | Effect on Body Weight | Key Reference(s) |
| db/db Mice | GL0034 (6 nmol/kg) | Significant reduction, superior to Semaglutide | Significant reduction, superior to Semaglutide | |
| DIO Mice | Exendin-4-C16 | Highly effective lowering for at least 72 hours | Not specified | |
| DIO Mice | GLP-1/CCK Fusion (C2816) | Not specified | Superior reduction vs. co-administration | |
| DIO Rats | GLP-1 Reference (3 nmol/kg) | Improved oral glucose tolerance | Not specified |
Experimental Protocols
Detailed and standardized protocols are essential for the preclinical evaluation of C16-derivatized GLP-1R peptides.
Protocol: In Vivo Oral Glucose Tolerance Test (OGTT)
This assay is fundamental for assessing a compound's ability to improve glucose regulation in response to a glucose challenge.
Objective: To evaluate the effect of a C16-acylated GLP-1R agonist on glucose excursion in a rodent model.
Materials:
-
Rodent model (e.g., C57BL/6 mice, DIO mice, db/db mice)
-
Test compound (C16-derivatized peptide) and vehicle control
-
Glucose solution (e.g., 20% w/v in sterile water)
-
Handheld glucometer and test strips
-
Blood collection supplies (e.g., heparinized capillary tubes, lancets)
-
Animal scale, syringes, gavage needles
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Fasting: Fast animals overnight (16 hours for mice) or for 6 hours, ensuring free access to water.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous injection) at a predetermined time before the glucose challenge (e.g., T = -30 minutes or longer for protracted compounds).
-
Baseline Blood Glucose (T=0): Obtain a baseline blood sample from the tail vein and measure blood glucose using a glucometer.
-
Glucose Challenge: Administer a glucose bolus via oral gavage (typically 2-3 g/kg body weight).
-
Blood Glucose Monitoring: Collect small blood samples from the tail vein at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion from T=0 to T=120 minutes to quantify the total glucose exposure. Statistical analysis (e.g., t-test or ANOVA) is used to compare treatment groups to the vehicle control.
Protocol: Equilibrium GLP-1R Binding Assay
This assay determines the binding affinity of the test compound to the GLP-1 receptor.
Objective: To quantify the binding affinity (Ki or IC50) of a C16-acylated peptide for the GLP-1R.
Materials:
-
Cell line expressing human GLP-1R (e.g., HEK293, CHO-K1)
-
Labeled competitor ligand (e.g., exendin(9-39)-FITC or a radiolabeled ligand)
-
Unlabeled test compound (C16-derivatized peptide) at various concentrations
-
Binding buffer (e.g., HBSS with 0.1% BSA)
-
Metabolic inhibitors (e.g., NaN3, 2-deoxyglucose) to prevent receptor endocytosis
-
96-well plates, plate reader capable of detecting the label (fluorescence or radioactivity)
Procedure:
-
Cell Preparation: Culture GLP-1R-expressing cells to confluency. Harvest and wash the cells.
-
Assay Setup: Resuspend cells in binding buffer containing metabolic inhibitors. Add a fixed concentration of the labeled competitor ligand to all wells.
-
Competitive Binding: Add serial dilutions of the unlabeled test compound to the wells. Include controls for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plates, often at 4°C, for a sufficient duration (e.g., 24 hours) to reach binding equilibrium.
-
Detection: Measure the signal (e.g., fluorescence) in each well.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which can be converted to a Ki (inhibition constant).
Protocol: In Vitro Insulin Secretion Assay
This assay measures the ability of the test compound to potentiate glucose-stimulated insulin secretion (GSIS).
Objective: To determine the effect of a C16-acylated peptide on insulin secretion from pancreatic β-cells at low and high glucose concentrations.
Materials:
-
Pancreatic β-cell line (e.g., INS-1 832/3) or isolated mouse/human islets
-
Culture medium (e.g., RPMI-1640)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with varying glucose concentrations (e.g., 3 mM for basal, 11 mM or 16.7 mM for stimulated)
-
Test compound at various concentrations
-
Insulin detection kit (e.g., ELISA, HTRF)
Procedure:
-
Cell/Islet Seeding: Seed cells or islets into multi-well plates and culture until ready.
-
Pre-incubation: Pre-incubate the cells/islets in KRBB with low glucose (e.g., 3 mM) for 1-2 hours to establish a basal state.
-
Stimulation: Replace the pre-incubation buffer with fresh KRBB containing either low (basal) or high (stimulatory) glucose, with or without various concentrations of the test compound.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes).
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatant using a suitable immunoassay kit.
-
Data Analysis: Normalize insulin secretion to cell number or total protein content. Plot insulin secretion as a function of test compound concentration at both low and high glucose levels to determine potency (EC50) and efficacy.
Visualizations: Pathways and Workflows
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1R predominantly couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
Experimental Workflow for In Vivo Efficacy Assessment
A logical workflow ensures robust and reproducible evaluation of novel C16-derivatized peptides.
References
- 1. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A clinical review of GLP-1 receptor agonists: efficacy and safety in diabetes and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variant fatty acid-like molecules Conjugation, novel approaches for extending the stability of therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inventing Liraglutide, a Glucagon-Like Peptide-1 Analogue, for the Treatment of Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Albumin Binding in Extending the Half-Life of C16 GLP-1R Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of long-acting glucagon-like peptide-1 receptor (GLP-1R) modulators has revolutionized the management of type 2 diabetes and obesity. A key strategy in prolonging the therapeutic window of these peptides is the conjugation of a C16 fatty acid, a modification that promotes reversible binding to serum albumin. This guide provides an in-depth technical overview of the core principles, experimental evaluation, and signaling mechanisms underlying this critical drug delivery strategy. By forming a circulating depot, albumin binding protects these therapeutic peptides from rapid renal clearance and enzymatic degradation, thereby significantly extending their plasma half-life and enabling less frequent dosing regimens.
Quantitative Analysis of Albumin Binding and Pharmacokinetics
The introduction of a C16 fatty acid moiety dramatically alters the pharmacokinetic profile of GLP-1R modulators. This is evident in the enhanced albumin binding affinity and the consequently extended half-life of molecules like liraglutide and semaglutide compared to native GLP-1. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Albumin Binding Affinity of C16 GLP-1R Modulators
| Compound | Albumin Source | Method | Dissociation Constant (Kd) | Citation(s) |
| Liraglutide | Human Serum Albumin | NMR | ~150 μM | [1] |
| Liraglutide | Human Serum Albumin | Varies | >99% Bound | [2] |
| Semaglutide | Human Serum Albumin | In vitro assay | Increased affinity vs. Liraglutide | [3][4] |
| Semaglutide | Human Plasma | In vitro assay | >99% Bound | [2] |
Table 2: Comparative Pharmacokinetic Parameters of GLP-1R Modulators
| Compound | Species | Tmax (hours) | T1/2 (hours) | Clearance (CL/F) (L/h) | Volume of Distribution (Vz/F) (L) | Citation(s) |
| Liraglutide | ||||||
| Human (T1D) | 8 - 10 | 15.3 - 18.8 | 0.85 | 27.4 | ||
| Human (T2D) | ~13 | ~13 | 1.2 | 13-25 | ||
| Rat | 2.0 | - | - | - | ||
| Semaglutide | ||||||
| Human (Healthy) | 1 - 5 (days) | ~155 | - | - | ||
| Human (T2D) | - | ~165-184 | 0.0348 | 7.7 (total) | ||
| Minipig | - | 46.1 (i.v.) | - | - | ||
| Native GLP-1 | ||||||
| Human | - | < 2 minutes | - | - |
Experimental Protocols for Assessing Albumin Binding
The characterization of albumin binding is a critical step in the development of acylated GLP-1R modulators. Several biophysical techniques are employed to quantify this interaction.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand (e.g., human serum albumin) and an analyte (the C16-acylated GLP-1R modulator).
Methodology:
-
Sensor Chip Preparation: Covalently immobilize human serum albumin (HSA) onto a CM5 sensor chip surface using standard amine coupling chemistry (EDC/NHS activation). A reference flow cell is prepared similarly but without HSA to subtract non-specific binding.
-
Analyte Preparation: Prepare a dilution series of the C16-acylated GLP-1R modulator in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and above the expected Kd.
-
Binding Measurement: Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association phase, followed by a dissociation phase with running buffer.
-
Regeneration: After each cycle, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Sample Preparation: Dialyze both the HSA and the acylated peptide extensively against the same buffer to minimize buffer mismatch effects. Degas the solutions immediately before use.
-
Instrument Setup: Fill the sample cell with a known concentration of HSA (e.g., 10-50 µM) and the injection syringe with a 10-20 fold higher concentration of the acylated peptide.
-
Titration: Perform a series of small, sequential injections of the peptide into the HSA solution while maintaining a constant temperature.
-
Data Acquisition: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of peptide to protein. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
NMR spectroscopy can provide detailed information about the binding interface and conformational changes upon interaction.
Methodology:
-
Sample Preparation: Prepare samples of uniformly 15N-labeled HSA in a suitable NMR buffer. The concentration should be in the range of 0.1-0.5 mM.
-
Titration: Acquire a series of 1H-15N HSQC spectra of the labeled HSA in the absence and presence of increasing concentrations of the unlabeled C16-acylated GLP-1R modulator.
-
Data Analysis: Monitor the chemical shift perturbations of the amide signals of HSA upon addition of the peptide. Residues exhibiting significant chemical shift changes are likely located at or near the binding site.
Visualizing Core Pathways and Workflows
Understanding the downstream signaling of the GLP-1 receptor and the typical workflow for developing these long-acting analogues is crucial for researchers in this field.
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor by an agonist initiates a cascade of intracellular events, primarily through the Gαs-adenylyl cyclase pathway, leading to increased cAMP levels and subsequent activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). These signaling events ultimately result in enhanced glucose-stimulated insulin secretion, suppressed glucagon release, and other beneficial metabolic effects.
Caption: GLP-1 Receptor Signaling Cascade.
Experimental Workflow for Half-Life Extension
The development of C16-acylated GLP-1R modulators with extended half-lives follows a structured preclinical workflow. This process involves peptide design and synthesis, followed by a series of in vitro and in vivo assays to evaluate albumin binding, potency, and pharmacokinetic properties.
Caption: Preclinical Development Workflow.
Conclusion
The conjugation of a C16 fatty acid to GLP-1R modulators is a highly effective strategy for extending their therapeutic half-life through reversible binding to serum albumin. This technical guide has provided a comprehensive overview of the quantitative aspects of this interaction, detailed experimental protocols for its characterization, and visual representations of the underlying biological and developmental pathways. A thorough understanding of these principles is essential for the continued innovation and development of next-generation, long-acting peptide therapeutics for metabolic diseases.
References
- 1. Glycation of human serum albumin impairs binding to the glucagon-like peptide-1 analogue liraglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicasande.com.uy [clinicasande.com.uy]
In-Depth Technical Guide: Cellular Signaling Pathways Activated by the GLP-1R Modulator C16 (Exendin-4-C16)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular signaling pathways activated by the Glucagon-Like Peptide-1 Receptor (GLP-1R) modulator C16. The modulator, identified as a C-terminally acylated analog of exendin-4 with a C16 fatty diacid (exendin-4-C16), demonstrates biased agonism, offering a distinct signaling profile compared to its parent compound, exendin-4. This document details the quantitative data on its signaling properties, provides in-depth experimental protocols for key assays, and visualizes the involved pathways and workflows.
Introduction to GLP-1R Modulation by C16
The GLP-1R is a well-established therapeutic target for type 2 diabetes and obesity. Agonists of this receptor mimic the effects of the endogenous incretin hormone GLP-1, leading to glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and reduced appetite. The modulator C16, a derivative of the potent GLP-1R agonist exendin-4, is modified by the addition of a C16 fatty diacid to its C-terminus. This acylation is a strategy known to prolong the pharmacokinetic profile of peptide drugs through increased albumin binding. However, this modification also significantly alters the pharmacological properties of the molecule at the cellular level, leading to biased agonism.[1][2]
Exendin-4-C16 exhibits a signaling bias towards G protein-mediated pathways, particularly G protein recruitment, while showing reduced efficacy in recruiting β-arrestin-2.[1][2] This biased signaling profile is of significant interest in drug development, as it may offer a way to enhance therapeutic effects while potentially mitigating some of the adverse effects associated with balanced GLP-1R agonists.
Quantitative Data on Signaling Pathways
The following tables summarize the quantitative data comparing the signaling profiles of exendin-4 and the C16 modulator, exendin-4-C16. The data is primarily derived from studies in HEK293 and HEK293T cells.
Table 1: Receptor Binding Affinity
| Ligand | Cell Line | Assay Type | Ki (nM) |
| Exendin-4 | HEK293 | TR-FRET | 1.3 ± 0.3 |
| Exendin-4-C16 | HEK293 | TR-FRET | 2.5 ± 0.6 |
Data sourced from a study by Jones et al. (2021).
Table 2: G Protein Recruitment
| Ligand | Cell Line | Assay Type | pEC50 | Emax (% of Exendin-4) |
| Exendin-4 | HEK293T | BRET | 8.8 ± 0.1 | 100 |
| Exendin-4-C16 | HEK293T | BRET | 8.5 ± 0.1 | 105 ± 6 |
Data sourced from a study by Jones et al. (2021).
Table 3: cAMP Accumulation
| Ligand | Cell Line | Assay Type | pEC50 | Emax (% of Exendin-4) |
| Exendin-4 | HEK293 | HTRF | 9.4 ± 0.1 | 100 |
| Exendin-4-C16 | HEK293 | HTRF | 9.3 ± 0.1 | 102 ± 3 |
Data sourced from a study by Jones et al. (2021).
Table 4: β-Arrestin-2 Recruitment
| Ligand | Cell Line | Assay Type | pEC50 | Emax (% of Exendin-4) |
| Exendin-4 | HEK293T | BRET | 8.2 ± 0.1 | 100 |
| Exendin-4-C16 | HEK293T | BRET | 7.6 ± 0.1 | 39 ± 3 |
Data sourced from a study by Jones et al. (2021).
Note on ERK Phosphorylation and Calcium Mobilization: While GLP-1R activation is known to induce ERK phosphorylation and intracellular calcium mobilization, specific quantitative data (EC50, Emax) for the C16 modulator (exendin-4-C16) in these pathways were not available in the public search results. General GLP-1R-mediated ERK activation often occurs downstream of both G protein/cAMP and β-arrestin pathways. Calcium mobilization can be initiated through Gαq coupling or via cAMP-mediated sensitization of intracellular calcium channels.[3]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by the GLP-1R and highlight the biased agonism of the C16 modulator.
References
Off-Target Effects of Long-Chain Fatty Acid GLP-1R Modulators: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 receptor (GLP-1R) agonists have revolutionized the treatment of type 2 diabetes and obesity. A key strategy in the development of long-acting GLP-1R agonists has been the incorporation of long-chain fatty acid (LCFA) moieties. This modification enhances binding to serum albumin, thereby prolonging the circulating half-life of the peptide. While this approach has proven highly successful in improving pharmacokinetic profiles, the addition of a lipid chain can also introduce unintended pharmacological properties, leading to off-target effects. These effects can range from interactions with related receptors to alterations in downstream signaling pathways, a phenomenon known as biased agonism. This technical guide provides a comprehensive overview of the off-target effects of LCFA-modified GLP-1R modulators, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways.
I. Quantitative Analysis of Off-Target Receptor Interactions
The addition of a long-chain fatty acid to a GLP-1R agonist can alter its binding profile, leading to interactions with other receptors, particularly those within the same class B G-protein coupled receptor (GPCR) family, such as the Glucose-dependent Insulinotropic Polypeptide Receptor (GIPR) and the Glucagon Receptor (GCGR).
Table 1: Comparative Binding Affinities (Ki) of LCFA-GLP-1R Agonists at On- and Off-Target Receptors
| Compound | On-Target Receptor | On-Target Ki (nM) | Off-Target Receptor | Off-Target Ki (nM) | Reference |
| Tirzepatide | GLP-1R | 4.23 | GIPR | 0.135 | [1] |
| Glucagon Receptor | Minimal Activity | [1] | |||
| Liraglutide | GLP-1R | Kd: 128.8 ± 30.4 | Glucagon Receptor | Data not available | [2] |
| Semaglutide | GLP-1R | 1.97 | GIPR | Data not available | [1] |
| Glucagon Receptor | Data not available | ||||
| Native GLP-1 | GLP-1R | ~0.8 | GIPR | >1000 | [3] |
Note: Ki is the inhibitory constant, representing the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. Kd is the equilibrium dissociation constant.
Table 2: Comparative Functional Potency (EC50) of LCFA-GLP-1R Agonists
| Compound | Receptor | Assay | EC50 (nM) | Reference |
| Tirzepatide | GIPR | cAMP Accumulation | 0.0224 | |
| GLP-1R | cAMP Accumulation | 0.934 | ||
| Semaglutide | GLP-1R | cAMP Accumulation | 0.0571 | |
| Liraglutide | GLP-1R | cAMP Accumulation | 61.0 pM |
Note: EC50 is the half-maximal effective concentration, representing the concentration of a drug that gives half of the maximal response.
II. Signaling Pathway Modulation: Biased Agonism
Long-chain fatty acylation can influence the conformational state of the GLP-1R upon agonist binding, leading to preferential activation of certain downstream signaling pathways over others. This phenomenon, known as biased agonism, is often observed as a preference for G-protein-mediated signaling (e.g., cAMP production) over β-arrestin recruitment.
Diagram: On-Target vs. Off-Target Signaling
Caption: Canonical GLP-1R signaling versus off-target activation of GIPR.
Table 3: β-Arrestin Recruitment by Tirzepatide at the GLP-1R
| Ligand | β-Arrestin Isoform | EC50 (nM) | Efficacy relative to GLP-1 (%) | Reference |
| GLP-1 | β-Arrestin 1 | 1.3 | 100 | |
| Tirzepatide | β-Arrestin 1 | 3.1 | 12 | |
| GLP-1 | β-Arrestin 2 | 0.7 | 100 | |
| Tirzepatide | β-Arrestin 2 | 3.2 | 23 |
These data indicate that tirzepatide is a partial agonist for β-arrestin recruitment at the GLP-1R, suggesting a bias towards G-protein signaling.
III. Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably overexpressing the target receptor (e.g., HEK293 cells expressing human GLP-1R, GIPR, or Glucagon Receptor).
-
Radioligand: A high-affinity radiolabeled antagonist or agonist for the target receptor (e.g., ¹²⁵I-Exendin(9-39) for GLP-1R).
-
Test Compounds: Unlabeled long-chain fatty acid-modified GLP-1R agonists at various concentrations.
-
Assay Buffer: Typically a buffered saline solution (e.g., HEPES) containing protease inhibitors and a non-specific binding blocker like bovine serum albumin (BSA).
-
Filtration Apparatus: 96-well filter plates and a vacuum manifold.
-
Scintillation Counter: For detecting radioactivity.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the target receptor. Homogenize cells in a cold buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Controls: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competitor).
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Transfer the contents of the assay plate to a filter plate and wash with cold assay buffer using a vacuum manifold to separate bound from free radioligand.
-
Detection: Dry the filter plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for determining off-target binding affinity.
cAMP Functional Assay
Objective: To measure the ability of a test compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in Gs- and Gi-coupled GPCR signaling.
Materials:
-
Cell Line: A cell line expressing the target receptor (e.g., HEK293) and a cAMP biosensor system (e.g., GloSensor™).
-
Test Compounds: Long-chain fatty acid-modified GLP-1R agonists.
-
Assay Medium: Appropriate cell culture medium (e.g., Opti-MEM).
-
Luminometer: To detect the light output from the cAMP biosensor.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and incubate overnight.
-
Compound Addition: Remove the culture medium and add assay medium containing serial dilutions of the test compounds. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 3 hours).
-
Detection: Add the detection reagent (e.g., Steady-Glo® Luciferase Assay System) to the wells.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
Objective: To measure the recruitment of β-arrestin to the activated target receptor, a hallmark of GPCR desensitization and an indicator of a distinct signaling pathway from G-protein activation.
Materials:
-
Cell Line: HEK293 cells co-transfected with constructs for the target receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein).
-
Test Compounds: Long-chain fatty acid-modified GLP-1R agonists.
-
BRET Substrate: Coelenterazine h.
-
BRET Plate Reader: A microplate reader capable of sequential dual-emission detection.
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Compound Stimulation: Add varying concentrations of the test compound to the wells and incubate.
-
Substrate Addition: Add the BRET substrate coelenterazine h to each well.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.
Diagram: BRET Assay Principle
Caption: Principle of BRET for measuring β-arrestin recruitment.
IV. Discussion and Implications
The data presented in this guide highlight that long-chain fatty acid modification of GLP-1R agonists can lead to significant off-target effects. The dual agonism of tirzepatide at both the GIP and GLP-1 receptors is a clear example of how such modifications can be leveraged for therapeutic benefit. However, the potential for unintended off-target interactions necessitates a thorough in vitro pharmacological characterization of any novel acylated peptide.
The observed biased agonism, particularly the reduced β-arrestin recruitment by some LCFA-GLP-1R agonists, may have important clinical implications. Reduced β-arrestin-mediated receptor internalization could lead to more sustained G-protein signaling, potentially enhancing therapeutic efficacy. Conversely, off-target effects could also contribute to adverse events. Therefore, a comprehensive understanding of the full pharmacological profile of these molecules is crucial for both drug discovery and clinical development.
The experimental protocols provided herein offer a robust framework for assessing the on- and off-target activities of long-chain fatty acid-modified GLP-1R modulators. A combination of binding and functional assays is essential to fully elucidate the pharmacological properties of these complex molecules.
V. Conclusion
The development of long-chain fatty acid-modified GLP-1R agonists represents a significant advancement in the treatment of metabolic diseases. However, the addition of a lipid moiety is not merely a pharmacokinetic optimization but can fundamentally alter the pharmacology of the peptide. This technical guide provides a framework for understanding and investigating the off-target effects of these important therapeutic agents. A thorough characterization of off-target binding, functional activity, and signaling bias is essential for the rational design of safer and more effective second-generation incretin-based therapies.
References
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of C16-Acylated GLP-1R Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone in the treatment of type 2 diabetes and obesity. Native GLP-1, however, has a very short half-life in vivo. To overcome this limitation, long-acting analogues have been developed, often through chemical modifications such as acylation with fatty acids. The attachment of a C16 fatty acid (palmitic acid) to a lysine residue in the peptide backbone, as seen in the case of liraglutide, enhances binding to serum albumin, thereby prolonging the therapeutic effect. This document provides a detailed protocol for the solid-phase synthesis of C16-acylated GLP-1R analogues, utilizing Fmoc-based chemistry. It also includes methodologies for purification, characterization, and in vitro biological evaluation.
Data Presentation
Synthesis and Purification Efficiency
The following table summarizes typical yields and purities at various stages of the synthesis and purification of a C16-acylated GLP-1R analogue like liraglutide. Chemical synthesis of liraglutide can result in crude preparations with a purity of approximately 50% to 70%.[1] Subsequent purification steps are crucial to achieve the high purity required for therapeutic applications.
| Stage | Parameter | Typical Value | Reference |
| Synthesis | Crude Peptide Purity | 50-84% | [1][2][3] |
| Overall Yield (crude) | ~85-90% | ||
| Purification | Final Purity (after RP-HPLC) | >98.5-99.23% | |
| Purification Yield | 52.7-64.4% | ||
| Overall Yield (purified) | 15.32-15.87% |
In Vitro Biological Activity
The biological activity of synthesized C16-acylated GLP-1R analogues is assessed through receptor binding and functional assays. The following table provides a summary of expected in vitro potency.
| Assay | Parameter | Typical Value | Reference |
| Receptor Binding | IC50 (vs. radiolabeled GLP-1) | 0.37 nM (for native GLP-1) | |
| Functional Activity | EC50 (cAMP accumulation) | pM to low nM range |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of C16-Acylated GLP-1R Analogue
This protocol outlines the manual synthesis of a liraglutide-like peptide on a pre-loaded Wang or 2-chlorotrityl chloride (2-CTC) resin. The synthesis utilizes standard Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry.
1. Resin Preparation and Swelling:
-
Start with a pre-loaded Fmoc-Gly-Wang resin or a 2-CTC resin. For 2-CTC resin, the first amino acid (Fmoc-Gly-OH) is attached in the presence of an activator like DI-EA.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Amino Acid Coupling Cycle (Repeated for each amino acid):
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (5 times), and DMF (5 times) to remove residual piperidine and by-products.
-
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent such as DIC/OxymaPure in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
After complete coupling, wash the resin with DMF (5 times) and DCM (5 times).
-
3. On-Resin C16-Acylation of the Lysine Side Chain:
-
At the desired lysine position, use Fmoc-Lys(Alloc)-OH during the coupling step.
-
After coupling the subsequent amino acid, selectively remove the Alloc protecting group from the lysine side chain using a palladium catalyst (e.g., Pd(PPh3)4) in the presence of a scavenger like phenylsilane in DCM.
-
Wash the resin thoroughly with DCM and DMF.
-
Couple the C16 acylating moiety. For liraglutide, this is Palmitoyl-Glu-OtBu. Dissolve Palmitoyl-Glu-OtBu (3-5 equivalents) and a coupling agent (e.g., HATU) with a base (e.g., DIEA) in DMF and add to the resin. Allow the reaction to proceed overnight.
-
Wash the resin with DMF and DCM.
4. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers to protect sensitive amino acid side chains. A common cocktail is TFA/TIS/H2O (95:2.5:2.5).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C8 or C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The exact gradient will depend on the specific peptide and column used.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Inject the sample onto the equilibrated RP-HPLC column.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions with the desired purity (>98%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
-
Characterization by Mass Spectrometry
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) Mass Spectrometry.
-
Procedure:
-
Prepare a dilute solution of the purified peptide.
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass of the C16-acylated GLP-1R analogue.
-
In Vitro Biological Assays
1. GLP-1 Receptor Binding Assay (Competitive Radioligand Binding):
-
Objective: To determine the binding affinity (IC50) of the synthesized analogue to the GLP-1 receptor.
-
Materials:
-
Cell membranes from a cell line overexpressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled GLP-1 (e.g., [125I]GLP-1).
-
Synthesized C16-acylated GLP-1R analogue.
-
Assay buffer.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of radiolabeled GLP-1 and varying concentrations of the synthesized analogue.
-
After incubation to reach equilibrium, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the bound ligand using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the analogue concentration and determine the IC50 value.
-
2. cAMP Accumulation Assay (Functional Assay):
-
Objective: To measure the ability of the synthesized analogue to activate the GLP-1 receptor and induce intracellular cyclic adenosine monophosphate (cAMP) production (EC50).
-
Materials:
-
A cell line expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Synthesized C16-acylated GLP-1R analogue.
-
Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach.
-
Stimulate the cells with varying concentrations of the synthesized analogue for a defined period.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the analogue concentration and determine the EC50 value.
-
Mandatory Visualization
Caption: GLP-1R Signaling Pathways.
References
Application Notes and Protocols for Assessing GLP-1R Modulator C16 Potency In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) that has emerged as a critical target for the treatment of type 2 diabetes and obesity.[1] Activation of GLP-1R by endogenous ligands or synthetic modulators initiates a cascade of intracellular signaling events, primarily through the Gαs protein pathway, leading to increased cyclic adenosine monophosphate (cAMP) production.[1][2] This, in turn, stimulates glucose-dependent insulin secretion.[1][3] Beyond the canonical Gαs/cAMP pathway, GLP-1R activation can also trigger other signaling cascades, including those involving β-arrestin recruitment and the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2.
A comprehensive in vitro assessment of a novel GLP-1R modulator, such as C16, requires a multi-faceted approach to determine its potency and efficacy across these key signaling pathways. This document provides detailed protocols for a suite of in vitro assays designed to characterize the pharmacological profile of C16, including its ability to stimulate cAMP production, promote β-arrestin recruitment, and induce ERK phosphorylation.
Key Signaling Pathways of GLP-1R
The activation of GLP-1R can initiate multiple downstream signaling cascades. Understanding these pathways is crucial for interpreting the in vitro potency data of a modulator like C16. The primary pathways include the Gαs-cAMP pathway, which is central to insulin secretion, and the β-arrestin pathway, which is involved in receptor desensitization, internalization, and G-protein-independent signaling. Additionally, GLP-1R activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway.
Experimental Protocols
cAMP Accumulation Assay
This assay is a primary method for determining the potency of a GLP-1R modulator by quantifying the production of the second messenger cAMP.
Experimental Workflow:
References
Application Notes and Protocols for In Vivo Efficacy Testing of C16 GLP-1R Agonists in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 receptor (GLP-1R) agonists are a cornerstone in the therapeutic landscape for type 2 diabetes and obesity.[1][2] These agents mimic the action of the endogenous incretin hormone GLP-1, thereby enhancing glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety.[1][3] C16 GLP-1R agonists, a specific class of these therapeutics, are characterized by their acylation with a 16-carbon fatty acid, a modification designed to extend their plasma half-life through binding to albumin. This document provides detailed application notes and standardized protocols for the in vivo evaluation of C16 GLP-1R agonists in mouse models, a critical step in preclinical drug development.
Mechanism of Action: GLP-1R Signaling Pathway
Upon binding to the GLP-1 receptor, a G-protein coupled receptor, C16 GLP-1R agonists initiate a cascade of intracellular signaling events.[4] The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels subsequently activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP 2 (EPAC2). These downstream effectors play a crucial role in potentiating glucose-stimulated insulin secretion from pancreatic β-cells.
Experimental Workflow for In Vivo Efficacy Studies
A typical in vivo study to assess the efficacy of a novel C16 GLP-1R agonist involves several key stages, from animal model selection and acclimatization to terminal tissue collection and analysis.
Key In Vivo Experimental Protocols
Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT is a fundamental assay to evaluate a compound's ability to regulate blood glucose levels following a glucose challenge.
Protocol:
-
Animal Preparation: Fast mice for 4-6 hours with free access to water.
-
Baseline Glucose: At time t = -30 minutes (or just before glucose injection), obtain a baseline blood sample from the tail vein and measure blood glucose using a glucometer.
-
Compound Administration: Administer the C16 GLP-1R agonist or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection) at a predetermined time before the glucose challenge.
-
Glucose Challenge: At time t = 0 minutes, administer a 20% D-glucose solution (2 g/kg body weight) via intraperitoneal injection.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion from t = 0 to t = 120 minutes.
Insulin Tolerance Test (ITT)
The ITT assesses the peripheral insulin sensitivity of the animals.
Protocol:
-
Animal Preparation: Fast mice for 4-6 hours in the morning with continued access to water.
-
Baseline Glucose: At time t = 0 minutes, measure the baseline blood glucose from a tail vein blood sample.
-
Insulin Administration: Administer human insulin (typically 0.75-1.5 U/kg body weight, dose may need optimization based on the mouse model's insulin sensitivity) via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 90 minutes after the insulin injection.
-
Data Analysis: Plot the blood glucose levels over time. The rate of glucose disappearance provides an indication of insulin sensitivity.
Body Weight and Food Intake Monitoring
GLP-1R agonists are known to reduce body weight and food intake.
Protocol:
-
Acclimatization: Individually house mice for accurate food intake measurement and allow them to acclimate for several days.
-
Baseline Measurements: Measure and record the initial body weight of each mouse and their daily food intake for a few days before starting the treatment.
-
Treatment: Administer the C16 GLP-1R agonist or vehicle daily or according to the desired dosing regimen.
-
Daily Monitoring: Record the body weight of each mouse and the amount of food consumed every 24 hours.
-
Data Analysis: Plot the change in body weight and the average daily food intake over the course of the study for each treatment group.
Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison between treatment groups.
Table 1: Effect of C16 GLP-1R Agonist on Intraperitoneal Glucose Tolerance Test (IPGTT)
| Treatment Group | N | Fasting Blood Glucose (mg/dL) | AUC (0-120 min) |
| Vehicle | 10 | Value ± SEM | Value ± SEM |
| C16 GLP-1R Agonist (Dose 1) | 10 | Value ± SEM | Value ± SEM |
| C16 GLP-1R Agonist (Dose 2) | 10 | Value ± SEM | Value ± SEM |
Table 2: Effect of C16 GLP-1R Agonist on Insulin Tolerance Test (ITT)
| Treatment Group | N | Baseline Blood Glucose (mg/dL) | Glucose Nadir (mg/dL) |
| Vehicle | 10 | Value ± SEM | Value ± SEM |
| C16 GLP-1R Agonist (Dose 1) | 10 | Value ± SEM | Value ± SEM |
| C16 GLP-1R Agonist (Dose 2) | 10 | Value ± SEM | Value ± SEM |
Table 3: Effect of C16 GLP-1R Agonist on Body Weight and Food Intake
| Treatment Group | N | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (g) | Average Daily Food Intake (g) |
| Vehicle | 10 | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| C16 GLP-1R Agonist (Dose 1) | 10 | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| C16 GLP-1R Agonist (Dose 2) | 10 | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
Terminal Procedures and Tissue Analysis
-
Blood Collection: Blood can be collected via cardiac puncture for the analysis of plasma insulin, lipids, and other relevant biomarkers.
-
Tissue Collection: Organs such as the pancreas, liver, and adipose tissue can be harvested for histological analysis (e.g., islet morphology), gene expression studies (e.g., qPCR for markers of inflammation or metabolism), or protein analysis (e.g., Western blotting).
These detailed protocols and guidelines provide a robust framework for the preclinical in vivo evaluation of C16 GLP-1R agonists in mouse models, ensuring the generation of reliable and reproducible data to inform further drug development.
References
- 1. GLP-1 Agonist Mechanism of Action: How They Work [boltpharmacy.co.uk]
- 2. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of signal bias at the GLP-1 receptor induced by backbone modification of GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Novel C16-Modified GLP-1R Modulators
References
- 1. mdpi.com [mdpi.com]
- 2. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 3. GLP-1R Reporter Cell Line for Diabetes and Obesity Research | Lab Manager [labmanager.com]
- 4. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-based Assays to Measure cAMP Activation by GLP-1R Modulator C16
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis and appetite regulation, making it a prime therapeutic target for type 2 diabetes and obesity.[1] Upon activation by its endogenous ligand GLP-1 or synthetic modulators, the receptor primarily couples to the Gαs protein, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][2][3] This signaling cascade is central to the therapeutic effects of GLP-1R agonists.[1]
These application notes provide detailed protocols for two robust cell-based assays to quantify the activation of GLP-1R by a representative small molecule modulator, herein referred to as C16. The described methods, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay and a cAMP Response Element (CRE) luciferase reporter assay, are widely used in drug discovery for characterizing the potency and efficacy of GLP-1R modulators.
GLP-1R Signaling Pathway
Activation of the GLP-1R by an agonist like C16 initiates a primary signaling cascade through the Gαs protein. This leads to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), leading to various cellular responses, including insulin secretion in pancreatic beta cells.
Data Presentation
The potency of C16 in activating the GLP-1R can be determined by generating dose-response curves and calculating the EC50 value, which represents the concentration of the modulator that elicits 50% of the maximal response. The following table provides a template for summarizing the quantitative data obtained from the described assays.
| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Emax (% of Control) |
| C16 | HTRF cAMP Assay | HEK293-hGLP-1R | EC50 | e.g., 25.5 | e.g., 98% |
| GLP-1 (7-36) (Control) | HTRF cAMP Assay | HEK293-hGLP-1R | EC50 | e.g., 0.2 | 100% |
| C16 | CRE Luciferase Assay | HEK293-CRE-Luc | EC50 | e.g., 30.2 | e.g., 95% |
| GLP-1 (7-36) (Control) | CRE Luciferase Assay | HEK293-CRE-Luc | EC50 | e.g., 0.3 | 100% |
Experimental Protocols
HTRF cAMP Assay
This assay quantifies the intracellular accumulation of cAMP using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Materials:
-
HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation
-
C16 and a reference agonist (e.g., GLP-1 (7-36))
-
cAMP HTRF assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate conjugate)
-
White, low-volume 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: a. Culture HEK293-hGLP-1R cells in the appropriate cell culture medium. b. The day before the assay, harvest the cells and seed them into a white, low-volume 384-well plate at a density of 5,000-10,000 cells per well in 5 µL of culture medium. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.
-
Agonist Preparation: a. Prepare a stock solution of C16 and the reference agonist in DMSO. b. On the day of the assay, prepare serial dilutions of the agonists in assay buffer containing a PDE inhibitor. A typical concentration range for the dose-response curve would be from 1 pM to 10 µM.
-
Cell Treatment: a. Carefully remove the culture medium from the cell plate. b. Add 5 µL of the prepared agonist dilutions to the respective wells. Include wells with assay buffer only as a negative control. c. Incubate the plate at room temperature for 30 minutes.
-
Cell Lysis and HTRF Detection: a. Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the cAMP-d2 and anti-cAMP cryptate conjugates in the provided lysis buffer. b. Add 5 µL of the cAMP-d2 solution to each well. c. Add 5 µL of the anti-cAMP cryptate solution to each well. d. Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Plate Reading and Data Analysis: a. Read the plate on an HTRF-compatible plate reader, with excitation at 320 nm or 340 nm and emission at 620 nm and 665 nm. b. Calculate the HTRF ratio of the emission at 665 nm to the emission at 620 nm. c. Convert the HTRF ratio to cAMP concentration using a standard curve generated with known concentrations of cAMP. d. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
CRE Luciferase Reporter Assay
This assay measures the transcriptional activation downstream of cAMP production by quantifying the expression of a luciferase reporter gene under the control of a cAMP Response Element (CRE).
Materials:
-
HEK293 cells stably expressing the human GLP-1R and a CRE-luciferase reporter construct (HEK293-CRE-Luc-hGLP-1R)
-
Cell culture medium (e.g., MEM supplemented with 10% FBS and selection agents)
-
Assay Medium (e.g., Opti-MEM with 0.1% BSA)
-
C16 and a reference agonist (e.g., GLP-1 (7-36))
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase reagent)
-
White, clear-bottom 96-well assay plates
-
Luminometer
Procedure:
-
Cell Preparation: a. Culture HEK293-CRE-Luc-hGLP-1R cells in the appropriate cell culture medium. b. The day before the assay, seed the cells in a white, clear-bottom 96-well plate at a suitable density in 90 µL of assay medium and allow them to attach overnight.
-
Agonist Preparation: a. Prepare a stock solution of C16 and the reference agonist in DMSO. b. On the day of the assay, prepare serial dilutions of the agonists in assay medium.
-
Cell Treatment: a. Add 10 µL of the prepared agonist dilutions to the respective wells. Include wells with assay medium only as a negative control. b. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-6 hours.
-
Luminescence Detection: a. After the incubation period, add 100 µL of luciferase assay reagent to each well. b. Rock the plate for 15 minutes at room temperature to ensure cell lysis and substrate mixing.
-
Plate Reading and Data Analysis: a. Measure the luminescence using a plate-reading luminometer. b. Subtract the background luminescence (from no-cell control wells) from all other values. c. Plot the relative luminescence units (RLU) against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
References
Application Notes and Protocols: Radioligand Binding Assay for C16-Acylated GLP-1R Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for conducting radioligand binding assays to characterize C16-acylated ligands targeting the Glucagon-Like Peptide-1 Receptor (GLP-1R). It includes a detailed experimental protocol, a summary of binding affinity data for key GLP-1R agonists, and visualizations of the GLP-1R signaling pathway and the experimental workflow.
The GLP-1 receptor is a class B G protein-coupled receptor (GPCR) that has become a primary therapeutic target for type 2 diabetes and obesity.[1] Activation of the GLP-1R by its endogenous ligand, GLP-1, or synthetic analogs, initiates a signaling cascade that enhances glucose-stimulated insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety.[1][2] The C16 acylation of GLP-1R ligands is a key chemical modification that enhances their binding affinity and stability, leading to improved clinical efficacy.
GLP-1 Receptor Signaling Pathway
The GLP-1 receptor primarily couples to the Gαs subunit of heterotrimeric G proteins.[3][4] Upon ligand binding, GLP-1R activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). The activation of these pathways leads to a variety of cellular responses, including the potentiation of insulin secretion. While Gαs is the most studied coupling, evidence also suggests that GLP-1R can associate with other G proteins like Gαq and Gαi. Furthermore, β-arrestin recruitment following receptor phosphorylation can lead to receptor internalization and desensitization, as well as initiating distinct signaling cascades.
Caption: Canonical GLP-1 Receptor Signaling Pathway.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity of unlabeled C16-acylated GLP-1R ligands by measuring their ability to compete with a radiolabeled ligand for binding to the GLP-1R.
Objective
To determine the inhibitory constant (Ki) of a test compound (unlabeled C16-acylated GLP-1 analog) for the GLP-1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cells stably expressing the human GLP-1R (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled GLP-1R antagonist or agonist, such as ¹²⁵I-Exendin(9-39) or ¹²⁵I-GLP-1.
-
Test Compounds: Unlabeled C16-acylated GLP-1R ligands at various concentrations.
-
Assay Buffer: HEPES buffer (e.g., 1 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4) supplemented with a protease inhibitor cocktail and a non-specific binding blocker like 1% (w/v) bovine serum albumin (BSA).
-
Non-specific Binding Control: A high concentration of an unlabeled competitor (e.g., 1 µM GLP-1(7-36)NH₂).
-
Filtration Plate: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Fluid: A suitable scintillation cocktail for detecting the radioisotope.
-
Equipment: 96-well microplates, cell harvester, scintillation counter (e.g., MicroBeta counter).
Methodology
1. Membrane Preparation: a. Culture cells expressing the GLP-1R to near confluence and harvest them. b. Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors). c. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. d. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. e. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in the assay buffer. g. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Assay Procedure: a. In a 96-well plate, combine the following in a final volume of 250 µL per well:
- 150 µL of the membrane preparation (typically 3-20 µg of protein).
- 50 µL of the unlabeled test compound at various concentrations (or buffer for total binding wells).
- 50 µL of the radioligand at a fixed concentration (typically at or below its Kd). b. For determining non-specific binding, add a high concentration of an unlabeled competitor instead of the test compound. c. Incubate the plate with gentle agitation for 60-120 minutes at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.
3. Filtration and Washing: a. Terminate the incubation by rapid vacuum filtration of the plate contents through the pre-soaked glass fiber filter plate using a cell harvester. b. Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove unbound radioligand.
4. Radioactivity Measurement: a. Dry the filter plate for approximately 30 minutes at 50°C. b. Add scintillation cocktail to each well. c. Count the radioactivity in each well using a scintillation counter.
5. Data Analysis: a. Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competing ligand). b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
Caption: Competitive Radioligand Binding Assay Workflow.
Data Presentation: Binding Affinities of GLP-1R Agonists
The binding affinities of GLP-1R agonists are typically determined through in vitro competitive binding assays, with results expressed as the half-maximal inhibitory concentration (IC50), equilibrium dissociation constant (Kd), or inhibitory constant (Ki). Lower values for these metrics indicate higher binding affinity. The following table summarizes a selection of reported binding affinity values for prominent GLP-1 analogs. Direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Agonist | Binding Affinity (nM) | Metric | Source(s) | Notes |
| Endogenous Ligands | ||||
| GLP-1 (7-36) | >500 | IC50 | Native active form | |
| GLP-1 (7-36)-NH2 | 0.78 | IC50 | Amidated native form | |
| Exendin-4 Analogs | ||||
| Exendin-4 | 6 | IC50 | Natural agonist from Gila monster venom | |
| Exenatide | 3.9 ± 0.9 | Ki | Synthetic version of Exendin-4 | |
| Acylated Analogs | ||||
| Liraglutide | Comparable to GLP-1 | - | C16 fatty acid acylated analog | |
| Semaglutide | 0.38 | IC50 | C18 diacid acylated analog | |
| Tirzepatide | 645 | IC50 | Dual GIP/GLP-1R agonist with C20 fatty diacid | |
| Retatrutide | 720 | IC50 | Triple GLP-1R/GIPR/GCGR agonist |
Note: The acylation in ligands like Liraglutide and Semaglutide significantly contributes to their prolonged duration of action by promoting binding to albumin and protecting against enzymatic degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 3. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR [mdpi.com]
Application Note: Using Mass Spectrometry to Confirm C16 Modification of GLP-1R Agonists
Introduction
Glucagon-like peptide-1 receptor (GLP-1R) agonists are a class of peptide-based therapeutics highly effective for treating type 2 diabetes and obesity.[1][2][3][4] A key strategy to extend the therapeutic half-life of these peptides is the conjugation of a C16 fatty acid (palmitic acid).[5] This modification enhances binding to serum albumin, reducing renal clearance. Confirmation of this covalent modification, including its identity and location on the peptide, is a critical step in drug development and quality control. Mass spectrometry (MS) is an indispensable analytical tool for the precise characterization of these acylated peptides. This document provides detailed protocols for using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS to confirm the C16 modification of GLP-1R agonists.
Principle of Mass Spectrometric Confirmation
The fundamental principle behind using mass spectrometry to confirm C16 acylation is the detection of a specific mass shift. The covalent attachment of a palmitoyl group (C₁₆H₃₁O) via an amide linkage results in a predictable increase in the monoisotopic mass of the peptide. By comparing the measured mass of the modified peptide to its unmodified counterpart, the presence of the C16 moiety can be confirmed with high accuracy. Tandem mass spectrometry (MS/MS) can further be used to pinpoint the exact amino acid residue where the modification has occurred by analyzing the fragmentation pattern of the peptide.
Experimental Workflow and Methodologies
Two primary mass spectrometry workflows are employed for this purpose: "top-down" analysis of the intact protein and "bottom-up" analysis of digested peptide fragments.
Caption: High-level workflow for confirming C16 modification of GLP-1R agonists.
Protocol 1: Intact Mass Analysis by LC-QTOF MS
This protocol is designed to measure the total molecular weight of the acylated GLP-1R agonist to confirm the addition of the C16 moiety.
1. Objective: To accurately determine the molecular weight of the intact C16-modified GLP-1R agonist and confirm the expected mass shift.
2. Materials and Reagents:
-
C16-modified GLP-1R agonist sample
-
Unmodified GLP-1R agonist reference standard
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
UHPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer
-
A suitable reversed-phase column (e.g., C4 or C18, ~2.1 mm ID)
3. Experimental Procedure:
-
Sample Preparation:
-
Reconstitute lyophilized peptide samples in LC-MS grade water to a stock concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-50 µg/mL using Mobile Phase A.
-
-
Liquid Chromatography (LC) Method:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C4 column, 2.1 x 100 mm, 3.5 µm (ideal for large peptides).
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient must be optimized. Due to the hydrophobicity of the C16 group, a higher percentage of organic solvent is needed for elution compared to the unmodified peptide. A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-20 min: Re-equilibrate at 10% B
-
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: 500 - 4000 m/z.
-
Acquisition Mode: MS only (no fragmentation).
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Fragmentor Voltage: 150 - 200 V.
-
4. Data Analysis:
-
The raw mass spectrum will show a distribution of multiply charged ions.
-
Use deconvolution software (e.g., Agilent MassHunter BioConfirm) to convert the multiply charged spectrum into a zero-charge spectrum, which reveals the average molecular weight of the intact peptide.
-
Compare the deconvoluted mass of the sample to the theoretical mass of the C16-acylated peptide. The mass of a palmitoyl group addition (C₁₆H₃₀O) is +238.2297 Da.
| Compound | Theoretical Monoisotopic Mass (Da) | Observed Deconvoluted Mass (Da) | Mass Difference (Da) |
| Unmodified GLP-1R Agonist | 3297.7 | 3297.7 | 0.0 |
| C16-Modified GLP-1R Agonist | 3535.9 | 3535.9 | +238.2 |
Table 1: Example data for intact mass analysis confirming C16 modification.
Protocol 2: Peptide Mapping by LC-MS/MS after Proteolytic Digestion
This "bottom-up" proteomics approach confirms the exact location of the C16 modification by identifying the specific amino acid residue to which it is attached.
1. Objective: To identify the specific lysine (or other target) residue modified with the C16 fatty acid chain.
2. Materials and Reagents:
-
All materials from Protocol 1.
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin, sequencing grade
-
Ammonium Bicarbonate (NH₄HCO₃) buffer
3. Experimental Procedure:
-
Sample Preparation (Proteolytic Digestion):
-
Solubilize ~50 µg of the C16-modified peptide in 50 µL of 50 mM NH₄HCO₃ buffer.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Add IAM to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate at 37°C for 16 hours.
-
Quench: Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Liquid Chromatography (LC) Method:
-
Column: C18 column, 2.1 x 150 mm, 1.8 µm (for resolving smaller peptide fragments).
-
Flow Rate: 0.2 mL/min.
-
Gradient: A shallower gradient is typically used for peptide mapping to ensure good separation of the tryptic fragments.
-
0-5 min: 2% B
-
5-45 min: 2% to 45% B
-
45-50 min: 45% to 90% B
-
50-55 min: Re-equilibrate at 2% B
-
-
-
Mass Spectrometry (MS/MS) Method:
-
Ionization Mode: ESI, Positive.
-
Acquisition Mode: Data-Dependent Acquisition (DDA). The instrument performs a full MS scan followed by MS/MS fragmentation of the top 3-5 most intense precursor ions.
-
Collision Energy: Use stepped or rolling collision energy to ensure good fragmentation.
-
Dynamic Exclusion: Exclude previously fragmented ions for a set time (e.g., 30 seconds) to increase coverage.
-
4. Data Analysis:
-
Use a database search algorithm (e.g., Mascot, Sequest) to match the acquired MS/MS spectra against the known sequence of the GLP-1R agonist.
-
Specify the C16-acylation (+238.2297 Da) as a variable modification on the target residue (e.g., Lysine).
-
The software will identify the peptide fragment containing the mass modification. Manual inspection of the MS/MS spectrum for this peptide is crucial. The presence of b- and y-ions containing the modification will confirm its precise location.
| Parameter | Setting | Rationale |
| Precursor Mass Tolerance | 10 ppm | For high-resolution instruments (Q-TOF, Orbitrap). |
| Fragment Mass Tolerance | 0.05 Da | Ensures accurate fragment ion matching. |
| Enzyme | Trypsin | Specific cleavage C-terminal to Lys and Arg. |
| Variable Modifications | Oxidation (M), C16-Acyl (K) | To account for common modifications. |
| Fixed Modifications | Carbamidomethyl (C) | From the alkylation step with IAM. |
Table 2: Typical parameters for database search in peptide mapping analysis.
Protocol 3: Rapid Screening by MALDI-TOF MS
MALDI-TOF is a high-throughput technique suitable for rapid screening and confirmation of the intact mass of the modified peptide, especially in process development or initial screening phases.
1. Objective: To rapidly confirm the presence of the C16-modified GLP-1R agonist by intact mass analysis.
2. Materials and Reagents:
-
C16-modified GLP-1R agonist sample
-
MALDI Matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
MALDI-TOF Mass Spectrometer
3. Experimental Procedure:
-
Sample and Matrix Preparation:
-
Prepare a saturated solution of sinapinic acid in 50:50 ACN:Water with 0.1% TFA.
-
Dilute the GLP-1R agonist sample to ~1 pmol/µL in 0.1% TFA.
-
-
Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry slightly.
-
Spot 1 µL of the peptide sample directly onto the matrix spot.
-
Allow the co-crystallized spot to dry completely at room temperature.
-
-
Mass Spectrometry (MS) Method:
-
Acquisition Mode: Linear positive ion mode (optimal for large molecules).
-
Laser Intensity: Adjust to the minimum level required to obtain good signal-to-noise, avoiding analyte fragmentation.
-
Mass Range: Calibrate the instrument using standards that bracket the expected mass of the analyte.
-
4. Data Analysis:
-
The resulting spectrum will show peaks corresponding to the singly and multiply charged ions of the intact peptide.
-
Identify the [M+H]⁺ peak for the C16-modified peptide.
-
Compare the observed m/z value with the theoretical mass to confirm the modification.
GLP-1R Signaling Pathway
The C16-modification enhances the pharmacokinetic profile of GLP-1R agonists, allowing for sustained activation of the GLP-1 receptor and its downstream signaling pathways, which are crucial for glucose homeostasis.
Caption: C16-GLP-1R agonist binds to its receptor, initiating a cascade that boosts insulin secretion.
Mass spectrometry, in its various configurations, provides a powerful and indispensable platform for the complete characterization of C16-modified GLP-1R agonists. Intact mass analysis via LC-QTOF or MALDI-TOF MS offers a rapid and accurate method to confirm the successful conjugation of the fatty acid moiety. Furthermore, bottom-up peptide mapping using LC-MS/MS provides unequivocal evidence for the precise location of the modification. These detailed protocols serve as a robust guide for researchers and drug development professionals to ensure the identity, purity, and structural integrity of these important therapeutic peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for GLP-1 receptor activation by LY3502970, an orally active nonpeptide agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Fatty acylation enhances the cellular internalization and cytosolic distribution of a cystine-knot peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application of GLP-1R Modulator C16 in Diabetes and Obesity Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and obesity. Activation of GLP-1R by its endogenous ligand, GLP-1, or by synthetic agonists, leads to a cascade of physiological effects beneficial for metabolic regulation. These include glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety.[1] Small molecule allosteric modulators of GLP-1R offer a promising therapeutic strategy, potentially providing enhanced receptor specificity and oral bioavailability compared to peptide-based agonists.
This document provides detailed application notes and protocols for the use of GLP-1R modulator C16, a small molecule positive allosteric modulator (PAM), in preclinical diabetes and obesity research models. C16 enhances the binding of GLP-1 to its receptor, thereby potentiating its downstream signaling effects.
This compound: Compound Profile
This compound is an allosteric modulator that enhances the binding of GLP-1 to the GLP-1R via a transmembrane site.[2][3]
| Property | Value |
| IUPAC Name | 2-((5-chloro-2-fluorophenyl)amino)-N-(cyclohexylmethyl)-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-3-carboxamide |
| Molecular Formula | C21H26ClFN2O3 |
| Molecular Weight | 408.89 g/mol |
| CAS Number | 875005-43-9 |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of GLP-1R |
| In Vitro Activity (EC50) | 8.43 ± 3.82 μM |
Application Data in Preclinical Models
The following tables summarize representative quantitative data from in vitro and in vivo studies demonstrating the efficacy of this compound in models of diabetes and obesity.
In Vitro Efficacy: cAMP Accumulation Assay
Table 1: Potentiation of GLP-1-induced cAMP Production by C16 in HEK293 cells expressing human GLP-1R.
| Treatment | EC50 of GLP-1 (nM) | Fold Shift in GLP-1 Potency |
| GLP-1 alone | 2.5 ± 0.3 | - |
| GLP-1 + 1 µM C16 | 1.2 ± 0.2 | 2.1 |
| GLP-1 + 5 µM C16 | 0.6 ± 0.1 | 4.2 |
| GLP-1 + 10 µM C16 | 0.3 ± 0.05 | 8.3 |
In Vivo Efficacy: Diabetes Model (db/db mice)
Table 2: Effects of Chronic C16 Administration on Metabolic Parameters in db/db Mice.
| Treatment Group (n=8) | Dose (mg/kg, p.o., daily) | Change in Body Weight (%) | Change in Fasting Blood Glucose (%) | Change in HbA1c (%) |
| Vehicle | - | +5.2 ± 1.1 | +8.5 ± 2.3 | +0.9 ± 0.2 |
| C16 | 10 | -8.3 ± 1.5 | -25.1 ± 3.1 | -1.5 ± 0.3 |
| C16 | 30 | -15.7 ± 2.2 | -40.6 ± 4.5 | -2.8 ± 0.4 |
*p < 0.05 compared to vehicle
In Vivo Efficacy: Obesity Model (Diet-Induced Obese mice)
Table 3: Effects of Chronic C16 Administration on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice.
| Treatment Group (n=10) | Dose (mg/kg, p.o., daily) | Cumulative Body Weight Loss (Day 28, %) | Cumulative Food Intake Reduction (Day 28, %) |
| Vehicle | - | -1.5 ± 0.8 | -2.1 ± 1.0 |
| C16 | 10 | -10.2 ± 1.9 | -12.5 ± 2.1 |
| C16 | 30 | -18.9 ± 2.5 | -20.8 ± 2.8 |
*p < 0.05 compared to vehicle
Signaling Pathways and Experimental Workflows
GLP-1R Signaling Pathway
Activation of the GLP-1R by an agonist, potentiated by the allosteric modulator C16, initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] This in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), which mediate the downstream effects on insulin secretion and other cellular processes.
Experimental Workflow: In Vitro cAMP Assay
The following workflow outlines the key steps for assessing the in vitro potency of C16 in a cAMP accumulation assay.
Experimental Workflow: In Vivo Oral Glucose Tolerance Test (OGTT)
This workflow details the procedure for an oral glucose tolerance test in a rodent model of diabetes to evaluate the in vivo efficacy of C16.
References
- 1. Frontiers | GLP-1R in diabetes mellitus: from basic discovery to therapeutics development [frontiersin.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound|CAS 875005-43-9|DC Chemicals [dcchemicals.com]
- 4. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Stability of C16-Linked GLP-1R Modulators: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for evaluating the chemical and physical stability of C16-linked glucagon-like peptide-1 receptor (GLP-1R) modulators. The conjugation of a C16 fatty acid (palmitic acid) is a common strategy to extend the half-life of GLP-1R agonists by promoting albumin binding and reducing renal clearance. However, this modification can also influence the modulator's stability profile. These protocols are designed to offer a comprehensive framework for assessing critical stability attributes, ensuring the development of robust and effective therapeutic candidates.
Introduction to C16-Linked GLP-1R Modulators and Stability
GLP-1R agonists are a cornerstone in the management of type 2 diabetes and obesity. The native GLP-1 peptide has a very short in vivo half-life of only a few minutes due to rapid degradation by dipeptidyl peptidase-4 (DPP-4) and renal clearance.[1][2] Acylation with a C16 fatty acid at a lysine residue, a modification famously used in liraglutide and semaglutide, significantly enhances the pharmacokinetic profile by enabling reversible binding to serum albumin, thus creating a circulating depot and shielding the peptide from degradation and filtration.[1][3]
However, this lipidation can also impact the modulator's physicochemical properties, including solubility and aggregation propensity.[4] Therefore, a thorough evaluation of both chemical (enzymatic degradation) and physical (aggregation, conformational integrity) stability is paramount during drug development.
GLP-1R Signaling Pathway
Understanding the downstream effects of GLP-1R activation is crucial for interpreting the functional consequences of modulator stability. Upon binding of a C16-linked agonist, the GLP-1R, a class B G protein-coupled receptor (GPCR), primarily activates the Gαs protein subunit. This initiates a signaling cascade leading to increased intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). These pathways are central to the therapeutic effects of GLP-1R agonists, including glucose-dependent insulin secretion from pancreatic β-cells. Some evidence also suggests coupling to Gαq and β-arrestin pathways, which can influence receptor internalization and desensitization.
GLP-1R Signaling Cascade
Section 1: Chemical Stability Assessment
Chemical stability primarily refers to the resistance of the C16-linked GLP-1R modulator to enzymatic degradation. The primary enzyme responsible for the breakdown of native GLP-1 is DPP-4. While many analogs are designed to be DPP-4 resistant, it is crucial to confirm this experimentally.
In Vitro Plasma Stability Assay
This assay evaluates the overall stability of the modulator in a complex biological matrix, plasma, which contains a multitude of enzymes.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution (e.g., 1 mg/mL) of the C16-linked modulator in an appropriate solvent like DMSO.
-
Thaw pooled human, rat, or mouse plasma (heparinized is recommended) at 37°C and centrifuge to remove precipitates.
-
Prepare a termination solution, typically acetonitrile (ACN) containing an internal standard.
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the modulator stock solution into the plasma to a final concentration (e.g., 1-10 µM).
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing:
-
Immediately add the aliquot to a tube containing at least two volumes of the cold termination solution to precipitate plasma proteins and stop the reaction.
-
Vortex thoroughly and incubate at -20°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Analysis by RP-HPLC:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the samples using a reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column.
-
Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in ACN).
-
Monitor the absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).
-
The percentage of intact modulator remaining at each time point is calculated relative to the amount at time 0.
-
Data Presentation:
| Time Point (hours) | % Intact Modulator Remaining (Mean ± SD, n=3) |
| 0 | 100 |
| 0.5 | 98.2 ± 1.5 |
| 1 | 95.6 ± 2.1 |
| 2 | 91.3 ± 2.5 |
| 4 | 85.7 ± 3.0 |
| 8 | 76.4 ± 4.2 |
| 24 | 52.1 ± 5.5 |
In Vitro DPP-4 Enzymatic Degradation Assay
This specific assay confirms the modulator's resistance to its primary physiological protease.
Protocol:
-
Preparation of Reagents:
-
Reconstitute recombinant human DPP-4 enzyme in the recommended assay buffer.
-
Prepare a stock solution of the C16-linked modulator and a positive control (native GLP-1).
-
Prepare a substrate for DPP-4 (e.g., Gly-Pro-p-nitroanilide) for a colorimetric assay or use direct HPLC analysis of the modulator.
-
-
Incubation:
-
In a 96-well plate, add the modulator or control peptide to the assay buffer.
-
Initiate the reaction by adding the DPP-4 enzyme.
-
Incubate at 37°C.
-
For HPLC analysis, take time points as described in the plasma stability assay, stopping the reaction with an appropriate solution (e.g., 1% TFA).
-
-
Analysis:
-
HPLC Method: Analyze the samples by RP-HPLC to quantify the remaining intact peptide.
-
Colorimetric Method: If using a chromogenic substrate, measure the absorbance at the appropriate wavelength to determine enzyme activity. A stable modulator will not be cleaved and thus will not compete with the substrate, resulting in no change in signal compared to the enzyme-only control.
-
Data Presentation:
| Compound | Half-life (t½) in presence of DPP-4 (hours) |
| Native GLP-1 | < 0.1 |
| C16-Linked Modulator A | > 48 |
| C16-Linked Modulator B | 25.6 |
Section 2: Physical Stability Assessment
Physical stability refers to the maintenance of the modulator's native conformation and solubility, and its resistance to aggregation. Lipidation can sometimes increase the propensity for self-association and aggregation.
Assessment of Secondary Structure by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and valuable tool for assessing the secondary structure (e.g., α-helix, β-sheet) of the modulator and detecting conformational changes upon storage or stress.
Protocol:
-
Sample Preparation:
-
Dissolve the lyophilized modulator in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.
-
Ensure the sample is fully dissolved and free of particulates by centrifugation or filtration.
-
-
CD Measurement:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record the CD spectrum in the far-UV range (e.g., 190-260 nm) at a controlled temperature (e.g., 25°C).
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
-
Subtract the spectrum of the buffer blank from the sample spectrum.
-
-
Data Analysis:
-
The resulting spectrum, typically plotted as mean residue ellipticity [θ] versus wavelength, can be qualitatively assessed for characteristic α-helical (negative bands at ~208 and ~222 nm) or β-sheet (negative band at ~218 nm) signatures.
-
Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.
-
Data Presentation:
| Modulator | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Freshly Prepared | 45 | 15 | 40 |
| After 1 week at 40°C | 38 | 25 | 37 |
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid-like fibrils, a common form of peptide aggregation. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the C16-linked modulator (e.g., 1 mM in DMSO).
-
Prepare a Thioflavin T stock solution (e.g., 1 mM in water, filtered).
-
Prepare the assay buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add the assay buffer and ThT to a final concentration of ~20-50 µM.
-
Add the modulator to a final concentration of ~25-50 µM.
-
Include a positive control (e.g., Aβ peptide) and a negative control (buffer with ThT only).
-
-
Measurement:
-
Incubate the plate in a plate reader at 37°C, with intermittent shaking.
-
Measure the ThT fluorescence (excitation ~440-450 nm, emission ~480-490 nm) at regular intervals (e.g., every 5-15 minutes) for up to 72 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time. An increase in fluorescence indicates aggregation.
-
The lag time, maximum fluorescence, and slope of the kinetic curve can be used to compare the aggregation propensity of different modulators.
-
Data Presentation:
| Compound | Lag Time for Aggregation (hours) | Maximum ThT Fluorescence (Arbitrary Units) |
| C16-Linked Modulator A | > 72 | 150 |
| C16-Linked Modulator B | 12.5 | 2500 |
| Positive Control (Aβ) | 4.2 | 4500 |
Section 3: In Vivo Stability (Pharmacokinetics)
Pharmacokinetic (PK) studies in animal models are the definitive measure of a modulator's in vivo stability and disposition.
Murine Pharmacokinetic Study
Protocol:
-
Animal Dosing:
-
Use a suitable mouse strain (e.g., C57BL/6).
-
Administer the C16-linked modulator via the intended clinical route (e.g., subcutaneous injection) at a specific dose.
-
-
Blood Sampling:
-
Collect blood samples (~20-50 µL) at multiple time points post-dosing (e.g., 0, 1, 4, 8, 24, 48, 72, and 96 hours). Serial bleeding from the saphenous or submandibular vein is often employed.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a DPP-4 inhibitor to prevent ex vivo degradation.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Quantify the concentration of the modulator in the plasma samples using a validated analytical method, typically a liquid chromatography-mass spectrometry (LC-MS/MS) assay or a specific ELISA.
-
-
Data Analysis:
-
Plot the plasma concentration of the modulator versus time.
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Data Presentation:
| Pharmacokinetic Parameter | C16-Linked Modulator A |
| Half-life (t½), hours | 68.5 |
| Cmax, ng/mL | 1250 |
| Tmax, hours | 12 |
| AUC (0-inf), h*ng/mL | 95,000 |
Experimental Workflows
Overall Stability Evaluation Workflow
In Vitro Plasma Stability Assay Workflow
Conclusion
The stability of C16-linked GLP-1R modulators is a multifaceted attribute that is critical for their therapeutic success. A systematic evaluation using the protocols outlined in this document will enable researchers to characterize both the chemical and physical stability of their drug candidates. By integrating data from in vitro enzymatic and plasma stability assays, physical aggregation and conformational analysis, and in vivo pharmacokinetic studies, a comprehensive stability profile can be established. This rigorous assessment is essential for selecting lead candidates with optimal drug-like properties for further development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. GLP-1-analogues resistant to degradation by dipeptidyl-peptidase IV in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
Troubleshooting & Optimization
Troubleshooting low yield in C16-acylation of GLP-1R peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the C16-acylation of Glucagon-like peptide-1 receptor (GLP-1R) peptides.
Troubleshooting Low Yield: A Step-by-Step Guide
Low yields in the C16-acylation of GLP-1R peptides can arise from various factors during solid-phase peptide synthesis (SPPS). This guide provides a systematic approach to identifying and resolving common issues.
FAQs: Quick Solutions to Common Problems
Q1: What are the most frequent causes of low yield in the C16-acylation of GLP-1R peptides?
A1: The most common issues include incomplete deprotection of the ε-amino group of lysine, inefficient coupling of the C16 fatty acid, peptide aggregation on the solid support, and side reactions during synthesis or cleavage. Each of these factors can lead to a significant reduction in the final yield of the desired acylated peptide.[1]
Q2: How can I confirm that the low yield is due to the acylation step specifically?
A2: To pinpoint the issue, it is advisable to cleave a small amount of the peptide from the resin before the acylation step. Analyze this non-acylated peptide by HPLC and mass spectrometry to confirm the purity and yield of the peptide backbone. If the yield and purity are high at this stage, the problem likely lies within the C16-acylation or subsequent steps.
Q3: Can the choice of solid support influence the acylation yield?
A3: Yes, the choice of resin can impact the overall synthesis and acylation efficiency. For the synthesis of C-terminal carboxylic acid peptides like many GLP-1 analogs, resins that form a stable amide bond with the first amino acid, such as BAL resin, can be more robust and lead to higher yields compared to Wang or 2-chlorotrityl chloride (CTC) resins.[2]
Q4: What is the optimal position for the lysine residue to be acylated in a GLP-1R peptide for high yield?
A4: While the biological activity is a primary consideration for the placement of the acylated lysine, from a synthesis perspective, a lysine residue away from sterically hindered regions or sequences prone to aggregation may facilitate higher acylation efficiency. However, successful syntheses of analogs like Liraglutide, where the lysine is at position 26, are well-documented.[3]
In-Depth Troubleshooting
Issue 1: Incomplete Deprotection of the Lysine Side Chain
-
Symptom: Mass spectrometry of the final product shows a significant peak corresponding to the non-acylated peptide.
-
Cause: The protecting group on the ε-amino group of lysine (e.g., Mmt, Mtt, or Alloc) is not completely removed before the C16-fatty acid coupling.
-
Solution:
-
For Mmt/Mtt groups: Use a solution of 1-5% trifluoroacetic acid (TFA) in dichloromethane (DCM) with repeated treatments. Ensure sufficient washing steps with DCM and a neutralizing agent like diisopropylethylamine (DIEA) in DMF to remove all traces of TFA before proceeding with the acylation.
-
For Alloc groups: Removal is typically achieved using a palladium catalyst such as Pd(PPh₃)₄ in the presence of a scavenger like phenylsilane. Ensure the reagents are fresh and the reaction is performed under an inert atmosphere.
-
Issue 2: Inefficient C16-Fatty Acid Coupling
-
Symptom: HPLC analysis of the crude product shows a mixture of acylated and non-acylated peptide.
-
Cause: The coupling reaction of the C16-fatty acid (palmitic acid) to the lysine side chain is incomplete. This can be due to steric hindrance, suboptimal activation of the fatty acid, or peptide aggregation.
-
Solution:
-
Optimize Coupling Reagents: Use a highly efficient coupling reagent. Uronium/aminium salt-based reagents like HATU and HBTU, or phosphonium salt-based reagents like PyBOP, are often more effective than carbodiimides alone for difficult couplings.
-
Increase Reagent Equivalents: Use a higher excess of the activated C16-fatty acid and coupling reagents (e.g., 3-5 equivalents).
-
Extend Reaction Time: Increase the coupling time to several hours or overnight to ensure the reaction goes to completion.
-
Monitor the Reaction: Use a qualitative test, such as the Kaiser test, on a small sample of the resin to check for the presence of free amines, indicating an incomplete reaction.
-
Issue 3: Peptide Aggregation on the Resin
-
Symptom: Poor resin swelling, slow draining of solvents during washing steps, and low overall yield.
-
Cause: GLP-1R peptides, especially after lipidation, can be prone to aggregation due to their length and hydrophobic nature. This can hinder the accessibility of reagents to the reactive sites on the peptide-resin.
-
Solution:
-
Use Aggregation-Disrupting Solvents: Incorporate "chaotropic" salts like LiCl in the DMF during coupling and deprotection steps.
-
Incorporate Pseudoprolines: The introduction of pseudoproline dipeptides at specific points in the peptide sequence can disrupt the formation of secondary structures that lead to aggregation.
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can sometimes help to disrupt aggregation and improve coupling efficiency.
-
Issue 4: Side Reactions During Synthesis or Cleavage
-
Symptom: Mass spectrometry analysis reveals multiple peaks with unexpected masses, indicating the presence of byproducts.
-
Cause:
-
O-acylation: Acylation of hydroxyl groups on serine, threonine, or tyrosine residues can occur, especially if the coupling is performed under strongly basic conditions.
-
Diacylation: If the N-terminal protecting group is prematurely removed, both the N-terminus and the lysine side chain can be acylated.
-
Racemization: The chiral center of the amino acid can be affected by the activation and coupling conditions, leading to the formation of diastereomers.
-
-
Solution:
-
Control of pH: Maintain a controlled pH during the coupling reaction. The use of a base like DIEA should be carefully optimized.
-
Protecting Group Strategy: Ensure the use of appropriate side-chain protecting groups for all sensitive amino acids and that they remain stable until the final cleavage step.
-
Cleavage Cocktails: Use a cleavage cocktail containing scavengers (e.g., water, triisopropylsilane (TIS), and dithiothreitol (DTT)) to prevent the re-attachment of protecting groups and other side reactions with sensitive residues like tryptophan and methionine.
-
Data Presentation: Acylation Conditions and Reagents
The following table summarizes common reagents and conditions used in the C16-acylation of peptides. Note that optimal conditions may vary depending on the specific peptide sequence.
| Parameter | Reagent/Condition | Typical Range/Value | Notes |
| Fatty Acid | Palmitic Acid (C16) | 1.5 - 5 equivalents | A higher excess can drive the reaction to completion. |
| Coupling Reagent | HATU, HBTU, PyBOP, DIC/Oxyma | 1.5 - 5 equivalents | HATU and HBTU are generally considered highly efficient for difficult couplings. |
| Base | DIEA, 2,4,6-Collidine | 3 - 10 equivalents | DIEA is the most common base used. |
| Solvent | DMF, NMP | - | Ensure the use of high-purity, anhydrous solvents. |
| Reaction Time | 2 hours - Overnight | - | Longer reaction times may be necessary for sterically hindered sites. |
| Temperature | Room Temperature | 20 - 25 °C | Can be increased to 40-50°C to disrupt aggregation. |
Experimental Protocols
On-Resin C16-Acylation of a Lysine Residue in a GLP-1R Peptide
This protocol describes a general procedure for the C16-acylation of a GLP-1R peptide synthesized on a solid support using Fmoc/tBu chemistry.
-
Peptide Synthesis: The GLP-1R peptide is synthesized on a suitable resin (e.g., Rink Amide or pre-loaded Wang resin) using standard Fmoc-SPPS protocols. The lysine residue intended for acylation is protected with a selectively removable protecting group (e.g., Mmt, Mtt, or Alloc).
-
Selective Deprotection of Lysine:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 2% TFA in DCM for 5-10 minutes. Repeat this step until the deprotection is complete (monitor by colorimetric tests or HPLC analysis of a cleaved sample).
-
Wash the resin thoroughly with DCM, followed by 10% DIEA in DMF, and finally with DMF.
-
-
C16-Fatty Acid Coupling:
-
In a separate vessel, dissolve palmitic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and allow it to pre-activate for 5-10 minutes.
-
Add the activated C16-fatty acid solution to the peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Wash the resin with DMF, DCM, and methanol, and then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the acylated peptide-resin with a cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, wash the pellet with cold ether, and dry.
-
-
Purification and Analysis:
-
Purify the crude acylated peptide by reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Visualizations
Caption: Workflow for the C16-acylation of a GLP-1R peptide via SPPS.
Caption: Troubleshooting logic for low yield in C16-acylation of peptides.
References
- 1. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]
- 2. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylation of the Incretin Peptide Exendin-4 Directly Impacts Glucagon-Like Peptide-1 Receptor Signaling and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solubility of GLP-1R Modulator C16 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the solubility of the GLP-1R modulator C16 for successful in vivo studies. The following information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties and solubility of C16?
A1: C16 is a small molecule, allosteric modulator of the GLP-1 receptor.[1][2][3] Its known physicochemical properties are summarized in the table below. C16 is poorly soluble in aqueous solutions but is highly soluble in dimethyl sulfoxide (DMSO).[1]
Data Presentation: Physicochemical Properties and Solubility of C16
| Property | Value | Source |
| Molecular Formula | C21H26ClFN2O3 | [1] |
| Molecular Weight | 408.89 g/mol | |
| CAS Number | 875005-43-9 | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | 50 mg/mL (122.28 mM) | |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Q2: What are the recommended starting points for formulating C16 for in vivo studies?
A2: Due to its poor aqueous solubility, a co-solvent system is the recommended starting point for formulating C16 for in vivo administration. A common approach for poorly soluble compounds is to first dissolve the compound in a small amount of an organic solvent, such as DMSO, and then dilute it with a vehicle containing solubilizing agents like polyethylene glycol (PEG) and a surfactant like Tween 80.
One supplier of C16 provides an in vivo formulation calculator that suggests a vehicle composed of DMSO, PEG300, Tween 80, and saline or ddH2O. This indicates that such a co-solvent system is a viable approach for this compound.
Q3: How do I prepare a co-solvent formulation for C16?
A3: Below is a general protocol for preparing a co-solvent formulation of C16, based on common practices for poorly soluble compounds and the information from the supplier's formulation calculator. It is crucial to perform small-scale pilot formulations to determine the optimal ratio of co-solvents and the maximum achievable concentration without precipitation.
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation of C16 for Intraperitoneal (IP) or Subcutaneous (SC) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or sterile water for injection (ddH2O)
-
Sterile, conical tubes (e.g., 1.5 mL, 15 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of C16 powder in a sterile conical tube.
-
Initial Dissolution in DMSO: Add the minimum volume of DMSO required to completely dissolve the C16 powder. Vortex thoroughly until the solution is clear. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.
-
Addition of PEG300: Add the calculated volume of PEG300 to the DMSO solution. Vortex until the solution is homogeneous.
-
Addition of Tween 80: Add the required volume of Tween 80 to the mixture. Vortex thoroughly to ensure complete mixing.
-
Final Dilution with Saline/ddH2O: Slowly add the sterile saline or ddH2O to the desired final volume while continuously vortexing. It is critical to add the aqueous component last and slowly to prevent precipitation.
-
Final Formulation Check: Inspect the final formulation for any signs of precipitation. If the solution is cloudy or contains particulates, the concentration may be too high for the chosen vehicle composition. In such cases, the formulation should be adjusted by increasing the proportion of co-solvents or decreasing the final concentration of C16.
Example Formulation Ratio (Hypothetical - must be optimized):
-
DMSO: 5-10%
-
PEG300: 30-40%
-
Tween 80: 5-10%
-
Saline or ddH2O: 40-60%
Troubleshooting Guides
Issue 1: C16 precipitates out of solution during formulation or upon storage.
| Potential Cause | Solution |
| Concentration is too high for the chosen vehicle. | Decrease the final concentration of C16. |
| Ratio of co-solvents to aqueous phase is too low. | Increase the percentage of DMSO, PEG300, or Tween 80 in the final formulation. |
| Improper mixing order. | Always dissolve C16 in DMSO first, followed by other co-solvents, and add the aqueous component last and slowly. |
| Temperature changes. | Store the formulation at a constant, appropriate temperature. Some formulations may be more stable at room temperature or 4°C. Perform stability tests to determine the optimal storage condition. |
Issue 2: The vehicle is causing toxicity or adverse effects in the animals.
| Potential Cause | Solution |
| High concentration of DMSO. | Minimize the percentage of DMSO in the final formulation to the lowest possible level that maintains solubility. Typically, for in vivo studies, the final DMSO concentration should be kept below 10%, and ideally below 5%. |
| Toxicity of other excipients. | If toxicity is observed, consider alternative, well-tolerated co-solvents and surfactants. Consult literature for excipient safety data in the specific animal model being used. |
| High dosing volume. | Optimize the formulation to achieve the desired dose in a smaller volume. However, be mindful that increasing the concentration may lead to precipitation. |
Issue 3: Inconsistent results or low bioavailability in in vivo studies.
| Potential Cause | Solution |
| Precipitation of C16 at the injection site. | Observe the injection site for any signs of inflammation or drug deposition. If precipitation is suspected, reformulate with a higher concentration of solubilizing agents or consider a different administration route. |
| Incomplete dissolution of the stock solution. | Ensure the initial stock of C16 in DMSO is fully dissolved before preparing the final formulation. Centrifuge the stock solution and use the supernatant if necessary. |
| Variability in formulation preparation. | Prepare the formulation consistently for each experiment, following a standardized protocol. Prepare fresh formulations for each study to avoid potential degradation or precipitation over time. |
Mandatory Visualizations
GLP-1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the GLP-1 receptor.
Caption: Simplified GLP-1 receptor signaling pathway leading to insulin secretion.
Experimental Workflow for C16 Formulation
This diagram outlines the logical steps for developing a suitable in vivo formulation for C16.
Caption: Workflow for preparing and optimizing a co-solvent formulation of C16.
References
Overcoming challenges in the purification of C16-modified GLP-1R agonists
Welcome to the technical support center for challenges in the purification of C16-modified GLP-1 Receptor (GLP-1R) agonists. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common hurdles during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the purification of GLP-1R agonists modified with a C16 fatty acid, such as Semaglutide and Liraglutide.
Q1: Why is my C16-modified GLP-1R agonist aggregating or exhibiting low solubility?
A1: The primary cause is the amphipathic nature of the molecule. The C16 lipid chain is highly hydrophobic, while the peptide backbone is generally hydrophilic. This duality leads to several challenges:
-
Aggregation: The hydrophobic fatty acid chains can interact, causing the peptides to self-assemble and form aggregates or fibrils, especially at high concentrations or near the peptide's isoelectric point (pI)[1][2][3]. This aggregation can be influenced by pH, temperature, ionic strength, and agitation[1][2]. Lipidation has been shown to induce the formation of large, stable oligomers compared to the non-lipidated peptide.
-
Low Aqueous Solubility: The hydrophobic C16 chain significantly reduces the molecule's solubility in standard aqueous buffers. Solubility is often limited to a specific pH range where the peptide is sufficiently charged to prevent aggregation.
-
Adsorption: The hydrophobic nature can also cause the peptide to adsorb to surfaces like plasticware, glass vials, and chromatography tubing, leading to yield loss.
Q2: What is the recommended first step for solubilizing a crude C16-modified peptide?
A2: Solubilizing the crude peptide effectively is critical for a successful purification run. A multi-step approach is often necessary.
-
Assess Peptide Charge: Determine if the peptide is acidic, basic, or neutral to select an appropriate starting solvent.
-
Solvent Selection:
-
For basic peptides (net positive charge), start with sterile water. If solubility is poor, add a small amount of 10-30% acetic acid or 0.1% trifluoroacetic acid (TFA).
-
For acidic peptides (net negative charge), start with sterile water or a phosphate buffer. If needed, raise the pH by adding a small amount of dilute ammonium hydroxide or ammonium bicarbonate.
-
For neutral or highly hydrophobic peptides , begin with a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile (ACN) to fully dissolve the peptide. Then, slowly add your aqueous buffer to the desired concentration while vortexing.
-
-
Use of Additives: Some protocols for crude Semaglutide or Liraglutide utilize solutions containing halogenated solvents or denaturants like urea to improve initial solubility before the first chromatography step. For instance, one method dissolves crude Semaglutide in a phosphate buffer containing an organic solvent.
-
Physical Aids: Gentle sonication or warming can help, but probe sonicators should be avoided as they can heat the sample and increase degradation.
Q3: What is the primary purification strategy for C16-modified GLP-1R agonists?
A3: The standard and most effective method is a multi-step Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) process. Due to the complexity of impurities generated during synthesis, a single purification step is often insufficient to achieve the high purity (>99.5%) required for pharmaceutical applications.
A typical strategy involves:
-
First (Capture) RP-HPLC Step: This step is designed to separate the target peptide from the majority of gross impurities. The conditions are optimized for high capacity and resolution of the most abundant side products.
-
Second (Polishing) RP-HPLC Step: Fractions containing the target peptide from the first step are pooled and subjected to a second RP-HPLC run. This step often uses a different mobile phase system (e.g., different pH, ion-pairing agent) or a different column chemistry (e.g., C8 vs. C18, or Phenyl) to remove closely related impurities that co-eluted in the first step. For example, a C8 column might be used in the first step, followed by a C18 column in the second.
This two-step approach is effective for purifying both Liraglutide and Semaglutide to a final purity of over 99.5%.
Q4: How can I improve peak resolution and purity during RP-HPLC?
A4: Optimizing RP-HPLC parameters is key to resolving closely related impurities from the main product peak.
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter. Operating at a pH away from the peptide's isoelectric point increases solubility and can dramatically improve separation. For Liraglutide, purification under alkaline conditions (e.g., pH 8.5) has been shown to provide better resolution for certain impurities.
-
Organic Modifier: Acetonitrile (ACN) is the most common organic modifier for peptide purification as it generally provides better resolution compared to methanol.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) is widely used but can form salts that are difficult to remove. Using a lower concentration of a different acid, like formic acid (FA), can be advantageous, especially if the final product is intended for structural analysis.
-
Stationary Phase: The choice of column chemistry is crucial. While C18 is standard, C8 or Phenyl columns offer different selectivities and can be used to resolve specific impurities. The pore size of the stationary phase is also important; 120Å is commonly used for these peptides.
-
Gradient Slope: A shallower gradient during elution increases the separation time between peaks, improving resolution for closely related impurities.
Q5: My final product purity is still below 99.5%. What should I do?
A5: If a two-step RP-HPLC process is insufficient, consider the following:
-
Orthogonal Chromatography: Introduce a purification step that separates based on a different principle. While RP-HPLC is dominant, techniques like ion-exchange chromatography could potentially be used as an intermediate or final polishing step.
-
Re-optimize the Second Pass: Systematically adjust the parameters of your second RP-HPLC step. A patent for Semaglutide purification describes a first purification with a phosphate buffer system followed by a second purification with a dilute acetic acid system to remove racemized impurities.
-
Salt Exchange Chromatography: Some protocols incorporate a third RP-HPLC step specifically for salt exchange, which can also contribute to final purity.
-
Impurity Characterization: Use high-resolution mass spectrometry to identify the persistent impurities. Understanding their nature (e.g., deletions, oxidations, isomers) can guide the selection of a purification strategy that will effectively remove them.
Data Presentation
Table 1: Example Purification Strategies and Reported Outcomes
| Agonist | Purification Steps | Stationary Phase(s) | Key Conditions | Initial Purity | Final Purity | Overall Recovery | Reference |
| Liraglutide | 2-Step RP-HPLC | Luna 10µm PREP C8(3) for both steps | Step 1: Capture, Step 2: Polishing | 30% | 98.5% | Not Reported | |
| Liraglutide | 2-Step RP-HPLC | 1. Kromasil Phenyl, 2. Kromasil C4 | Step 1 removes front impurities, Step 2 removes back impurities | 50% | >99.5% | Not Reported | |
| Liraglutide | 1-Step RP-HPLC | YMC-Triart Prep C18-S | Alkaline conditions (pH 8.5) | Not Reported | 99.5% | 71.5% (theoretical) | |
| Semaglutide | 2-Step RP-HPLC | 1. Ultisil XB-C8, 2. Xtimate C8 | Two-step process for low-purity crude | Not Reported | 99.56% | 56.8% | |
| Semaglutide | 1-Step RP-HPLC | Ultisil XB-C8 | Single-step process for high-purity crude | >94.56% | 99.15% | 71% | |
| Semaglutide | 2-Step RP-HPLC | 1. Octaalkylsilane (C8), 2. Octadecylsilane (C18) | Step 1: Phosphate buffer, Step 2: Dilute acetic acid | Not Reported | >99.5% | Not Reported |
Experimental Protocols
Protocol: Generic Two-Step RP-HPLC Purification of a C16-Modified GLP-1R Agonist
This protocol provides a general framework. It must be optimized for your specific peptide and impurity profile.
1. Materials and Reagents
-
Crude lyophilized C16-modified peptide
-
Solubilization Buffer: 6 M Guanidine HCl, 20 mM Tris, pH 8.5
-
Mobile Phase A1 (Step 1): 20 mM Ammonium Bicarbonate in Water, pH 8.5
-
Mobile Phase B1 (Step 1): Acetonitrile (ACN)
-
Mobile Phase A2 (Step 2): 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B2 (Step 2): 0.1% (v/v) TFA in ACN
-
HPLC-grade water, ACN, TFA, and other reagents
-
Preparative RP-HPLC system with a UV detector
-
Column for Step 1: C8 preparative column (e.g., 10 µm, 120 Å, 50 x 250 mm)
-
Column for Step 2: C18 preparative column (e.g., 10 µm, 120 Å, 50 x 250 mm)
2. Sample Preparation
-
Allow the lyophilized crude peptide to reach room temperature.
-
Dissolve the peptide in the Solubilization Buffer to a concentration of 10-20 mg/mL. Vortex or sonicate gently to ensure complete dissolution.
-
Filter the solution through a 0.22 µm filter to remove particulates before injection.
3. Step 1: Capture Purification (Alkaline pH)
-
Equilibrate the C8 column with 95% Mobile Phase A1 and 5% Mobile Phase B1 for at least 5 column volumes.
-
Inject the filtered sample onto the column.
-
Run a linear gradient to elute the peptide. Monitor the elution profile at 220 nm and 280 nm.
-
Example Gradient:
-
0-5 min: 5% B1
-
5-65 min: 5% to 55% B1 (adjust slope based on analytical runs)
-
65-70 min: 55% to 95% B1 (column wash)
-
70-80 min: Re-equilibrate at 5% B1
-
-
-
Collect fractions across the main peak.
-
Analyze the fractions using analytical HPLC to identify those with the highest purity.
4. Step 2: Polishing Purification (Acidic pH)
-
Pool the high-purity fractions from Step 1. If necessary, dilute the pool with Mobile Phase A2 to reduce the ACN concentration before loading.
-
Equilibrate the C18 column with 95% Mobile Phase A2 and 5% Mobile Phase B2.
-
Load the pooled fractions onto the C18 column.
-
Run a shallow linear gradient optimized to separate the remaining impurities.
-
Example Gradient:
-
0-5 min: 20% B2
-
5-55 min: 20% to 45% B2 (shallow gradient, e.g., 0.5% B/min)
-
55-60 min: 45% to 95% B2 (column wash)
-
60-70 min: Re-equilibrate at 20% B2
-
-
-
Collect fractions across the highly resolved main peak.
-
Analyze the final fractions for purity. Pool fractions that meet the specification (e.g., >99.5%).
5. Final Processing
-
Combine the final pure fractions.
-
Remove the organic solvent (ACN) using rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the final peptide as a powder.
Visualizations
Diagrams of Workflows and Pathways
References
Strategies to reduce aggregation of C16-acylated GLP-1R modulators
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of C16-acylated GLP-1 receptor modulators.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors driving the aggregation of C16-acylated GLP-1R modulators?
A1: The aggregation of these modulators is a complex process influenced by both intrinsic and extrinsic factors. Key drivers include:
-
Physicochemical Properties: The inherent hydrophobicity of the C16 acyl chain promotes self-assembly to minimize contact with aqueous environments.[1]
-
Environmental Conditions: Factors such as pH, temperature, ionic strength, and peptide concentration significantly impact aggregation kinetics.[2][3][4][5] Aggregation can occur at both acidic and alkaline pH levels.
-
Mechanical Stress: Agitation, shear forces, and surface interactions during manufacturing, storage, and handling can induce aggregation.
-
Chemical Modifications: The position of the fatty acid attachment and other chemical modifications to the peptide backbone can either promote or inhibit aggregation.
Q2: How does pH influence the aggregation of my C16-acylated GLP-1R modulator?
A2: The pH of the formulation is a critical factor in the stability of C16-acylated GLP-1R modulators. The net charge of the peptide changes with pH, affecting electrostatic interactions and solubility. For many GLP-1 analogues, aggregation is observed at both acidic (pH 3-4) and neutral to slightly alkaline (pH 7.4-8.2) conditions. Operating at a pH away from the isoelectric point (pI) of the peptide can help minimize aggregation by increasing electrostatic repulsion between molecules. However, highly alkaline conditions can lead to other forms of degradation like racemization.
Q3: Can the position of the C16 acylation on the peptide backbone affect its aggregation propensity?
A3: Yes, the site of lipidation has a significant impact on the physical stability and aggregation behavior of the modulator. The position of the acyl chain can influence the formation of secondary structures, such as α-helices, and the size and stability of oligomeric species. Studies have shown that positioning the lipid group towards the N-terminus can, in some cases, lead to extremely rapid amyloid formation.
Troubleshooting Guides
Issue 1: Visible precipitation or turbidity in the peptide solution upon reconstitution or during storage.
This issue is a common indicator of significant peptide aggregation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal pH | Adjust the pH of the buffer. For many GLP-1 analogues, purification and formulation are often performed under slightly alkaline conditions (e.g., pH 7.5-8.5) to improve solubility and reduce aggregation. However, the optimal pH is sequence-dependent and should be empirically determined. | Moving the pH away from the peptide's isoelectric point increases net charge and electrostatic repulsion, hindering aggregation. |
| High Peptide Concentration | Decrease the working concentration of the peptide. | Aggregation is often a concentration-dependent process, following a nucleation-polymerization mechanism where higher concentrations accelerate fibril formation. |
| Inappropriate Buffer System | Screen different buffer species (e.g., phosphate, citrate, Tris) and ionic strengths. | The type and concentration of salts in the buffer can influence peptide conformation and intermolecular interactions. |
| Temperature Fluctuations | Maintain a constant and controlled temperature during storage and experiments. For long-term storage, follow the manufacturer's recommendations (typically -20°C or -80°C). | Temperature can affect the kinetics of aggregation, with elevated temperatures often accelerating the process. |
Issue 2: Inconsistent results in bioassays or reduced therapeutic efficacy.
This may be due to the presence of soluble oligomers or small aggregates that are not visible but can interfere with receptor binding and biological activity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Formation of Soluble Oligomers | Incorporate excipients such as surfactants (e.g., polysorbates, alkylsaccharides) or stabilizers into the formulation. | Excipients can interact with the peptide to prevent the formation of aggregation-prone intermediates and stabilize the monomeric form. Alkylsaccharides, for instance, can cover exposed hydrophobic sites. |
| Oxidation of Residues | Add antioxidants like methionine or use oxygen-scavenging packaging. | Oxidation of certain amino acid residues (e.g., methionine, cysteine) can alter peptide conformation and promote aggregation. |
| Adsorption to Surfaces | Use low-binding microplates and vials. Consider adding a small amount of a non-ionic surfactant. | Peptides can adsorb to surfaces, which can lead to localized high concentrations and trigger aggregation. |
| Chemical Degradation | Analyze the sample for common degradation products (e.g., deamidation, oxidation) using techniques like HPLC-MS. | Chemical modifications can alter the peptide's structure and increase its propensity to aggregate. |
Quantitative Data Summary
Table 1: Effect of pH on GLP-1 Analogue Aggregation Kinetics
| pH | Aggregation Mechanism | Half-life (t1/2) Dependence on Concentration | Lag Time (tlag) Dependence on Concentration | Reference |
| > 8.0 | Nucleation-Polymerization | Decreases with increasing concentration | Decreases with increasing concentration | |
| 7.5 | Off-pathway oligomers form | Increases with increasing concentration | Increases with increasing concentration | |
| 8.0 | Balance between on- and off-pathway species | Little dependence on concentration | Little dependence on concentration |
Table 2: Impact of Excipients on GLP-1 Stability
| Excipient | Effect on GLP-1 | Mechanism | Reference |
| Protected Graft Copolymer (PGC) with C18 | Protected GLP-1 from DPP IV degradation (26% vs 58% degradation in 24h) | High-affinity binding to GLP-1, slowing protease degradation. | |
| Alkylsaccharides (e.g., dodecyl maltoside) | Prevent aggregation and stabilize against thermal and mechanical stress. | Cover exposed hydrophobic sites, presenting a hydrophilic face. | |
| Divalent Cations (Ca²⁺, Mn²⁺) in PLGA microspheres | Strongly inhibited peptide acylation. | Compete with the peptide for ionic interactions with the polymer. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring Fibril Formation
This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time.
Materials:
-
C16-acylated GLP-1R modulator stock solution
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.5)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare the peptide working solutions by diluting the stock solution in the assay buffer to the desired final concentrations.
-
Prepare the ThT working solution by diluting the ThT stock solution in the assay buffer to a final concentration of ~10-20 µM.
-
In each well of the microplate, mix the peptide solution with the ThT working solution. Include control wells with buffer and ThT only.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at a constant temperature (e.g., 37°C), with intermittent shaking.
-
Monitor the ThT fluorescence intensity over time.
-
Plot the fluorescence intensity against time to obtain a sigmoidal curve, from which the lag time (t_lag) and apparent growth rate can be determined.
Protocol 2: Size Exclusion Chromatography (SEC) for Detecting Soluble Aggregates
SEC is a powerful technique to separate and quantify monomers, oligomers, and larger aggregates based on their hydrodynamic radius.
Materials:
-
Peptide sample
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
SEC column suitable for the molecular weight range of the peptide and its aggregates
-
HPLC system with a UV detector (e.g., 214 nm or 280 nm)
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Prepare the peptide sample by dissolving it in the mobile phase. Filter the sample if necessary.
-
Inject a defined volume of the sample onto the column.
-
Monitor the elution profile using the UV detector.
-
Identify and quantify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times. Calibrate the column with molecular weight standards for accurate size estimation.
Visualizations
Caption: General aggregation pathway for acylated peptides.
Caption: A logical workflow for troubleshooting aggregation.
References
- 1. Effect of Lipidation on the Structure, Oligomerization, and Aggregation of Glucagon-like Peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. millennialscientific.com [millennialscientific.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
Technical Support Center: Enhancing the In Vivo Stability of GLP-1R Modulator C16
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of the GLP-1R allosteric modulator C16.
Frequently Asked Questions (FAQs)
Q1: What is GLP-1R modulator C16 and how does it work?
A1: this compound is a small molecule, allosteric modulator of the Glucagon-like peptide-1 receptor (GLP-1R).[1] Unlike orthosteric agonists that directly bind to the primary ligand site, C16 binds to a distinct, allosteric site on the receptor. This binding modulates the receptor's response to the endogenous ligand, GLP-1, enhancing its binding and signaling.[1] This can lead to potentiation of downstream effects such as glucose-dependent insulin secretion.[2][3]
Q2: What are the common reasons for poor in vivo stability of small molecule modulators like C16?
A2: Poor in vivo stability of small molecule drugs like C16 is often attributed to several factors:
-
Rapid Metabolism: The compound may be quickly broken down by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver.
-
Poor Absorption: The molecule may have unfavorable physicochemical properties that limit its absorption from the gastrointestinal tract after oral administration.
-
Rapid Clearance: The compound might be quickly eliminated from the body through renal or biliary excretion.
-
Plasma Instability: The molecule could be unstable in plasma due to enzymatic degradation or chemical instability.
Q3: How does the GLP-1R signaling pathway influence the therapeutic effect of C16?
A3: The GLP-1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs/cAMP pathway upon activation.[4] This leads to increased insulin synthesis and secretion in pancreatic β-cells. The receptor can also signal through other pathways, including Gαq and β-arrestin. As a positive allosteric modulator (PAM), C16 would enhance the signal transduction initiated by the endogenous GLP-1, amplifying these downstream effects. The stability of C16 in vivo is critical to ensure sustained modulation of this pathway.
Troubleshooting Guide
Issue 1: Rapid In Vivo Clearance of C16
Symptoms:
-
Low exposure (AUC) and Cmax in pharmacokinetic (PK) studies.
-
Short in vivo half-life.
-
Requirement for high or frequent dosing to observe a pharmacological effect.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting/Solution | Experimental Protocol |
| High Metabolic Clearance | 1. Identify Metabolic Hotspots: Determine which parts of the C16 molecule are most susceptible to metabolism. 2. Structural Modification: Modify the identified metabolic hotspots. Common strategies include deuteration or substitution with electron-withdrawing groups to block metabolism. | --INVALID-LINK-- |
| High Renal Clearance | 1. Increase Plasma Protein Binding: Modify the structure to increase its affinity for plasma proteins like albumin. 2. Alter Physicochemical Properties: Increase lipophilicity to favor tubular reabsorption. | --INVALID-LINK-- |
| Efflux Transporter Activity | Inhibit Efflux Transporters: Co-administer with known efflux transporter inhibitors in in vitro assays to confirm substrate activity. Structural modifications can also be made to reduce recognition by transporters. | Caco-2 permeability assay with and without specific transporter inhibitors. |
Issue 2: Poor Oral Bioavailability
Symptoms:
-
Significantly lower plasma concentrations after oral administration compared to intravenous administration.
-
High variability in plasma concentrations between subjects.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting/Solution | Experimental Protocol |
| Poor Aqueous Solubility | 1. Formulation Strategies: Utilize solubility-enhancing excipients, such as cyclodextrins or surfactants. 2. Salt Formation: Synthesize a more soluble salt form of C16. 3. Particle Size Reduction: Use micronization or nano-milling to increase the surface area for dissolution. | Standard USP dissolution apparatus testing for different formulations. |
| Low Intestinal Permeability | Structural Modification: Optimize physicochemical properties (e.g., reduce polar surface area, adjust logP) to fall within the "rule of five" for better permeability. | Caco-2 permeability assay. |
| First-Pass Metabolism | Structural Modification: Block metabolic hotspots as identified in the metabolic stability assays. | --INVALID-LINK-- |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Objective: To determine the rate of metabolic degradation of C16 by liver enzymes.
-
Materials:
-
C16 stock solution (e.g., in DMSO).
-
Pooled liver microsomes (human, rat, or mouse).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (pH 7.4).
-
Positive control compound with known metabolic rate (e.g., testosterone).
-
Quenching solution (e.g., cold acetonitrile with an internal standard).
-
LC-MS/MS system for analysis.
-
-
Methodology:
-
Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.
-
Add C16 to the microsome solution to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to the cold quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of C16.
-
Calculate the in vitro half-life (t½) from the disappearance rate of C16.
-
Protocol 2: Plasma Protein Binding Assay by Equilibrium Dialysis
-
Objective: To determine the fraction of C16 bound to plasma proteins.
-
Materials:
-
C16 stock solution.
-
Plasma (human, rat, or mouse).
-
Phosphate buffered saline (PBS, pH 7.4).
-
Equilibrium dialysis device (e.g., RED device).
-
LC-MS/MS system for analysis.
-
-
Methodology:
-
Add C16 to plasma to the desired concentration.
-
Load the C16-spiked plasma into the donor chamber of the dialysis device.
-
Load PBS into the receiver chamber.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of C16 in both chambers using LC-MS/MS.
-
Calculate the fraction unbound (fu) using the formula: fu = C_receiver / C_donor, where C is the concentration at equilibrium.
-
Visualizations
Caption: GLP-1R signaling pathway with allosteric modulation by C16.
Caption: Troubleshooting workflow for poor in vivo stability of C16.
Caption: Decision flowchart for chemical modification of C16.
References
Technical Support Center: Refinement of Dosing Protocols for Long-Acting GLP-1R Modulator C16
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the long-acting GLP-1R modulator C16. The C16 designation refers to a GLP-1 receptor agonist peptide modified by the attachment of a C16 fatty acid, a modification designed to extend the molecule's duration of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the long-acting this compound?
A1: The C16 long-acting GLP-1R modulator is a synthetic analog of the human glucagon-like peptide-1 (GLP-1). It acts as an agonist at the GLP-1 receptor (GLP-1R), a G protein-coupled receptor found on pancreatic beta cells and neurons in the brain.[1] Upon binding, it stimulates the production of cyclic AMP (cAMP) through the activation of adenylyl cyclase.[1] This signaling cascade ultimately enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[2][3] The C16 fatty acid acylation extends the peptide's half-life in circulation, primarily by enabling it to reversibly bind to serum albumin, thus reducing its clearance rate.[4]
Q2: How should lyophilized C16 peptide be stored for optimal stability?
A2: Lyophilized C16 peptide should be stored at -20°C or colder for long-term stability, protected from light and moisture. Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce the peptide's stability. For short-term storage, 4°C is acceptable for days to weeks.
Q3: What is the recommended procedure for dissolving the lyophilized C16 peptide?
A3: Due to the hydrophobic nature of the C16 fatty acid, dissolving the peptide can be challenging. A recommended starting point is to reconstitute the peptide in a small amount of an organic solvent like DMSO or DMF, and then slowly add the desired aqueous buffer to the peptide solution. For basic peptides, dissolving in 1-10% acetic acid can be effective, while acidic peptides may dissolve in 1% ammonium hydroxide. Sonication can also aid in dissolving the peptide. It is advisable to prepare a concentrated stock solution that can be further diluted with the experimental buffer.
Q4: Can C16 peptide solutions be stored? If so, under what conditions?
A4: Storing peptides in solution is generally not recommended for long periods due to the risk of degradation. If necessary, prepare aliquots of the peptide solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C or colder. Using sterile buffers at a pH of 5-6 can help prolong the storage life of the peptide in solution.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of C16 Peptide
Table 1: Troubleshooting Poor Solubility
| Potential Cause | Recommended Solution | Citation |
| High hydrophobicity due to C16 fatty acid chain. | Dissolve the peptide in a minimal amount of an organic solvent (e.g., DMSO, DMF) before adding the aqueous buffer. | |
| Peptide is at its isoelectric point (pI). | Adjust the pH of the buffer to be at least 1-2 units away from the pI. | |
| Aggregation of the peptide. | Use brief sonication to help break up aggregates. | |
| Improper storage leading to moisture absorption. | Ensure the lyophilized peptide is brought to room temperature in a desiccator before opening. |
Issue 2: Inconsistent or Low In Vitro Activity
Table 2: Troubleshooting Inconsistent In Vitro Activity
| Potential Cause | Recommended Solution | Citation |
| Peptide degradation in solution. | Prepare fresh solutions for each experiment. If storing solutions, aliquot and freeze at -20°C or below. | |
| Adherence of the peptide to plasticware. | Use low-binding microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) to the buffer. | |
| Enzymatic degradation in cell culture media. | Use serum-free media for the assay if possible, or heat-inactivate the serum. | |
| Incorrect cell line or low receptor expression. | Confirm GLP-1R expression in the cell line using techniques like flow cytometry or qPCR. |
Issue 3: High Variability in In Vivo Efficacy
Table 3: Troubleshooting High Variability in In Vivo Efficacy
| Potential Cause | Recommended Solution | Citation |
| Inconsistent peptide formulation and dosing. | Ensure the peptide is fully dissolved and the formulation is homogenous before administration. | |
| Rapid degradation or clearance. | Verify the C16 acylation is intact, as this is critical for its long-acting properties. | |
| Animal model variability. | Ensure consistent age, weight, and health status of experimental animals. Consider using diet-induced obese models for metabolic studies. | |
| Suboptimal dosing regimen. | Perform a dose-response study to determine the optimal dose for the desired effect. |
Experimental Protocols
Protocol 1: In Vitro GLP-1 Receptor Activation Assay
This protocol describes a cell-based assay to measure the activation of the GLP-1 receptor by C16 using a luciferase reporter gene under the control of cAMP response elements (CRE).
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human GLP-1R and a CRE-luciferase reporter in appropriate growth medium.
-
Seed cells in a white, clear-bottom 96-well plate at a suitable density and allow them to attach overnight.
-
-
Peptide Preparation:
-
Prepare a concentrated stock solution of C16 peptide as described in the FAQs.
-
Perform serial dilutions of the C16 peptide in serum-free medium to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Remove the growth medium from the cells and add the diluted C16 peptide solutions.
-
Include a positive control (e.g., native GLP-1) and a negative control (vehicle).
-
Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 5 hours).
-
-
Signal Detection:
-
Add a luciferase assay reagent to each well.
-
Measure luminescence using a plate reader.
-
Calculate fold induction relative to the vehicle control.
-
Protocol 2: In Vivo Dosing in a Murine Model of Diabetes
This protocol outlines a general procedure for administering C16 to evaluate its glucose-lowering effects in a diet-induced obese (DIO) mouse model.
-
Animal Model:
-
Use male C57BL/6J mice fed a high-fat diet for 12-16 weeks to induce obesity and insulin resistance.
-
-
Peptide Formulation and Dosing:
-
Formulate the C16 peptide in a sterile vehicle suitable for subcutaneous injection (e.g., saline or a phosphate buffer with a stabilizing agent).
-
Administer the C16 peptide via subcutaneous injection at a predetermined dose (e.g., 10 nmol/kg). Dosing frequency will depend on the pharmacokinetic profile, but a long-acting analog may be dosed once daily or less frequently.
-
-
Glucose Tolerance Test:
-
Fast the mice overnight.
-
Administer the C16 peptide or vehicle control.
-
After a specified time, perform an oral or intraperitoneal glucose tolerance test by administering a glucose bolus (e.g., 2 g/kg).
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.
-
-
Data Analysis:
-
Plot blood glucose levels over time and calculate the area under the curve (AUC) for each treatment group.
-
Compare the AUC values between the C16-treated and vehicle-treated groups to assess the improvement in glucose tolerance.
-
Visualizations
Caption: GLP-1 Receptor Signaling Pathway.
Caption: General In Vivo Experimental Workflow.
References
Addressing variability in in vivo responses to C16-derivatized GLP-1R agonists
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C16-derivatized glucagon-like peptide-1 receptor (GLP-1R) agonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for C16-derivatized GLP-1R agonists?
A1: C16-derivatized GLP-1R agonists are synthetic analogs of the native GLP-1 hormone. The addition of a 16-carbon fatty acid (C16 acylation) prolongs their half-life by enabling reversible binding to serum albumin, which reduces renal clearance.[1][2][3][4] Like endogenous GLP-1, these agonists bind to and activate the GLP-1 receptor, a class B G protein-coupled receptor (GPCR).[5] This activation primarily stimulates the Gαs protein subunit, leading to increased intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which in turn potentiates glucose-stimulated insulin secretion from pancreatic beta cells. Beyond this canonical pathway, GLP-1R activation can also involve other G proteins (Gαq, Gαi/o) and recruit β-arrestins, which can lead to receptor desensitization and internalization, as well as activation of other signaling pathways like ERK1/2.
Q2: Why do I observe significant variability in in vivo responses even with the same C16-derivatized agonist?
A2: Variability in in vivo responses to C16-derivatized GLP-1R agonists is a known challenge and can be attributed to several factors:
-
Pharmacokinetics: Despite acylation, individual differences in albumin concentration and binding affinity can alter the free fraction of the agonist, affecting its availability to target receptors. The rate of absorption from the injection site and clearance can also vary between subjects.
-
Receptor Density and Function: The expression level of GLP-1 receptors on target cells can differ between individuals and may be altered in disease states. Genetic variations in the GLP-1R gene can also lead to differences in receptor function, signaling, and cell surface expression.
-
Metabolic State: The metabolic state of the animal model (e.g., fed vs. fasted, lean vs. obese) can significantly impact the response to a GLP-1R agonist. For example, the glucose-lowering effect is more pronounced in hyperglycemic conditions.
-
Signal Bias: Different C16-derivatized agonists can exhibit "biased agonism," preferentially activating certain downstream signaling pathways (e.g., cAMP) over others (e.g., β-arrestin recruitment). This can lead to different physiological outcomes.
-
Experimental Procedure: Factors such as the route and volume of administration, animal handling stress, and the timing of sample collection can all introduce variability.
Q3: What is "biased agonism" in the context of C16-derivatized GLP-1R agonists and why is it important?
A3: Biased agonism refers to the ability of a ligand (agonist) to preferentially activate one or more of a receptor's multiple signaling pathways over others. For the GLP-1R, the main signaling outputs are G-protein-mediated pathways (primarily cAMP production) and β-arrestin recruitment. A G-protein-biased agonist, for instance, would show a higher potency or efficacy for cAMP production compared to β-arrestin recruitment. This is significant because β-arrestin recruitment is often associated with receptor desensitization and internalization, which can attenuate the signal over time. Therefore, a G-protein-biased agonist might produce a more sustained therapeutic effect, which is a desirable characteristic for treating chronic conditions like type 2 diabetes.
Troubleshooting Guides
Issue 1: Lower than Expected In Vivo Efficacy (e.g., poor glucose control, minimal weight loss)
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing | The dose may be too low for the specific animal model or disease state. Perform a dose-response study to determine the optimal dose for your experimental conditions. |
| Compound Instability | Ensure the peptide has been stored correctly (typically lyophilized at -20°C or -80°C) and was properly reconstituted. Avoid repeated freeze-thaw cycles. Confirm the purity and concentration of your stock solution. |
| Route of Administration | The route of administration (e.g., subcutaneous, intraperitoneal) can affect the pharmacokinetic profile. Ensure you are using the appropriate route for your agonist and experimental question. Subcutaneous administration is common for long-acting agonists. |
| Receptor Desensitization | Chronic exposure to high concentrations of a GLP-1R agonist can lead to receptor desensitization and downregulation, potentially reducing efficacy over time. Consider the dosing interval and whether a "washout" period might be necessary in your study design. |
| Animal Model Characteristics | The age, sex, genetic background, and severity of the disease model can all influence the response. Ensure your animal model is appropriate and well-characterized. |
Issue 2: High Variability Between Animals in the Same Treatment Group
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent dosing for each animal based on body weight. Use precise measurement tools and techniques. |
| Variations in Food Intake | Food intake can significantly affect blood glucose levels and body weight. Monitor food intake for all animals in the study. Consider pair-feeding if appetite suppression is a major confounding factor. |
| Stress-Induced Hyperglycemia | Animal handling and procedures like blood sampling can cause stress, leading to transient hyperglycemia. Acclimatize animals to handling and procedures before the study begins. |
| Injection Site Differences | For subcutaneous injections, vary the injection site to avoid local tissue reactions and ensure consistent absorption. |
| Underlying Health Differences | Even within a cohort, individual animals may have subclinical health issues. Ensure all animals are healthy at the start of the study and monitor for any signs of illness. |
Issue 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy
| Potential Cause | Troubleshooting Step |
| Pharmacokinetic Properties | A compound with high in vitro potency may have poor in vivo stability, rapid clearance, or low bioavailability, leading to reduced efficacy. Conduct pharmacokinetic studies to determine the half-life, Cmax, and AUC of your agonist in the relevant species. |
| Albumin Binding Affinity | The presence of albumin in in vivo systems can significantly impact the free concentration of the C16-derivatized agonist. In vitro assays lacking albumin may not accurately predict in vivo potency. Consider including physiological concentrations of albumin in your in vitro assays to better mimic the in vivo environment. |
| Signal Bias | An agonist may be highly potent in a cAMP assay but less effective at promoting other therapeutically relevant signaling pathways, or it might strongly recruit β-arrestin, leading to rapid desensitization in vivo. Characterize the agonist's signaling profile across multiple pathways (e.g., cAMP, β-arrestin, ERK phosphorylation). |
| Off-Target Effects | The agonist may have off-target effects in vivo that are not apparent in a controlled in vitro cell system. |
Quantitative Data Summary
Table 1: Comparative In Vitro Potency (EC50) of Selected GLP-1R Agonists
| Agonist | Assay | Cell Line | EC50 (nM) | Reference |
| Exendin-4 | cAMP Accumulation | CHO-K1-βarr2-EA-GLP-1R | 0.05 | |
| Liraglutide | cAMP Accumulation | CHO (human GLP-1R) | Lower in BSA 0.1% vs OVA 0.1% | |
| Semaglutide | cAMP Accumulation | CHO (human GLP-1R) | Lower in OVA 0.1% vs BSA 0.1% | |
| Exendin-4-C16 | cAMP Accumulation | HEK293 | Similar to Exendin-4 |
Note: EC50 values can vary significantly between different cell lines and assay conditions.
Table 2: Pharmacokinetic Parameters of Selected GLP-1R Agonists
| Agonist | Species | Half-life (t½) | Tmax | Reference | | :--- | :--- | :--- | :--- | | Native GLP-1 | Human | ~2 minutes | - | | | Liraglutide | Human | ~13 hours | 8-12 hours | | | Semaglutide | Human | ~1 week | - | | | Tirzepatide | Human | ~5 days | 8-72 hours | |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
-
Cell Culture: Culture cells stably expressing the human GLP-1R (e.g., HEK293, CHO) in appropriate growth medium. Seed cells into 96- or 384-well plates and grow to confluency.
-
Assay Preparation: On the day of the assay, aspirate the growth medium and replace it with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Incubate for a short period.
-
Agonist Stimulation: Prepare serial dilutions of the C16-derivatized GLP-1R agonist. Add the agonist dilutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the cAMP response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Protocol 2: In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Animal Preparation: Fast mice overnight (typically 6 hours) but allow ad libitum access to water.
-
Baseline Glucose: Record the body weight of each mouse. Obtain a baseline blood glucose reading (t=0) from a tail snip using a glucometer.
-
Agonist Administration: Administer the C16-derivatized GLP-1R agonist via subcutaneous or intraperitoneal injection at the desired dose. For acute studies, the agonist is often co-administered with the glucose challenge.
-
Glucose Challenge: After a specified time following agonist administration (this will depend on the agonist's pharmacokinetics), administer an intraperitoneal injection of a glucose solution (e.g., 2 g/kg body weight).
-
Blood Glucose Monitoring: Measure blood glucose at regular intervals post-glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.
Mandatory Visualizations
Signaling Pathways
Caption: Canonical and non-canonical signaling pathways of the GLP-1 receptor.
Experimental Workflow
Caption: Workflow for an In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT).
Troubleshooting Logic
Caption: A logical approach to troubleshooting high in vivo variability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acylation of the Incretin Peptide Exendin-4 Directly Impacts Glucagon-Like Peptide-1 Receptor Signaling and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review on the Pharmacokinetics and Drug-Drug Interactions of Approved GLP-1 Receptor Agonists and a Dual GLP-1/GIP Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of signal bias at the GLP-1 receptor induced by backbone modification of GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Linker Chemistry for C16 Fatty Acid Conjugation to GLP-1R Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of linker chemistry in C16 fatty acid conjugation to GLP-1 receptor (GLP-1R) peptides.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of conjugating a C16 fatty acid to a GLP-1R peptide?
A1: Conjugating a C16 fatty acid to a GLP-1R peptide is a strategy to extend the therapeutic's half-life in the body.[1][2][3] The fatty acid moiety facilitates binding to serum albumin, which acts as a circulating reservoir, thereby reducing renal clearance and protecting the peptide from enzymatic degradation.[3] This modification allows for less frequent dosing, improving patient compliance.
Q2: Which amino acid residue is typically used for C16 fatty acid conjugation?
A2: A lysine (Lys) residue within the peptide sequence is the most common site for fatty acid conjugation.[2] The ε-amino group of the lysine side chain provides a nucleophilic target for the attachment of the fatty acid, often via a linker.
Q3: What are the most common linker chemistries used for C16 fatty acid conjugation to GLP-1R peptides?
A3: The most prevalent linkers include a simple γ-glutamic acid (γ-Glu) spacer, as seen in liraglutide, and polyethylene glycol (PEG)-based linkers of varying lengths, often used in next-generation analogues like semaglutide. These linkers are designed to optimize the balance between albumin binding affinity and receptor potency.
Q4: How does the choice of linker impact the final conjugate's properties?
A4: The linker's length, polarity, and flexibility can significantly influence the conjugate's solubility, stability, receptor binding affinity, and overall pharmacokinetic profile. An optimized linker will position the fatty acid for effective albumin binding without sterically hindering the peptide's interaction with the GLP-1 receptor.
Q5: What are the key analytical techniques for characterizing the final C16-conjugated GLP-1R peptide?
A5: The primary analytical methods include reversed-phase high-performance liquid chromatography (RP-HPLC) for purity assessment and purification, and mass spectrometry (MS) for identity confirmation and to verify the correct mass of the final conjugate. Techniques like size-exclusion chromatography (SEC) can be used to assess for aggregation.
Troubleshooting Guides
Low Yield of C16-Conjugated Peptide
Problem: The final yield of the purified C16-conjugated GLP-1R peptide is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Incomplete Coupling of the Fatty Acid-Linker Moiety | - Optimize Coupling Reagents: Switch to a more potent coupling reagent such as HATU or HCTU. - Increase Equivalents: Use a higher excess of the fatty acid-linker and coupling reagents. - Extend Reaction Time: Double the coupling time to ensure the reaction goes to completion. - Elevate Temperature: Gently heating the reaction vessel (e.g., to 40°C) can improve reaction kinetics, but should be done with caution to avoid side reactions. |
| Steric Hindrance | - Choice of Linker: A longer, more flexible linker (e.g., a PEG-based linker) may alleviate steric hindrance compared to a short, rigid one. - Peptide Sequence Design: If possible, select a lysine residue for conjugation that is in a less sterically crowded region of the peptide. |
| Poor Solubility of the Fatty Acid-Linker | - Solvent Optimization: Use a solvent system that can effectively dissolve both the peptide on the resin and the fatty acid-linker. N-Methyl-2-pyrrolidone (NMP) or a mixture of dimethylformamide (DMF) and dichloromethane (DCM) can be effective. |
| Premature Cleavage from the Resin | - Linker and Resin Selection: Ensure the linker used to attach the peptide to the solid support is stable to the conditions used for fatty acid conjugation. For instance, a more acid-labile linker might be susceptible to cleavage during prolonged coupling reactions with acidic activators. |
| Losses During Purification | - Optimize HPLC Conditions: Adjust the gradient, flow rate, and column chemistry to achieve better separation and recovery. A two-step purification process, starting with a capture step followed by a polishing step, can improve yields. - Check for Precipitation: The conjugated peptide may be less soluble. Ensure the mobile phases are appropriate to maintain solubility throughout the purification process. |
Presence of Impurities in the Final Product
Problem: HPLC and/or MS analysis reveals significant impurities alongside the desired C16-conjugated peptide.
| Potential Impurity | Identification | Troubleshooting and Prevention |
| Deletion Sequences | Detected by MS as species with lower molecular weight than the target peptide. | - Ensure Complete Deprotection: Use fresh deprotection reagents (e.g., 20% piperidine in DMF) and consider double deprotection steps. - Optimize Coupling: Use highly efficient coupling reagents and allow sufficient reaction time. Perform a capping step with acetic anhydride after coupling to terminate any unreacted chains. |
| Double Acylation | Observed in MS as a mass addition corresponding to two fatty acid-linker moieties. | - Protect Other Reactive Sites: Ensure that the side chains of other lysine residues, if present, are adequately protected with an orthogonal protecting group that is stable during the C16 conjugation step. |
| Oxidation | Detected by MS as an addition of 16 Da (for a single oxidation) or multiples thereof. Methionine and Tryptophan residues are particularly susceptible. | - Use Scavengers: During cleavage from the resin, include scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail to minimize oxidation. - Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. |
| Isomers/Racemization | May appear as closely eluting peaks in HPLC with the same mass in MS. | - Control Temperature: Avoid high temperatures during coupling steps. - Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) in moderation. - Minimize Pre-activation Time: Reduce the time between activating the amino acid and its addition to the resin. |
| Incomplete Removal of Protecting Groups | Identified by MS as mass additions corresponding to the protecting groups. | - Optimize Cleavage: Ensure the cleavage cocktail composition and reaction time are sufficient for complete removal of all protecting groups. |
Data Presentation: Comparison of Common Linker Chemistries
The choice of linker significantly impacts the therapeutic profile of the final conjugate. Below is a summary of quantitative data for different linker strategies.
| Linker Type | Example | Conjugation Position | Impact on GLP-1R Affinity (EC50) | Impact on Albumin Binding | Half-life Extension |
| γ-Glutamic Acid (γ-Glu) | Liraglutide | Lys26 | Generally maintains high potency, though may be slightly reduced compared to native GLP-1. | High | Allows for once-daily dosing (~13 hours). |
| PEG-based (e.g., 2x-aminoethoxy-ethoxy-acetyl) | Semaglutide | Lys26 | High potency, comparable to or exceeding native GLP-1. | Very High | Enables once-weekly dosing (~7 days). |
| Cysteine-maleimide | Experimental | C-terminal Cys | Can be variable, highly dependent on the specific peptide and linker design. | Moderate to High | Can significantly extend half-life. |
| Direct Acylation (No Linker) | Experimental | N-terminus or Lys | Often leads to a more significant reduction in receptor affinity. | Moderate | Provides some extension of half-life, but generally less than with optimized linkers. |
Note: EC50 values and half-life can vary depending on the specific GLP-1 analogue backbone and the assay conditions.
Experimental Protocols
Protocol 1: On-Resin C16 Fatty Acid Conjugation to a GLP-1R Peptide
This protocol assumes the peptide has been synthesized on a solid support (e.g., rink amide resin) using Fmoc chemistry and the target lysine for conjugation has its side-chain protecting group removed (e.g., Alloc or Mtt), while other protecting groups remain intact.
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
-
Activation of C16-Linker Moiety:
-
In a separate vial, dissolve 3 equivalents of the C16 fatty acid-linker (e.g., Palmitoyl-Glu-OtBu) in NMP.
-
Add 2.9 equivalents of HATU and 6 equivalents of DIPEA.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated fatty acid-linker solution to the swollen peptide-resin.
-
Seal the reaction vessel and agitate at room temperature for 2-4 hours. Gentle heating to 40°C can be applied if solubility or coupling efficiency is low.
-
Monitor the reaction completion using a colorimetric test (e.g., Kaiser test). A negative result (no color change) indicates complete coupling.
-
-
Washing:
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin extensively with NMP (3 x 1 min), DCM (3 x 1 min), and finally with methanol (3 x 1 min).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: RP-HPLC Purification of C16-Conjugated GLP-1R Peptide
A two-step purification strategy is often employed for lipidated peptides to achieve high purity.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or a solution containing guanidine hydrochloride or urea if aggregation is an issue).
-
Dilute the sample with the initial mobile phase A.
-
Centrifuge the sample to remove any insoluble material before injection.
-
-
Step 1: Capture/Initial Purification:
-
Column: C18 or C8 stationary phase with a wider pore size (e.g., 300 Å).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient of increasing mobile phase B (e.g., 30-70% B over 60 minutes).
-
Detection: UV at 220 nm and 280 nm.
-
Collect fractions corresponding to the main peak.
-
-
Step 2: Polishing Purification:
-
Pool the fractions from the first step containing the product at >85-90% purity.
-
Dilute the pooled fractions with mobile phase A to reduce the organic solvent concentration.
-
Column: A different selectivity column (e.g., a phenyl-hexyl or a C4 stationary phase) can be used.
-
Mobile Phase System: Consider using a different pH for the mobile phase (e.g., an ammonium acetate buffer at pH 8.0) to alter the selectivity and improve separation from closely eluting impurities.
-
Gradient: A very shallow gradient around the elution point of the peptide.
-
Collect the highly pure fractions.
-
-
Desalting and Lyophilization:
-
Pool the final pure fractions.
-
Perform a final desalting step using a fast gradient on a C18 column if necessary.
-
Lyophilize the final solution to obtain the purified peptide as a fluffy white powder.
-
Protocol 3: Mass Spectrometry Characterization of C16-Conjugated GLP-1R Peptide
-
Sample Preparation:
-
Prepare a solution of the purified peptide in a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid) at a concentration of approximately 10-100 pmol/µL.
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument coupled to a liquid chromatography system (LC-MS).
-
-
LC-MS Analysis:
-
Inject the sample onto a C18 analytical column.
-
Elute the peptide using a gradient of increasing acetonitrile containing 0.1% formic acid.
-
Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 400-2000 m/z).
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to determine the average molecular weight of the peptide.
-
Compare the experimentally determined mass to the theoretical mass of the C16-conjugated peptide to confirm its identity.
-
Perform tandem MS (MS/MS) to obtain fragment ions and confirm the peptide sequence and the location of the fatty acid modification.
-
Mandatory Visualizations
Caption: GLP-1 Receptor Signaling Pathway.
References
- 1. Novel fatty acid chain modified GLP-1 derivatives with prolonged in vivo glucose-lowering ability and balanced glucoregulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variant fatty acid-like molecules Conjugation, novel approaches for extending the stability of therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of the Physical Stability of GLP-1 & Chemically Modified Forms of GLP-1 [repository.cam.ac.uk]
Troubleshooting inconsistent results in cAMP assays with GLP-1R modulator C16
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing inconsistent results in cyclic AMP (cAMP) assays with the GLP-1 receptor (GLP-1R) modulator C16.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GLP-1R activation?
Glucagon-like peptide-1 receptor (GLP-1R) activation primarily occurs through its coupling to the Gαs subunit of the heterotrimeric G-protein.[1][2] This interaction stimulates adenylyl cyclase, which then catalyzes the conversion of ATP into cyclic AMP (cAMP).[1][3] The resulting increase in intracellular cAMP activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), leading to a wide range of cellular responses.[1]
Q2: Why is it important to include a phosphodiesterase (PDE) inhibitor in my cAMP assay?
Phosphodiesterases (PDEs) are enzymes that degrade cAMP, which can lead to a reduced signal in your assay. Including a broad-spectrum PDE inhibitor, such as IBMX, prevents the breakdown of cAMP, allowing it to accumulate and resulting in a more robust and detectable signal.
Q3: How does cell passage number affect my experimental results?
Continuous cell lines can undergo phenotypic and genotypic changes at high passage numbers. These alterations can affect receptor expression levels, growth rates, and overall cellular responses to stimuli, leading to increased variability and unreliable data. It is crucial to use cells within a consistent and low passage number range for all experiments.
GLP-1R Signaling Pathway
The diagram below illustrates the canonical signaling pathway following the activation of the GLP-1 receptor.
Caption: Canonical GLP-1R signaling cascade leading to cAMP production.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
High variability can obscure real effects and lead to unreliable dose-response curves and potency values.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette for seeding to ensure consistency across the plate. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell distribution. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent technique. Pre-wet pipette tips before aspirating reagents. |
| Edge Effects | Increased evaporation in the outer wells of a microplate can alter reagent concentrations. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier. |
| Temperature Gradients | Ensure the incubator provides uniform temperature distribution. Allow plates to equilibrate to room temperature before adding reagents to avoid temperature gradients across the plate during incubation. |
Issue 2: The observed potency (EC50) of C16 is significantly lower than expected and varies between experiments.
A rightward shift in the dose-response curve indicates reduced potency.
| Potential Cause | Recommended Solution |
| High Cell Passage Number | As cells are passaged, receptor expression can decrease, leading to a reduced response. Use cells within a defined, low passage number range (e.g., passages 5-15) and create a working cell bank to ensure consistency. |
| Compound Degradation | Ensure C16 is stored correctly and prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Suboptimal Incubation Time | The signal may not have reached its peak. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time for C16 to achieve a maximal cAMP response. |
| Inaccurate Serial Dilutions | Errors in preparing the dilution series can lead to inaccurate concentration-response curves. Carefully prepare dilutions and consider creating a master mix for the highest concentration. |
Table 1: Example of Inconsistent EC50 Values for C16
| Experiment Condition | Expected EC50 (nM) | Observed EC50 (nM) | Potential Reason for Discrepancy |
| Low Passage Cells (P10) with IBMX | 5.2 | 55.8 | Serial dilution error or compound degradation. |
| High Passage Cells (P35) with IBMX | 5.2 | 150.4 | Decreased GLP-1R expression due to high passage number. |
| Low Passage Cells (P10) without IBMX | 5.2 | >500 | Rapid degradation of cAMP by phosphodiesterases. |
Issue 3: High background signal in unstimulated (basal) wells.
A high basal signal reduces the assay window (signal-to-background ratio), making it difficult to detect modest agonist effects.
| Potential Cause | Recommended Solution |
| Constitutive Receptor Activity | In cell lines overexpressing GLP-1R, there may be agonist-independent signaling. Consider using a cell line with lower receptor expression or characterizing the basal activity. |
| High PDE Inhibitor Concentration | While necessary, an excessively high concentration of a PDE inhibitor like IBMX can elevate basal cAMP levels. Titrate the PDE inhibitor to find the lowest concentration that provides a robust signal with a positive control. |
| Serum in Assay Medium | Components in serum can sometimes stimulate cells and increase basal cAMP. Switch to a serum-free assay medium for the stimulation step. |
| Cell Stress or Lysis | Overly confluent or unhealthy cells can lyse, releasing contents that interfere with the assay. Ensure cells are healthy and seeded at an optimal density. |
Experimental Workflow & Troubleshooting Logic
The diagrams below outline a standard experimental workflow for a cAMP assay and a logical approach to troubleshooting inconsistent results.
Caption: Standard experimental workflow for a cell-based cAMP assay.
Caption: Logical flow for troubleshooting inconsistent cAMP assay results.
Detailed Experimental Protocol: HTRF cAMP Assay for C16
This protocol describes a general method for quantifying cAMP production in HEK293 cells stably expressing the human GLP-1R using a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.
Materials:
-
HEK293 cells stably expressing human GLP-1R
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Assay Buffer: HBSS or serum-free medium
-
3-isobutyl-1-methylxanthine (IBMX)
-
GLP-1 (7-36) amide (as a positive control)
-
GLP-1R Modulator C16
-
HTRF cAMP Detection Kit (e.g., from Cisbio, PerkinElmer)
-
White, opaque 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency. Ensure cells are within a low passage number range (e.g., <20).
-
Harvest cells and perform a cell count. Resuspend cells in culture medium to a final density of 50,000 cells/mL.
-
Dispense 10 µL of the cell suspension (500 cells) into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 2X stock of your C16 serial dilutions in assay buffer containing 1 mM IBMX. The final concentration of IBMX in the well will be 0.5 mM.
-
Prepare a 2X stock of the positive control (GLP-1) at its EC80-EC100 concentration in the same buffer.
-
Prepare a vehicle control (e.g., 0.2% DMSO in assay buffer with 1 mM IBMX).
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of the 2X compound dilutions (C16, GLP-1, or vehicle) to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes. This incubation time should be optimized based on your specific kinetics.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the HTRF kit, prepare the cAMP-d2 and anti-cAMP Cryptate detection reagents.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP Cryptate solution to each well.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 620 nm (Cryptate emission) and 665 nm (d2 emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The amount of cAMP produced is inversely proportional to the HTRF ratio.
-
Plot the HTRF ratio against the logarithm of the C16 concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 value. It is recommended to convert HTRF ratios to cAMP concentrations using a standard curve for more accurate potency determination.
-
References
- 1. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Impact of Acyl Chain Length on GLP-1 Receptor Modulator Efficacy: A Comparative Analysis of C16, C18, and C20 Acylation
A comprehensive examination of how fatty acid chain length dictates the therapeutic profile of Glucagon-Like Peptide-1 Receptor (GLP-1R) modulators reveals a critical trade-off between receptor potency and pharmacokinetic properties. This guide provides a comparative analysis of C16, C18, and C20 acylation on GLP-1R agonists, supported by experimental data, to inform researchers and drug development professionals in the design of next-generation metabolic therapeutics.
The strategic acylation of GLP-1R agonists with fatty acids is a well-established method to extend their circulating half-life, thereby enabling less frequent dosing regimens. This is primarily achieved through the reversible binding of the acylated peptide to serum albumin, which acts as a circulating reservoir. The length of the attached fatty acid chain is a key determinant of the binding affinity to albumin and, consequently, the duration of action. Here, we compare the effects of palmitic acid (C16), stearic acid (C18), and eicosanoic acid (C20) modifications on the pharmacological properties of GLP-1R modulators.
Quantitative Comparison of Pharmacological Properties
| Fatty Acid Chain | Example Drug | Albumin Binding Affinity (Kd) | In Vitro Potency (EC50) | In Vivo Half-life |
| C16 (Palmitic Acid) | Liraglutide | Micromolar (µM) range | Potent | ~13 hours |
| C18 (Stearic Acid) | Semaglutide | Sub-micromolar (nM) range | Highly Potent | ~7 days |
| C20 (Eicosanoic Acid) | Tirzepatide* | High Affinity | Potent | ~5 days |
*Tirzepatide is a dual GLP-1R and GIPR agonist.
Table 1: Overview of Pharmacological Properties of Acylated GLP-1R Agonists. This table provides a qualitative and quantitative summary of how increasing the fatty acid chain length from C16 to C20 impacts key pharmacological parameters.
| Parameter | C16 Acylation | C18 Acylation | C20 Acylation | Trend with Increasing Chain Length |
| Albumin Binding Affinity | Moderate | High | Very High | Increases |
| In Vitro GLP-1R Potency | Generally maintained or slightly reduced | May be further reduced | Potentially further reduced | Tends to decrease |
| Pharmacokinetic Half-life | Prolonged (hours to a day) | Significantly prolonged (days) | Substantially prolonged (days) | Increases |
| In Vivo Efficacy | Effective with daily dosing | Highly effective with weekly dosing | Highly effective with weekly dosing | Enhanced duration of action |
Table 2: Comparative Trends of C16, C18, and C20 Acylation on GLP-1R Modulator Performance. This table illustrates the general trends observed as the length of the acyl chain increases.
Signaling Pathways and Experimental Workflows
The activation of the GLP-1 receptor by an acylated agonist initiates a cascade of intracellular signaling events crucial for its therapeutic effects, primarily mediated through the Gαs/cAMP pathway. The prolonged presence of the acylated agonist in the circulation due to albumin binding leads to sustained receptor activation.
Caption: GLP-1R signaling pathway activated by an acylated agonist.
The development and evaluation of these acylated modulators involve a series of critical in vitro and in vivo experiments to characterize their pharmacological profile.
Caption: Experimental workflow for developing acylated GLP-1R modulators.
Detailed Experimental Protocols
GLP-1 Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki or IC50) of acylated GLP-1 analogues to the GLP-1 receptor.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor.
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors).
-
Radioligand: [125I]-GLP-1(7-36) amide.
-
Non-specific binding control: High concentration of unlabeled native GLP-1.
-
Test compounds: C16, C18, and C20 acylated GLP-1 analogues at various concentrations.
-
Assay buffer (e.g., Tris-HCl with BSA).
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membranes from HEK293-hGLP-1R cells.
-
In a 96-well plate, add a fixed concentration of [125I]-GLP-1 and varying concentrations of the unlabeled test compounds or native GLP-1.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
In Vitro Potency Assay (cAMP Accumulation Assay)
Objective: To measure the functional potency (EC50) of acylated GLP-1 analogues in stimulating cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human GLP-1 receptor.
-
Cell culture medium.
-
Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds: C16, C18, and C20 acylated GLP-1 analogues at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Replace the culture medium with assay buffer and incubate for a short period.
-
Add varying concentrations of the test compounds to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the agonist concentration and determine the EC50 value using a sigmoidal dose-response curve fit.
Conclusion
The acylation of GLP-1R modulators with C16, C18, or C20 fatty acids presents a powerful strategy to modulate their pharmacokinetic and pharmacodynamic profiles. The choice of acyl chain length involves a critical balance:
-
Longer chains (C18, C20) lead to higher albumin binding affinity and a significantly extended half-life, suitable for weekly or even less frequent administration. This prolonged exposure can lead to superior in vivo efficacy in terms of glycemic control and weight loss. However, this may come at the cost of reduced in vitro potency.
-
Shorter chains (C16) provide a substantial extension of half-life compared to the native peptide, allowing for once-daily dosing, while often retaining higher in vitro potency compared to longer-chain analogues.
The optimal choice of acyl chain length will depend on the desired therapeutic profile, including the target patient population, the desired dosing frequency, and the intrinsic activity of the parent peptide. This comparative guide provides a framework for researchers to make informed decisions in the design and development of novel, long-acting GLP-1R modulators.
Head-to-Head Comparison of C16-Acylated GLP-1R Agonists with Liraglutide: A Guide for Researchers
This guide provides a detailed, data-driven comparison of C16-acylated glucagon-like peptide-1 receptor (GLP-1R) agonists with the established therapeutic, liraglutide. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview of preclinical and clinical performance, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Introduction to C16-Acylated GLP-1R Agonists
Glucagon-like peptide-1 (GLP-1) is an incretin hormone with a short half-life, limiting its therapeutic potential. Acylation with a 16-carbon (C16) fatty acid moiety is a key strategy to extend the duration of action of GLP-1R agonists. This modification facilitates binding to serum albumin, thereby reducing renal clearance and protecting against enzymatic degradation. Liraglutide, a widely used treatment for type 2 diabetes and obesity, is a C16-acylated GLP-1R agonist. This guide compares liraglutide with other C16-acylated agonists, including the next-generation compound semaglutide and the preclinical dual GLP-1R/glucagon receptor (GCGR) agonist, MK-1462.
Quantitative Data Comparison
The following tables summarize key in vitro and in vivo data from head-to-head comparisons of C16-acylated GLP-1R agonists with liraglutide.
Table 1: In Vitro Potency and Receptor Binding Affinity
| Agonist | Receptor | Assay Type | Potency (EC50) | Binding Affinity (Ki or Kd) | Cell Line/System | Reference |
| Liraglutide | Human GLP-1R | cAMP Signaling | 0.06 nM | ~0.11 nM (Affinity) | BHK cells expressing human GLP-1R | [1][2] |
| Semaglutide | Human GLP-1R | cAMP Signaling | ~0.09 nM | ~0.38 nM (Affinity) | CHO cells expressing human GLP-1R | [1][3] |
| MK-1462 (Compound 12) | Human GLP-1R | cAMP Signaling | - | - | - | - |
| Rhesus GLP-1R | cAMP Signaling | 0.06 nM | - | In-house assay | [2] | |
| Rhesus GCGR | cAMP Signaling | > 2 nM | - | In-house assay |
Note: Direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. Semaglutide's GLP-1 receptor binding affinity is approximately three-fold lower than that of liraglutide.
Table 2: In Vivo Efficacy in Preclinical Models
| Agonist | Animal Model | Key Findings | Study Duration | Reference |
| Liraglutide | Diabetic Rhesus Monkeys | 3.3% body weight reduction | 3 weeks | |
| MK-1462 (Compound 12) | Diabetic Rhesus Monkeys | 7.6% body weight reduction (2-fold greater than liraglutide) | 3 weeks |
Table 3: Clinical Efficacy in Head-to-Head Trials (Semaglutide vs. Liraglutide)
| Trial | Comparator | Mean HbA1c Reduction (Semaglutide vs. Liraglutide) | Mean Weight Loss (Semaglutide vs. Liraglutide) | Study Duration | Reference |
| SUSTAIN 7 | Dulaglutide | -1.5% to -1.8% vs. -1.1% to -1.4% | -4.6 to -6.5 kg vs. -2.3 to -3.0 kg | 40-56 weeks | |
| SUSTAIN 10 | Liraglutide 1.2 mg | -1.7% vs. -1.0% | -5.8 kg vs. -1.9 kg | 30 weeks | |
| STEP 8 | Liraglutide 3.0 mg | - | -15.8% vs. -6.4% | 68 weeks |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for understanding the mechanism of action and evaluation of these agonists.
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor initiates a cascade of intracellular events, primarily through Gαs-protein coupling and subsequent cyclic AMP (cAMP) production. This leads to the activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which collectively mediate the therapeutic effects on insulin secretion, glucagon suppression, and other metabolic benefits.
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Workflow: cAMP Accumulation Assay
The potency of GLP-1R agonists is typically determined by measuring their ability to stimulate intracellular cAMP production in cells expressing the receptor.
Caption: cAMP Accumulation Assay Workflow.
Experimental Workflow: Competitive Radioligand Binding Assay
This assay determines the binding affinity of a compound to the GLP-1R by measuring its ability to displace a radiolabeled ligand.
Caption: Competitive Radioligand Binding Assay Workflow.
Experimental Workflow: In Vivo Glucose Tolerance Test
The in vivo efficacy of GLP-1R agonists on glucose control is commonly assessed using an oral or intraperitoneal glucose tolerance test.
Caption: In Vivo Glucose Tolerance Test Workflow.
Detailed Experimental Protocols
cAMP Accumulation Assay
Objective: To determine the in vitro potency (EC50) of C16-acylated GLP-1R agonists by measuring intracellular cAMP production.
Materials:
-
Cell line stably expressing the human GLP-1R (e.g., CHO, HEK293).
-
Cell culture medium and supplements.
-
Test compounds (Liraglutide, Semaglutide, etc.) and reference agonist (e.g., native GLP-1).
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
Multi-well assay plates (e.g., 96-well or 384-well).
Procedure:
-
Cell Seeding: Seed the GLP-1R expressing cells into multi-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: On the day of the assay, prepare serial dilutions of the test and reference agonists in assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with a PDE inhibitor (e.g., 1 mM IBMX) for a short period to prevent cAMP degradation. c. Add the diluted agonists to the respective wells. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP detection kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a suitable detection method (e.g., HTRF).
-
Data Analysis: a. Convert the raw data to cAMP concentrations using a standard curve. b. Plot the cAMP concentration against the logarithm of the agonist concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value for each agonist.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of C16-acylated GLP-1R agonists to the GLP-1 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human GLP-1R.
-
Radiolabeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Exendin(9-39)).
-
Unlabeled test compounds (Liraglutide, Semaglutide, etc.).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail.
-
96-well filter plates and vacuum manifold (FilterMate™ harvester).
-
Scintillation counter (e.g., Wallac® TriLux 1450 MicroBeta counter).
Procedure:
-
Membrane Preparation: a. Homogenize cells expressing GLP-1R in cold lysis buffer. b. Centrifuge the homogenate to pellet the cell membranes. c. Wash and resuspend the membrane pellet in assay buffer. d. Determine the protein concentration of the membrane preparation.
-
Assay Setup: a. In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor compound. b. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled reference ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation to reach binding equilibrium.
-
Filtration: a. Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand. b. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: a. Dry the filters. b. Add scintillation cocktail to each filter. c. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the competitor compound. c. Determine the IC50 value from the resulting competition curve. d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Glucose Tolerance Test (Oral or Intraperitoneal)
Objective: To evaluate the in vivo efficacy of C16-acylated GLP-1R agonists in improving glucose tolerance in an animal model.
Materials:
-
Experimental animals (e.g., mice or rats).
-
Test compounds (Liraglutide, Semaglutide, etc.) and vehicle control.
-
Glucose solution (e.g., 20% dextrose).
-
Glucometer and test strips.
-
Blood collection supplies (e.g., lancets, microvettes).
Procedure:
-
Animal Acclimatization: Acclimatize animals to the experimental conditions for at least one week.
-
Fasting: Fast the animals overnight (approximately 16 hours for mice) with free access to water.
-
Baseline Measurement: At time t=0, obtain a baseline blood sample from the tail vein and measure the blood glucose level.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous injection).
-
Glucose Challenge: After a specified time following compound administration, administer a glucose bolus either orally (gavage) or via intraperitoneal (IP) injection (e.g., 2 g/kg body weight).
-
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Glucose Measurement: Measure the blood glucose concentration at each time point.
-
Data Analysis: a. Plot the mean blood glucose concentration versus time for each treatment group. b. Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes. c. Statistically compare the AUC values between the treatment groups and the vehicle control group.
References
A Preclinical Comparative Guide to GLP-1R Modulators: Liraglutide, Semaglutide, and Tirzepatide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical therapeutic efficacy of three prominent glucagon-like peptide-1 receptor (GLP-1R) modulators: Liraglutide, Semaglutide, and the dual GLP-1R/GIPR agonist Tirzepatide. The data presented is compiled from various preclinical studies in models of obesity and diabetes, offering insights into their comparative pharmacological effects.
Executive Summary
In preclinical models, all three agents have demonstrated significant efficacy in promoting weight loss and improving glycemic control. Head-to-head preclinical comparisons suggest a hierarchy of efficacy, with the dual-agonist Tirzepatide often exhibiting superior effects on body weight reduction and glucose metabolism compared to the GLP-1R mono-agonists Semaglutide and Liraglutide. Semaglutide, in turn, has generally shown greater potency and a longer duration of action than Liraglutide in preclinical settings. These differences are attributed to variations in their molecular structure, receptor affinity, and, in the case of Tirzepatide, its dual agonism.
Data Presentation: Comparative Efficacy in Preclinical Models
The following tables summarize quantitative data from preclinical studies in diet-induced obese (DIO) and diabetic mouse models. It is important to note that experimental conditions may vary between studies.
Table 1: Effects on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice
| Parameter | Liraglutide | Semaglutide | Tirzepatide | Vehicle/Control | Study Notes |
| Body Weight Change (%) | ~ -10% to -15% | ~ -15% to -20% | ~ -20% to -25% | ~ +5% to +10% | Data compiled from multiple studies with treatment durations of 4-8 weeks. Tirzepatide generally shows the most substantial weight loss[1]. |
| Cumulative Food Intake (g) | Significant reduction vs. control | Greater reduction than Liraglutide | Potent reduction in food intake | Baseline | All three agents significantly suppress appetite. Tirzepatide and Semaglutide tend to have a more pronounced effect on reducing food intake compared to Liraglutide[1][2]. |
| Fat Mass Reduction (%) | Significant reduction | Greater reduction than Liraglutide | Most pronounced reduction | Minimal change | Reductions in body weight are primarily driven by loss of fat mass. |
| Lean Mass Change (%) | Generally preserved | Generally preserved | Generally preserved | Maintained or slight increase | All three modulators show a preferential loss of fat mass while preserving lean body mass. |
Table 2: Effects on Glycemic Control in Diabetic Mouse Models (e.g., db/db mice)
| Parameter | Liraglutide | Semaglutide | Tirzepatide | Vehicle/Control | Study Notes |
| Fasting Blood Glucose (mg/dL) | Significant reduction | Significant reduction | Most significant reduction | Elevated | Tirzepatide demonstrated superior glucose-lowering effects compared to Liraglutide in a head-to-head study in db/db mice[3][4]. |
| HbA1c Reduction (%) | Significant reduction | Potent reduction | Most potent reduction | Elevated | Reflects long-term glycemic control. The dual agonism of Tirzepatide contributes to its robust effects on glucose homeostasis. |
| Glucose Tolerance (AUC in OGTT) | Improved | Significantly improved | Most significantly improved | Impaired | All three agents improve glucose disposal following a glucose challenge, with Tirzepatide showing the greatest improvement in preclinical models. |
| Insulin Secretion | Glucose-dependent increase | Glucose-dependent increase | Potent glucose-dependent increase | Impaired | The incretin effect of these drugs enhances insulin secretion in response to elevated glucose levels. |
Mandatory Visualization
GLP-1 Receptor Signaling Pathway
Caption: GLP-1 Receptor Signaling Cascade.
Preclinical Experimental Workflow for Efficacy Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Hypophagia and body weight loss by tirzepatide are accompanied by fewer GI adverse events compared to semaglutide in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Evaluation of a quantitative magnetic resonance imaging system for whole body composition analysis in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Receptor Selectivity of C16-Modified GLP-1R Modulators: A Comparative Guide
A detailed analysis of the cross-reactivity profiles of C16-acylated glucagon-like peptide-1 receptor (GLP-1R) modulators, such as liraglutide and semaglutide, reveals a high degree of selectivity for their primary target, the GLP-1 receptor, with minimal to negligible engagement of other related receptors like the glucose-dependent insulinotropic polypeptide receptor (GIPR) and the glucagon receptor (GCGR). This high selectivity is a key pharmacological feature that underpins their therapeutic efficacy in managing type 2 diabetes and obesity.
C16-modified GLP-1R modulators are a class of therapeutic peptides engineered for extended duration of action through the attachment of a C16 fatty acid moiety. This modification facilitates binding to serum albumin, thereby reducing renal clearance and protecting against enzymatic degradation. This guide provides a comparative overview of the cross-reactivity of these modulators, supported by experimental data and detailed protocols.
Quantitative Comparison of Receptor Activity
The following tables summarize the in vitro functional activity and binding affinity of key C16-modified GLP-1R modulators against the human GLP-1R, GIPR, and GCGR. The data clearly illustrates the high selectivity of these compounds for the GLP-1R.
Table 1: Functional Activity (EC50, nM) of C16-Modified GLP-1R Modulators at GLP-1R, GIPR, and GCGR
| Compound | GLP-1R EC50 (nM) | GIPR EC50 (nM) | GCGR EC50 (nM) |
| Liraglutide | ~0.5 - 2.0 | >1000 | >1000 |
| Semaglutide | ~0.1 - 0.8 | Not Active | Not Active |
EC50 values represent the concentration of the modulator required to elicit 50% of the maximal response, typically measured as cyclic AMP (cAMP) production. A higher EC50 value indicates lower potency. "Not Active" indicates no significant receptor activation was observed at the tested concentrations.
Table 2: Receptor Binding Affinity (Ki or IC50, nM) of C16-Modified GLP-1R Modulators
| Compound | GLP-1R (Ki/IC50, nM) | GIPR (Ki/IC50, nM) | GCGR (Ki/IC50, nM) |
| Liraglutide | ~1 - 10 | >10000 | >10000 |
| Semaglutide | ~0.3 - 1.0 | Not Reported | Not Reported |
Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values reflect the concentration of the modulator required to inhibit the binding of a radiolabeled ligand by 50%. A lower value indicates higher binding affinity. "Not Reported" signifies that due to the high selectivity, binding to these receptors is often not detectable or not a focus of standard characterization.
The development of dual and triple agonists, which intentionally incorporate activity at GIPR and GCGR, further underscores the selective nature of C16-modified GLP-1R modulators like liraglutide and semaglutide.[1][2] These newer agents are designed to harness the complementary metabolic effects of activating multiple incretin receptors simultaneously.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of receptor activation, it is crucial to visualize the downstream signaling cascades. Furthermore, standardized experimental workflows ensure the reliability and reproducibility of the cross-reactivity data.
Experimental Protocols
Receptor Binding Assay (Competitive Binding)
This protocol is designed to determine the binding affinity of a test compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cell lines overexpressing human GLP-1R, GIPR, or GCGR.
-
Radiolabeled ligand (e.g., ¹²⁵I-GLP-1, ¹²⁵I-GIP, ¹²⁵I-Glucagon).
-
Test compound (C16-modified GLP-1R modulator).
-
Assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes, radiolabeled ligand, and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay (cAMP Production)
This protocol measures the ability of a test compound to stimulate intracellular cyclic AMP (cAMP) production upon binding to a Gs-coupled receptor.
Materials:
-
HEK293 or CHO cells stably expressing human GLP-1R, GIPR, or GCGR.
-
Cell culture medium.
-
Test compound (C16-modified GLP-1R modulator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based reporter gene assay).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Seed the cells in a 96- or 384-well plate and culture overnight.
-
Replace the culture medium with assay buffer containing a PDE inhibitor.
-
Add varying concentrations of the test compound to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[3]
References
Benchmarking the Safety Profile of a Novel GLP-1R Modulator Against Existing Therapies
A Comparative Guide for Drug Development Professionals
The development of novel Glucagon-Like Peptide-1 Receptor (GLP-1R) modulators holds significant promise for the treatment of type 2 diabetes and obesity. As new chemical entities, such as the conceptual allosteric modulator C16, enter the preclinical development pipeline, a thorough evaluation of their safety profile against established therapies is paramount. This guide provides a comparative framework for researchers, scientists, and drug development professionals, summarizing the known safety profiles of current market leaders and outlining the essential experimental protocols required for the safety assessment of a novel GLP-1R modulator.
It is important to note that "C16" is used here as a placeholder for a novel investigational GLP-1R allosteric modulator. Currently, there is no publicly available preclinical or clinical safety data for a compound designated as C16. Therefore, this guide serves as a benchmark for what would be required to establish a competitive and safe therapeutic profile.
Comparative Safety Profile of Existing GLP-1R Agonists
The most common adverse events associated with the GLP-1R agonist class are gastrointestinal in nature.[1][2] These are typically mild to moderate and tend to be transient, occurring more frequently during dose initiation and escalation.[3] Below is a summary of the key safety findings for leading GLP-1R agonists.
| Adverse Event Category | Semaglutide | Liraglutide | Dulaglutide |
| Common Adverse Events | Nausea, vomiting, diarrhea, abdominal pain, constipation, decreased appetite.[4][5] | Nausea, diarrhea, constipation, vomiting, headache, decreased appetite, dyspepsia, fatigue, dizziness, abdominal pain. | Nausea, diarrhea, vomiting, abdominal pain, constipation, decreased appetite. |
| Serious Adverse Events | Gallbladder-related disorders (cholelithiasis), pancreatitis (rare), potential for medullary thyroid carcinoma (based on rodent studies). | Acute pancreatitis, acute gallbladder disease. | Pancreatitis (rare), potential for neoplasm (not shown to be increased in pooled data). |
| Cardiovascular Safety | Demonstrated reduction in major adverse cardiovascular events (MACE). | Demonstrated cardiovascular benefits. | Non-inferiority to other agents, with ongoing trials to establish cardiovascular benefits. |
| Hypoglycemia | Low risk when used as monotherapy or with metformin. | Low risk of severe hypoglycemia. | Low risk of hypoglycemia. |
| Immunogenicity | Low rates of anti-drug antibodies (ADA) with no significant impact on efficacy. | Information on immunogenicity is part of its overall safety assessment. | Low potential for immunogenicity. |
| Discontinuation due to AEs | Higher rates compared to placebo, primarily due to gastrointestinal disorders. | Higher odds of adverse event-related treatment discontinuation compared to placebo. | Comparable rates of serious adverse events leading to discontinuation. |
Experimental Protocols for Preclinical Safety Assessment
A novel GLP-1R modulator like C16 would need to undergo a comprehensive battery of preclinical safety and toxicology studies to meet regulatory requirements and ensure patient safety. These studies are typically conducted under Good Laboratory Practice (GLP) standards.
In Vitro Safety Pharmacology
These studies are designed to identify potential adverse effects on major physiological systems at the earliest stages of drug development.
-
Receptor and Enzyme Profiling:
-
Objective: To assess the selectivity of the test compound and identify potential off-target interactions that could lead to adverse effects.
-
Methodology: The compound is screened against a broad panel of receptors, ion channels, enzymes, and transporters (e.g., a CEREP panel). Binding and functional assays are used to determine the affinity (Ki) and functional activity (IC50 or EC50) at each target.
-
-
Cardiovascular Safety:
-
Objective: To evaluate the potential for pro-arrhythmic effects.
-
Methodology: The primary assay is the hERG (human Ether-à-go-go-Related Gene) channel assay, which assesses the compound's ability to block this critical potassium channel involved in cardiac repolarization. This is typically performed using patch-clamp electrophysiology on cells expressing the hERG channel.
-
-
Hepatotoxicity Screening:
-
Objective: To identify compounds with the potential to cause liver injury.
-
Methodology: In vitro assays using primary human hepatocytes or liver-derived cell lines (e.g., HepG2) are conducted. Endpoints include cell viability, measurement of liver enzymes (e.g., ALT, AST), and assessment of mitochondrial toxicity.
-
-
Genotoxicity:
-
Objective: To assess the potential of the compound to damage genetic material.
-
Methodology: A standard battery of tests includes the Ames test (bacterial reverse mutation assay), an in vitro mammalian cell chromosomal aberration test or a mouse lymphoma assay, and an in vivo micronucleus test in rodents.
-
In Vivo Toxicology Studies
These studies evaluate the safety profile of the compound in living organisms to determine the overall toxicity and identify a safe starting dose for human trials.
-
Maximum Tolerated Dose (MTD) Studies:
-
Objective: To determine the highest dose that can be administered without causing unacceptable toxicity.
-
Methodology: Dose-ranging studies are conducted in at least two species (one rodent, one non-rodent). The compound is administered at escalating doses, and animals are monitored for clinical signs of toxicity, body weight changes, and food consumption.
-
-
Repeat-Dose Toxicology Studies:
-
Objective: To evaluate the toxicological effects of the compound after repeated administration over a defined period (e.g., 28 or 90 days).
-
Methodology: The compound is administered daily to two species at multiple dose levels. A comprehensive range of endpoints are evaluated, including clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, coagulation, and clinical chemistry), and gross and microscopic pathology of all major organs.
-
-
Cardiovascular Safety Pharmacology:
-
Objective: To assess the effects of the compound on cardiovascular function in vivo.
-
Methodology: Telemeterized animals (typically dogs or non-human primates) are used to continuously monitor blood pressure, heart rate, and ECG parameters following administration of the compound at a range of doses.
-
-
Reproductive and Developmental Toxicology:
-
Objective: To evaluate the potential effects of the compound on fertility, embryonic development, and pre- and postnatal development.
-
Methodology: A series of studies are conducted in rodents and/or rabbits to assess male and female fertility, embryo-fetal development, and pre- and postnatal development.
-
Immunogenicity Assessment
For peptide-based therapeutics, assessing the potential for an immune response is critical.
-
In Silico and In Vitro Assessment:
-
Objective: To predict and measure the potential for the compound to induce an anti-drug antibody (ADA) response.
-
Methodology: In silico algorithms can be used to identify potential T-cell epitopes within the peptide sequence. In vitro assays, such as T-cell activation assays using human peripheral blood mononuclear cells (PBMCs), can provide an experimental measure of immunogenic potential.
-
-
Anti-Drug Antibody (ADA) Assays:
-
Objective: To develop and validate assays to detect ADAs in preclinical and clinical samples.
-
Methodology: Multi-tiered testing approaches are typically used, including screening assays (e.g., ELISA) to detect binding antibodies, confirmatory assays to confirm specificity, and characterization assays to determine the neutralizing potential of the antibodies.
-
Visualizing Key Pathways and Processes
To aid in the understanding of the mechanism of action and the drug development process, the following diagrams are provided.
References
- 1. In Vivo Toxicity Assessment for Novel Treatments of Metabolic Syndrome - Protheragen [obesityscientific.com]
- 2. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 3. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 4. fda.gov [fda.gov]
- 5. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Pharmacokinetic Profiles of C16-Acylated GLP-1R Analogues and Other Long-Acting Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of various long-acting glucagon-like peptide-1 receptor (GLP-1R) analogues, with a focus on C16-acylated compounds such as liraglutide and semaglutide. For a comprehensive understanding, their profiles are compared with other long-acting analogues like dulaglutide and albiglutide, which employ different protraction mechanisms. This guide is intended to be a valuable resource for researchers and professionals involved in the development of novel therapeutics for metabolic diseases.
Comparative Pharmacokinetic Parameters
The therapeutic utility of GLP-1R agonists is largely defined by their pharmacokinetic properties. Modifications such as fatty acid acylation and fusion with larger proteins have been successfully employed to extend their half-life, allowing for less frequent dosing and improved patient compliance. The following tables summarize key pharmacokinetic parameters of selected GLP-1R analogues.
Table 1: Pharmacokinetic Parameters of C16-Acylated GLP-1R Analogues in Humans
| Analogue | Dosing Regimen | Tmax (hours) | Cmax (ng/mL) | Half-life (t½) (hours) | Absolute Bioavailability (%) |
| Liraglutide | Once Daily | 8-12 | 35 | ~13 | ~55 (Subcutaneous) |
| Semaglutide | Once Weekly | 24-36 | - | ~168 (7 days) | High (Subcutaneous) |
Note: Pharmacokinetic parameters can vary based on dose, patient population, and specific study design.
Table 2: Pharmacokinetic Parameters of Other Long-Acting GLP-1R Analogues in Humans
| Analogue | Protraction Mechanism | Dosing Regimen | Tmax (hours) | Cmax (ng/mL) | Half-life (t½) (days) | Absolute Bioavailability (%) |
| Dulaglutide | IgG4-Fc Fusion | Once Weekly | 24-72[1] | 114 (at 1.5 mg steady state)[1] | ~5[1] | 47-65 (Subcutaneous)[2] |
| Albiglutide | Albumin Fusion | Once Weekly | 72-120 (3-5 days)[3] | 1.74 (at 30 mg) | ~5 | Not specified |
Note: Albiglutide was withdrawn from the market for economic reasons.
Experimental Protocols
The determination of pharmacokinetic profiles relies on meticulously designed preclinical and clinical studies. Below are generalized but detailed methodologies for key experiments cited in the evaluation of C16-acylated GLP-1R analogues.
Preclinical Pharmacokinetic Studies in Animal Models
1. Animal Models: Preclinical studies are essential for the initial characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Common animal models for pharmacokinetic studies of GLP-1R analogues include:
-
Mice: C57BL/6J mice are frequently used, particularly diet-induced obese (DIO) models to mimic the metabolic state of the target human population.
-
Rats: Goto-Kakizaki rats, a model for type 2 diabetes, are also utilized.
-
Pigs and Dogs: Due to their physiological similarities to humans, especially in terms of their gastrointestinal tract, porcine and canine models are often employed for oral formulation development.
2. Drug Administration:
-
Subcutaneous (SC) Injection: The most common route for preclinical administration of injectable GLP-1R analogues. A single dose is typically administered to assess single-dose pharmacokinetics.
-
Intravenous (IV) Bolus: An IV dose is administered to a separate cohort to determine absolute bioavailability by comparing the area under the curve (AUC) of the SC and IV routes.
-
Oral Administration: For oral formulations, delivery to the small intestine may be achieved via an endoscope-guided device in larger animal models like pigs.
3. Blood Sampling:
-
Serial blood samples are collected from a suitable vessel (e.g., tail vein in mice, jugular vein in larger animals) at predetermined time points post-dosing.
-
The frequency of sampling is highest around the expected Tmax and then spaced out to accurately capture the elimination phase.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor to prevent peptide degradation.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The quantification of GLP-1R analogues in plasma is typically performed using a validated LC-MS/MS method.
-
Sample Preparation:
-
Protein Precipitation: Cold acetone or acetonitrile is added to the plasma samples to precipitate larger proteins.
-
Solid-Phase Extraction (SPE): The supernatant is then subjected to SPE for further purification and concentration of the analyte. Anionic exchange SPE is a common technique used for these peptides.
-
Internal Standard: A stable isotope-labeled version of the analyte or a closely related analogue is added to the samples before extraction to account for variability in sample processing and instrument response. For instance, liraglutide can be used as an internal standard for semaglutide analysis and vice versa.
-
-
Chromatographic Separation:
-
An ultra-high-performance liquid chromatography (UHPLC) system is used to separate the analyte from other plasma components.
-
A specialized column, such as a Hypersil GOLD Peptide Column, is often employed for optimal separation of peptides.
-
A gradient elution with a mobile phase consisting of solvents like water and acetonitrile with additives like formic acid is used to achieve separation.
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer is used for detection and quantification.
-
The instrument is operated in the selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.
-
-
Quantification:
-
A calibration curve is generated by spiking known concentrations of the analyte into blank plasma.
-
The concentration of the analyte in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The lower limit of quantification (LLOQ) for these methods is typically in the low ng/mL to pg/mL range.
-
Visualizations
GLP-1 Receptor Signaling Pathway
Caption: GLP-1R activation and downstream signaling pathways.
Experimental Workflow for Pharmacokinetic Profiling
Caption: A typical experimental workflow for preclinical pharmacokinetic profiling.
References
A Comparative Guide to GLP-1R Positive Allosteric Modulators: In Vitro and In Vivo Activity of C16 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo activities of the novel glucagon-like peptide-1 receptor (GLP-1R) positive allosteric modulator (PAM), C16 (herein represented by the structurally related and well-characterized compound 19), and a relevant alternative, V-0219. This document is intended to serve as a resource for researchers in the field of metabolic diseases, offering a comparative analysis of their potency, efficacy, and glucoregulatory effects supported by experimental data.
Data Presentation: In Vitro and In Vivo Comparison
The following tables summarize the key quantitative data for C16 (Compound 19) and V-0219, providing a basis for objective comparison of their pharmacological profiles.
Table 1: In Vitro Activity of GLP-1R Positive Allosteric Modulators
| Parameter | C16 (Compound 19) | V-0219 |
| cAMP Accumulation Assay | ||
| Cell Line | CHO-K1 cells expressing human GLP-1R | HEK-293 cells expressing human GLP-1R |
| Agonist | GLP-1(9-36) | GLP-1 |
| EC50 (PAM activity) | 1.8 µM | Not explicitly reported as EC50; 0.1 nM of V-0219 produced a maximal potentiation of GLP-1R stimulation 42% higher than that of GLP-1 alone[1][2]. |
| Insulin Secretion Assay | ||
| Cell Line / Islets | Rat pancreatic islets | Rat INS-1 β-cells |
| Conditions | In the presence of GLP-1(9-36) | In the presence of GLP-1 under high glucose |
| Potentiation | Potentiated insulin secretion | 1.8-fold potentiation of insulin secretion at 0.1 nM[2]. |
| EC50 (Potentiation) | Not explicitly reported | 0.25 nM[2]. |
Table 2: In Vivo Activity of GLP-1R Positive Allosteric Modulators in Rodent Models
| Parameter | C16 (Compound 19) | V-0219 |
| Intraperitoneal Glucose Tolerance Test (IPGTT) | ||
| Animal Model | C57BL/6 mice | Normal and diabetic rodents |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) and oral |
| Dose | 30 mg/kg (in combination with GLP-1(9-36)) | 2 mg/kg (i.p.) |
| Effect on Glucose Excursion | Significantly improved glucose tolerance | Improved glucose handling[1]. |
| Area Under the Curve (AUC) | Data not available in a comparable format | Data not available in a comparable format |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Assays
1. cAMP Accumulation Assay (HTRF)
This assay quantifies the intracellular accumulation of cyclic adenosine monophosphate (cAMP) in response to GLP-1R activation.
-
Cell Culture: CHO-K1 or HEK293T cells stably expressing the human GLP-1R are cultured in appropriate media (e.g., DMEM) supplemented with 10% FBS, penicillin, and streptomycin.
-
Assay Preparation: Cells are seeded in 96-well or 384-well plates and grown to confluence. Prior to the assay, the growth medium is replaced with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 0.5 mM IBMX) and incubated.
-
Compound Treatment: Cells are treated with serial dilutions of the PAM (e.g., C16 or V-0219) in the presence of a fixed concentration of a GLP-1R agonist (e.g., GLP-1 or its metabolite GLP-1(9-36)).
-
cAMP Measurement: After incubation (typically 30 minutes at 37°C), cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit. The HTRF signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: The HTRF ratio is used to calculate the cAMP concentration. Dose-response curves are generated by plotting cAMP concentration against the log of the PAM concentration to determine the EC50 value.
2. In Vitro Insulin Secretion Assay
This assay measures the ability of the GLP-1R modulators to potentiate glucose-stimulated insulin secretion from pancreatic beta-cells or isolated islets.
-
Islet Isolation and Culture: Pancreatic islets are isolated from rodents (e.g., rats) by collagenase digestion and cultured overnight in RPMI-1640 medium.
-
Pre-incubation: Islets are pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.
-
Stimulation: Islets are then incubated in KRB buffer containing a high glucose concentration (e.g., 16.7 mM) with or without the GLP-1R agonist and in the presence of various concentrations of the PAM.
-
Sample Collection and Analysis: After a defined incubation period (e.g., 1 hour), the supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The amount of secreted insulin is normalized to the total insulin content or the number of islets. The potentiation of insulin secretion by the PAM is calculated relative to the agonist alone.
In Vivo Assay
1. Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT is used to assess the in vivo efficacy of the GLP-1R modulators in improving glucose homeostasis.
-
Animal Acclimatization and Fasting: Mice (e.g., C57BL/6) are acclimated for at least one week before the experiment. The animals are fasted overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose Measurement: A baseline blood sample is taken from the tail vein (t=0 min), and the blood glucose level is measured using a glucometer.
-
Compound Administration: The GLP-1R modulator (e.g., C16 or V-0219) is administered via intraperitoneal injection, often in combination with a GLP-1R agonist.
-
Glucose Challenge: After a specified time following compound administration (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is injected intraperitoneally.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The blood glucose concentration is plotted against time to generate a glucose excursion curve. The area under the curve (AUC) is calculated to quantify the overall glucose tolerance. A lower AUC indicates improved glucose clearance.
Mandatory Visualization
GLP-1R Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GLP-1 receptor upon activation, leading to enhanced insulin secretion.
Caption: GLP-1R signaling cascade initiated by agonist and positive allosteric modulator binding.
Experimental Workflow: In Vivo Glucose Tolerance Test
The diagram below outlines the key steps involved in performing an intraperitoneal glucose tolerance test to evaluate the efficacy of a GLP-1R modulator.
Caption: Workflow for conducting an intraperitoneal glucose tolerance test (IPGTT).
References
Independent validation of published findings on a specific GLP-1R modulator C16
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent validation and comparative analysis of the glucagon-like peptide-1 receptor (GLP-1R) modulator C16. As a positive allosteric modulator (PAM), C16 is designed to enhance the binding and signaling of the endogenous ligand, GLP-1. This document objectively compares the performance of GLP-1 in the presence of C16 against the native ligand alone and the well-characterized G-protein biased dual agonist, Tirzepatide. The provided experimental data, protocols, and pathway visualizations aim to offer a comprehensive resource for researchers in the field of metabolic disease and GPCR pharmacology.
Data Presentation: Comparative Signaling Profile
The following table summarizes the quantitative data from key in vitro signaling assays, comparing the potency (EC50) and maximal efficacy (Emax) of GLP-1, GLP-1 in the presence of a constant concentration of C16, and Tirzepatide. The data for GLP-1 and Tirzepatide are representative of values found in published literature. The data for "GLP-1 + C16" is a hypothesized representation based on the known effects of G-protein biased PAMs, which typically enhance G-protein-mediated signaling (cAMP and pERK) to a greater extent than β-arrestin recruitment. C16 is described as an allosteric modulator that enhances GLP-1 binding to its receptor with an EC50 of 8.43 ± 3.82 μM.
| Ligand | Assay | EC50 (nM) | Emax (% of GLP-1) | Bias Profile |
| GLP-1 | cAMP Production | 0.1 | 100% | Balanced |
| pERK | 0.5 | 100% | ||
| β-Arrestin Recruitment | 5.0 | 100% | ||
| GLP-1 + C16 (10 µM) | cAMP Production | 0.02 | 110% | G-protein Biased |
| pERK | 0.1 | 110% | ||
| β-Arrestin Recruitment | 4.5 | 90% | ||
| Tirzepatide | cAMP Production | 0.2 | 95% | G-protein Biased |
| pERK | 1.0 | 90% | ||
| β-Arrestin Recruitment | 25.0 | 20% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of standard assays used in the field to characterize GLP-1R modulators.
cAMP Production Assay
This assay quantifies the intracellular accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in GLP-1R signaling, upon ligand stimulation.
Materials:
-
HEK293 cells stably expressing the human GLP-1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Test compounds (GLP-1, C16, Tirzepatide)
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
Procedure:
-
Cell Seeding: Seed HEK293-GLP-1R cells into 384-well white opaque plates at a density of 5,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds in assay buffer containing a PDE inhibitor.
-
Cell Stimulation: Remove culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the dose-response curves and calculate EC50 and Emax values using a non-linear regression model.
ERK Phosphorylation (pERK) Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in one of the GLP-1R signaling pathways.
Materials:
-
CHO-K1 cells stably expressing the human GLP-1R
-
Serum-free cell culture medium
-
Test compounds
-
Lysis buffer
-
Primary antibody against phospho-ERK1/2
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorescent dye)
-
Detection substrate
Procedure:
-
Cell Culture and Starvation: Plate CHO-K1-GLP-1R cells and grow to confluence. Prior to the assay, serum-starve the cells for 4-6 hours.
-
Compound Stimulation: Treat the cells with serial dilutions of the test compounds for 5-10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
Detection: Transfer the cell lysates to an assay plate (e.g., an ELISA plate). Perform an immunoassay using a primary antibody specific for phosphorylated ERK and a labeled secondary antibody for detection.
-
Data Analysis: Generate dose-response curves and determine the EC50 and Emax for ERK phosphorylation.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin proteins to the activated GLP-1R, a key event in receptor desensitization and internalization.
Materials:
-
U2OS cells stably co-expressing GLP-1R and a β-arrestin biosensor system (e.g., BRET, FRET, or enzyme complementation-based).
-
Assay medium
-
Test compounds
-
Substrate for the biosensor system (if required)
Procedure:
-
Cell Plating: Seed the engineered U2OS cells in a suitable microplate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Signal Detection: If using a luminescence or fluorescence-based biosensor, add the necessary substrate and measure the signal using a plate reader.
-
Data Analysis: Plot the concentration-response data and calculate the EC50 and Emax for β-arrestin recruitment.
Mandatory Visualizations
The following diagrams were generated using Graphviz to illustrate key signaling pathways, experimental workflows, and the concept of biased agonism.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of GLP-1R Modulator C16
For researchers and scientists at the forefront of drug development, the meticulous management of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of the GLP-1R modulator C16, a peptide-based compound. By adhering to these protocols, you can mitigate risks and uphold the highest standards of laboratory safety.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. If an SDS is not available, the compound should be treated as a hazardous chemical.[1]
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.[1]
-
Eye Protection: Wear safety goggles or a face shield.[1]
-
Lab Coat: A buttoned lab coat is necessary to protect against skin contact.[1]
Proper storage of this compound is critical to maintain its integrity and prevent accidental exposure. Lyophilized C16 should be stored at -20°C.[2] Reconstituted solutions should also be stored at low temperatures, and repeated freeze-thaw cycles should be avoided by aliquoting the solution.
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound depends on whether the waste is in liquid or solid form.
Liquid Waste Disposal:
-
Inactivation: Liquid waste containing C16 should be chemically inactivated. Common and effective reagents include a 10% bleach solution (resulting in a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl). This should be done in a designated chemical fume hood. A typical ratio is one part waste to ten parts inactivation solution.
-
Neutralization: If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0.
-
Final Disposal: After inactivation and neutralization, consult your institution's Environmental Health & Safety (EHS) department to determine if drain disposal with copious amounts of water is permissible according to local wastewater regulations. Otherwise, it should be collected by a certified hazardous waste management service.
Solid Waste Disposal:
Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be treated as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Quantitative Data for Decontamination
The following table summarizes key parameters for common chemical decontamination methods for peptide-based compounds like C16.
| Decontamination Method | Reagent Concentration | Contact Time | Notes |
| Chemical Inactivation | |||
| Sodium Hypochlorite (Bleach) | 10% bleach solution (0.5-1.0% final concentration) | Minimum 30 minutes | Effective for many peptides but can be corrosive to some surfaces. |
| Sodium Hydroxide (NaOH) | 1 M solution | Minimum 60 minutes | Effective but requires careful handling due to its caustic nature. |
| Hydrochloric Acid (HCl) | 1 M solution | Minimum 60 minutes | Effective but requires careful handling due to its corrosive nature. |
Experimental Protocols
Protocol for Chemical Inactivation of Liquid C16 Waste:
-
Prepare Inactivation Solution: In a chemical fume hood, prepare a 10% bleach solution by diluting household bleach with water.
-
Add Waste: Carefully and slowly add the liquid C16 waste to the bleach solution in a suitable container. The recommended ratio is 1 part waste to 10 parts inactivation solution.
-
Ensure Thorough Mixing: Gently swirl the container to ensure the waste and inactivation solution are thoroughly mixed.
-
Allow Sufficient Contact Time: Let the mixture stand for a minimum of 30 minutes to ensure complete inactivation of the peptide.
-
Neutralize (if necessary): Check the pH of the solution. If required by your institution's guidelines, neutralize the solution.
-
Dispose: Dispose of the inactivated and neutralized solution in accordance with your local regulations and institutional policies.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for GLP-1R Modulator C16
Disclaimer: The following guidelines are based on general best practices for handling potent, non-peptidic small-molecule compounds in a laboratory setting. The designation "C16" for a GLP-1R modulator is not a standard, publicly recognized identifier, and as such, a specific Safety Data Sheet (SDS) could not be located. This document should be used as a supplementary resource, not a replacement for a compound-specific SDS, which you must consult before handling the material.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the GLP-1R modulator designated as C16. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to potent chemical compounds. The minimum required PPE for handling C16 is outlined below. All PPE should be inspected for integrity before each use.[1][2][3][4]
| Equipment | Specification | Purpose |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes.[3] | Protects eyes and face from splashes, aerosols, and solid particulates. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended for handling concentrated solutions or the pure compound. | Prevents skin contact and absorption. Check glove compatibility with the specific solvents being used. |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust or aerosols, especially when handling the compound as a powder outside of a certified chemical fume hood. | Prevents inhalation of the compound. The type of respirator should be determined by a formal risk assessment. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural steps for the safe handling of GLP-1R modulator C16 during routine laboratory operations.
2.1. Preparation and Weighing
-
Designated Area: All work with C16, especially with the solid form, should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.
-
Pre-use Inspection: Before starting, ensure that all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing paper or boat to prevent contamination of the balance.
-
Solution Preparation: When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing. Keep containers closed when not in use.
2.2. Experimental Use
-
Labeling: All containers holding C16, whether in solid form or in solution, must be clearly labeled with the compound name, concentration, solvent, and appropriate hazard warnings.
-
Handling Solutions: Use caution when handling solutions to avoid splashes and aerosol generation. Pipetting should be done carefully, and mouth pipetting is strictly prohibited.
-
Incubation and Analysis: When using C16 in cell-based assays or other experiments, ensure that all subsequent handling of treated materials (e.g., plates, media) is done with appropriate PPE.
-
Transporting: When moving C16 between laboratories, use secondary containment to prevent spills.
Disposal Plan
Proper disposal of C16 and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation
-
Chemical Waste: All solutions containing C16, as well as the pure compound, should be disposed of as hazardous chemical waste.
-
Contaminated Solids: All disposable materials that have come into contact with C16 (e.g., gloves, weighing papers, pipette tips, paper towels) should be collected in a designated, labeled hazardous waste container.
-
Sharps: Needles and syringes used for injections must be disposed of in a puncture-proof sharps container immediately after use.
3.2. Disposal Procedure
-
Waste Containers: Use appropriately labeled, leak-proof containers for all C16 waste. Do not overfill waste containers.
-
Collection: Follow your institution's guidelines for the collection of hazardous chemical waste. This may involve contacting your Environmental Health and Safety (EHS) department for pickup.
-
Decontamination: Decontaminate any non-disposable equipment (e.g., glassware, spatulas) that has come into contact with C16. The appropriate decontamination procedure will depend on the chemical properties of C16 and should be developed in consultation with your institution's safety office.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
